Minzasolmin
Description
Propriétés
Numéro CAS |
1802518-92-8 |
|---|---|
Formule moléculaire |
C23H31N5OS |
Poids moléculaire |
425.6 g/mol |
Nom IUPAC |
N-[(2R)-1-(1H-indol-3-yl)hexan-2-yl]-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C23H31N5OS/c1-3-4-7-18(14-17-15-24-20-9-6-5-8-19(17)20)26-22(29)21-16-25-23(30-21)28-12-10-27(2)11-13-28/h5-6,8-9,15-16,18,24H,3-4,7,10-14H2,1-2H3,(H,26,29)/t18-/m1/s1 |
Clé InChI |
GDFWCSZNQVAQGR-GOSISDBHSA-N |
SMILES isomérique |
CCCC[C@H](CC1=CNC2=CC=CC=C21)NC(=O)C3=CN=C(S3)N4CCN(CC4)C |
SMILES canonique |
CCCCC(CC1=CNC2=CC=CC=C21)NC(=O)C3=CN=C(S3)N4CCN(CC4)C |
Origine du produit |
United States |
Foundational & Exploratory
what is the mechanism of action of Minzasolmin
An In-depth Technical Guide on the Core Mechanism of Action of Minzasolmin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (also known as UCB0599 and NPT200-11) is an orally bioavailable, brain-penetrant small molecule that was investigated as a potential disease-modifying therapy for Parkinson's disease.[1][2] Its core mechanism of action is the inhibition of alpha-synuclein (B15492655) (α-synuclein) misfolding and aggregation, a key pathological driver of Parkinson's disease.[3][4] Preclinical studies demonstrated its ability to reduce α-synuclein pathology, mitigate neuroinflammation, and improve motor function in animal models.[5][6] However, the clinical development of this compound for Parkinson's disease was discontinued (B1498344) as the ORCHESTRA proof-of-concept study did not meet its primary and secondary clinical endpoints.[4] This guide provides a detailed technical overview of this compound's mechanism of action, supported by preclinical data, experimental protocols, and visualizations of the key pathways.
Core Mechanism of Action: Inhibition of Alpha-Synuclein Misfolding
This compound targets the early stages of the α-synuclein aggregation cascade.[5][7] Its primary mechanism involves interacting with membrane-bound oligomers of α-synuclein.[5][7] High-resolution structural studies suggest that this compound binds to these oligomers, increasing their flexibility and impairing their ability to embed into the cell membrane.[3][5][8] This interference prevents the growth of toxic fibrils and the formation of pores in the membrane, promoting the release of α-synuclein monomers back into their soluble, non-pathological form.[3]
Signaling Pathway of this compound's Action
Caption: Proposed mechanism of action of this compound on alpha-synuclein aggregation.
Preclinical Efficacy
In vivo studies using transgenic mouse models of Parkinson's disease have demonstrated the therapeutic potential of this compound.
Reduction of Alpha-Synuclein Pathology
Chronic administration of this compound in Line 61 transgenic mice resulted in a significant reduction of total and proteinase K-resistant α-synuclein pathology in various brain regions, including the cortex, hippocampus, and striatum.[6][9]
Neuroprotective Effects
This compound treatment led to a reduction in neuroinflammation, as indicated by decreased astrogliosis, and normalized the levels of dopamine (B1211576) transporter (DAT) in the striatum.[5][6]
Improvement in Motor Function
The reduction in α-synuclein pathology and neuroinflammation correlated with improvements in motor function, including gait and balance, in the treated mice.[6]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: Pharmacokinetic Parameters of this compound in C57/Bl6 Mice[6][10][11]
| Dose (mg/kg, i.p.) | Cmax (nM) - Plasma | Cmax (nM) - Brain | Tmax (h) - Plasma | Tmax (h) - Brain | AUCinf (hnM) - Plasma | AUCinf (hnM) - Brain | Brain/Plasma Ratio (AUC) |
| 1 | 559 | 179 | 0.25 | 0.5 | 688 | 220 | 0.32 |
| 5 | 2638 | 686 | 0.5 | 0.5 | 3562 | 926 | 0.26 |
Table 2: Reduction in Alpha-Synuclein Pathology in Line 61 Transgenic Mice[6][9]
| Brain Region | Treatment | % Reduction in Total α-Synuclein |
| Cortex | 1 mg/kg this compound | Statistically Significant (P < 0.05) |
| Hippocampus | 1 mg/kg this compound | Statistically Significant (P < 0.0001) |
| Striatum | 1 mg/kg this compound | Statistically Significant (P < 0.0001) |
| Cortex | 5 mg/kg this compound | Statistically Significant (P < 0.0001) |
| Hippocampus | 5 mg/kg this compound | Statistically Significant (P < 0.0001) |
| Striatum | 5 mg/kg this compound | Statistically Significant (P < 0.0001) |
Experimental Protocols
In Vitro Alpha-Synuclein Aggregation Assay
This protocol is a general method for assessing the effect of compounds like this compound on α-synuclein aggregation.
Objective: To quantify the inhibition of α-synuclein fibril formation in the presence of this compound.
Materials:
-
Recombinant human α-synuclein protein
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black, clear-bottom plates
-
Plate reader with fluorescence detection (excitation ~440 nm, emission ~485 nm)
Procedure:
-
Prepare a stock solution of recombinant α-synuclein in PBS. A common concentration range is 35-70 µM.[10]
-
Prepare various concentrations of this compound to be tested.
-
In a 96-well plate, combine the α-synuclein solution, ThT (final concentration of ~10-20 µM), and different concentrations of this compound or vehicle control.
-
Seal the plate and incubate at 37°C with continuous shaking.
-
Measure the ThT fluorescence intensity at regular intervals (e.g., every 30-60 minutes) for up to 72 hours.
-
Plot fluorescence intensity versus time to generate aggregation curves. The inhibitory effect of this compound is determined by the reduction in the fluorescence signal and the lag time of aggregation compared to the control.
Workflow for In Vitro Aggregation Assay
Caption: Workflow for the in vitro alpha-synuclein aggregation assay.
Immunohistochemistry for Alpha-Synuclein in Mouse Brain
This protocol outlines the general steps for visualizing α-synuclein aggregates in brain tissue from preclinical models.
Objective: To detect and quantify α-synuclein pathology in mouse brain sections.
Materials:
-
Paraffin-embedded or frozen brain sections (e.g., 40 µm thick)
-
Phosphate-buffered saline (PBS)
-
Blocking solution (e.g., PBS with 10% normal goat serum and 0.3% Triton X-100)
-
Primary antibody against α-synuclein (e.g., mouse anti-α-synuclein, Syn-1)
-
Secondary antibody (e.g., biotinylated anti-mouse IgG)
-
Avidin-biotin-peroxidase complex (ABC) kit
-
3,3'-Diaminobenzidine (DAB) substrate
-
Microscope
Procedure:
-
Deparaffinize and rehydrate paraffin-embedded sections, or directly use free-floating frozen sections.
-
Perform antigen retrieval if necessary (e.g., heat-mediated).
-
Block non-specific binding by incubating sections in blocking solution for 1-2 hours at room temperature.
-
Incubate sections with the primary antibody diluted in blocking solution overnight at 4°C.[1]
-
Wash sections three times with PBS.
-
Incubate with the secondary antibody for 1-2 hours at room temperature.
-
Wash sections three times with PBS.
-
Incubate with the ABC reagent according to the manufacturer's instructions.
-
Develop the signal using the DAB substrate.
-
Mount the sections on slides, dehydrate, and coverslip.
-
Image the sections using a microscope and quantify the α-synuclein immunoreactivity using image analysis software.
Dopamine Transporter (DAT) SPECT Imaging
This protocol describes the general procedure for DAT imaging in a clinical research setting.
Objective: To assess the integrity of the presynaptic dopaminergic system in vivo.
Materials:
-
SPECT scanner
-
Radiopharmaceutical: [¹²³I]ioflupane (DaTscan™)
-
Thyroid-blocking agent (e.g., potassium iodide)
Procedure:
-
Administer a thyroid-blocking agent to the patient approximately 1-4 hours before the radiotracer injection to minimize thyroid uptake of free radioiodine.
-
Administer a single intravenous injection of [¹²³I]ioflupane.
-
SPECT imaging is performed 3-6 hours post-injection.[11]
-
Acquire images of the brain, focusing on the striatal region.
-
Reconstruct the images and analyze the striatal [¹²³I]ioflupane uptake, often using semi-quantitative methods to compare with a reference region (e.g., occipital cortex) and a database of healthy controls. A reduced uptake in the putamen and caudate nucleus is indicative of dopaminergic deficit.[12]
Clinical Development and Future Outlook
This compound demonstrated an acceptable safety and tolerability profile with predictable pharmacokinetics in Phase 1 studies.[2] However, the Phase 2 ORCHESTRA study in patients with early-stage Parkinson's disease did not meet its primary and secondary endpoints for clinical efficacy.[4] Consequently, UCB and Novartis terminated the development of this compound for this indication.[3]
Despite this outcome, the investigation into this compound has provided valuable insights into the therapeutic strategy of targeting α-synuclein misfolding. The detailed understanding of its mechanism of action at a molecular level contributes to the broader knowledge base for developing future disease-modifying therapies for synucleinopathies.
References
- 1. Neuropathology in Mice Expressing Mouse Alpha-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 1/1b Studies of UCB0599, an Oral Inhibitor of α‐Synuclein Misfolding, Including a Randomized Study in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzforum.org [alzforum.org]
- 4. Findings from this compound proof-of-concept ORCHESTRA study shape next steps in UCB Parkinson’s research program | UCB [ucb.com]
- 5. High-resolution structural information of membrane-bound α-synuclein provides insight into the MoA of the anti-Parkinson drug UCB0599 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo effects of the alpha-synuclein misfolding inhibitor this compound supports clinical development in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. In vitro aggregation assays for the characterization of α-synuclein prion-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Dopamine transporter SPECT imaging in Parkinson’s disease and parkinsonian disorders - PMC [pmc.ncbi.nlm.nih.gov]
Minzasolmin (UCB0599): A Technical Overview of its Discovery and Clinical Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Minzasolmin (UCB0599) is an investigational, orally bioavailable, and brain-penetrant small molecule developed as a potential disease-modifying therapy for Parkinson's disease (PD). It was designed to inhibit the misfolding and aggregation of alpha-synuclein (B15492655) (α-synuclein), a key pathological hallmark of PD and other synucleinopathies. Discovered by Neuropore Therapies and subsequently developed by UCB and Novartis, this compound progressed to Phase 2 clinical trials. Despite a strong preclinical rationale and promising early clinical data, the Phase 2 ORCHESTRA study did not meet its primary or secondary endpoints, leading to the termination of its development for Parkinson's disease. This guide provides a detailed technical summary of its discovery, mechanism of action, and the data generated throughout its development lifecycle.
Discovery and Rationale
This compound emerged from a research program aimed at identifying compounds that could disrupt the initial steps of α-synuclein aggregation. The aggregation of α-synuclein is considered a central pathogenic event in Parkinson's disease, leading to the formation of toxic oligomers and larger inclusions known as Lewy bodies, which contribute to neuronal dysfunction and death.
The discovery process, initiated by Neuropore Therapies, involved targeting the lipid-binding properties of α-synuclein. The protein is known to adopt an alpha-helical structure upon binding to synaptic vesicle membranes, a conformation that is prone to misfolding and aggregation. The therapeutic strategy was to identify a small molecule that could prevent this pathological conformational change.
This compound (UCB0599) is the purified R-enantiomer of the racemic mixture known as NPT200-11. The initial lead compounds, such as NPT100-18A, were cyclic peptidomimetics designed to interfere with the C-terminal domain of α-synuclein, preventing its binding to membranes and subsequent oligomerization. This compound was developed as a second-generation compound with optimized oral bioavailability and ability to cross the blood-brain barrier.
Caption: Workflow of this compound Discovery and Development.
Mechanism of Action
This compound is an α-synuclein misfolding inhibitor. Its proposed mechanism of action is to stabilize the native, soluble form of α-synuclein and prevent its pathological aggregation, particularly at the lipid membrane interface.
High-resolution structural studies suggest that this compound interacts with membrane-bound oligomeric forms of α-synuclein. This interaction is thought to increase the flexibility of the protein and impair its embedding into the lipid bilayer. By doing so, this compound interferes with two critical pathogenic processes: the growth of amyloid fibrils and the formation of toxic pore-like structures in the membrane. Furthermore, it promotes the release of α-synuclein monomers back into their soluble, non-toxic form. This action at a very early stage of the aggregation cascade is what distinguishes its mechanism from compounds that only target mature fibrils.
Caption: Proposed Mechanism of Action of this compound.
Preclinical Development
This compound and its racemic predecessor, NPT200-11, underwent extensive preclinical evaluation in transgenic mouse models of Parkinson's disease that overexpress human α-synuclein. These studies provided the foundational evidence for its therapeutic potential.
In Vivo Efficacy in Mouse Models
Studies in the Line 61 transgenic mouse model demonstrated that chronic administration of this compound or NPT200-11 led to significant improvements in multiple disease-relevant endpoints.
-
Reduction of α-Synuclein Pathology: Treatment reduced the accumulation of proteinase K-resistant α-synuclein aggregates in the cortex, hippocampus, and striatum.
-
Neuroinflammation: A decrease in astrogliosis (as measured by GFAP immunolabeling) was observed in the cortex and hippocampus of treated mice.
-
Dopaminergic Terminal Integrity: Treatment normalized the levels of the dopamine (B1211576) transporter (DAT) in the striatum, suggesting a protective effect on dopaminergic neurons.
-
Motor Function: Treated mice showed significant improvements in motor coordination and balance as assessed by the round beam test.
Preclinical Pharmacokinetics
Pharmacokinetic studies in wild-type C57BL/6 mice demonstrated that this compound is orally bioavailable and readily penetrates the brain.
| Parameter | 1 mg/kg (i.p.) | 5 mg/kg (i.p.) |
| Plasma Cmax | 598 ng/mL | 2390 ng/mL |
| Plasma Tmax | 0.25 hr | 0.50 hr |
| Plasma AUC (0-6h) | 711 hrng/mL | 3090 hrng/mL |
| Brain Cmax | 179 ng/g | 686 ng/g |
| Brain Tmax | 0.50 hr | 0.50 hr |
| Brain AUC (0-6h) | 220 hrng/g | 926 hrng/g |
| Brain/Plasma Ratio (Cmax) | ~0.3 | ~0.29 |
| Data derived from pharmacokinetic studies in wild-type mice. |
Clinical Development
This compound advanced into clinical trials to assess its safety, tolerability, pharmacokinetics, and efficacy in humans.
Phase 1 Studies
Multiple Phase 1 studies were conducted in healthy volunteers and individuals with Parkinson's disease.
-
Safety and Tolerability: this compound was generally well-tolerated. The most notable adverse events were hypersensitivity reactions, which were observed in a small number of participants. Most other treatment-emergent adverse events were mild to moderate.
-
Pharmacokinetics: The pharmacokinetic profile in humans was predictable and showed rapid absorption with linear, time-independent properties. A PET tracer study using [11C]this compound confirmed that the drug readily crossed the blood-brain barrier and was well-distributed throughout the human brain. The mean estimated whole brain total distribution volume (VT) was 0.512 mL/cm3.
| Study | Population | Key Findings |
| UP0030 | Healthy Volunteers | Assessed single and multiple ascending doses. Hypersensitivity reactions were reported in 2 participants. |
| UP0077 | Parkinson's Disease Patients | Evaluated safety and tolerability of multiple doses (180 and 360 mg/day). Treatment-related adverse events were mostly mild to moderate. |
| PET Study | Healthy Volunteers | Confirmed brain penetrance and distribution using [11C]this compound. |
Phase 2a ORCHESTRA Study
The ORCHESTRA study (NCT04658186) was a large-scale, randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy and safety of this compound in over 450 individuals with early-stage Parkinson's disease.
-
Design: Participants were randomized to receive placebo, 180 mg/day, or 360 mg/day of this compound for up to 18 months.
-
Primary Endpoint: The primary outcome was the change from baseline in the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Parts I–III sum score.
-
Results: In December 2024, UCB and Novartis announced that the ORCHESTRA study did not meet its primary or secondary clinical endpoints. There was no evidence of clinical benefit in slowing disease progression compared to placebo.
-
Safety: The safety profile was consistent with previous studies, and no new safety concerns were identified. The incidence of adverse events was comparable across treatment and placebo groups.
-
Outcome: Following these results, the long-term extension of the study was terminated, and further development of this compound for Parkinson's disease was discontinued.
Experimental Protocols
Thioflavin T (ThT) Aggregation Assay
This assay is a standard method for monitoring the formation of amyloid fibrils in vitro. Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures characteristic of amyloid aggregates.
Materials:
-
Recombinant human α-synuclein monomer
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in dH2O)
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well black, clear-bottom microplates
-
Plate reader with fluorescence detection capabilities
Protocol:
-
Preparation of Reagents:
-
Prepare a fresh ThT working solution by diluting the stock solution in assay buffer to a final in-well concentration of 10-25 µM.
-
Thaw α-synuclein monomer aliquots at room temperature immediately before use. Prepare a solution of α-synuclein monomer in assay buffer at the desired concentration (e.g., 50-100 µM).
-
-
Assay Setup:
-
In each well of the 96-well plate, add the α-synuclein monomer solution.
-
Add the test compound (e.g., this compound) at various concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Add the ThT working solution to all wells.
-
The final volume in each well should be consistent (e.g., 100-150 µL).
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Incubate the plate in a plate reader at 37°C with intermittent shaking (e.g., 600 rpm for 1 minute every 10 minutes).
-
Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for up to 72 hours.
-
Reader Settings: Excitation wavelength ~440-450 nm; Emission wavelength ~480-490 nm.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time for each condition.
-
The lag time and the maximum fluorescence intensity are key parameters used to assess the inhibitory effect of the compound on α-synuclein aggregation.
-
Round Beam Walking Test (Motor Coordination in Mice)
This test assesses motor coordination, balance, and gait in rodent models of Parkinson's disease.
Apparatus:
-
A narrow, round wooden or metal beam (e.g., 1 cm in diameter, 100 cm long) elevated above the floor (e.g., 50 cm).
-
A bright light source to illuminate the start of the beam.
-
An enclosed, dark goal box at the end of the beam.
-
A video camera to record the trials for later scoring.
Protocol:
-
Habituation and Training:
-
For 2-3 days prior to testing, acclimatize the mice to the testing room.
-
Train the mice to traverse the beam from the starting point to the goal box. Mice are motivated to escape the bright light and enter the dark box. Each mouse should perform 2-3 training trials per day.
-
-
Testing Procedure:
-
On the testing day, place the mouse at the illuminated start of the beam.
-
Record the mouse as it traverses the beam to the goal box.
-
Each mouse should perform a set number of trials (e.g., 3-5 trials) with a rest period in between.
-
-
Scoring:
-
An observer, blinded to the treatment groups, scores the video recordings.
-
Parameters to be scored include:
-
Time to traverse: The time taken to walk from the start to the end of the beam.
-
Number of foot slips: The number of times a hindlimb or forelimb slips off the beam.
-
Falls: The number of times the mouse falls off the beam.
-
-
A composite score can be generated from these parameters to provide an overall measure of motor performance.
-
-
Data Analysis:
-
Compare the scores between the vehicle-treated transgenic mice, this compound-treated transgenic mice, and non-transgenic control mice using appropriate statistical tests (e.g., ANOVA).
-
Conclusion
This compound (UCB0599) represents a rigorously pursued therapeutic strategy targeting the foundational pathology of Parkinson's disease—α-synuclein aggregation. The compound was rationally designed, demonstrated a clear mechanism of action, and showed significant promise in preclinical models by reducing α-synuclein pathology and improving motor function. Early clinical studies confirmed its brain penetrance and acceptable safety profile. However, the ultimate failure of the Phase 2 ORCHESTRA study to demonstrate clinical efficacy underscores the profound challenges in translating preclinical success in neurodegenerative disease into patient benefit. The data and methodologies generated during the development of this compound remain a valuable contribution to the field, informing future efforts to develop disease-modifying therapies for Parkinson's disease and other synucleinopathies.
Minzasolmin: A Technical Guide to a Novel Alpha-Synuclein Misfolding Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Minzasolmin (UCB0599) is an orally bioavailable, brain-penetrant small molecule inhibitor of alpha-synuclein (B15492655) (α-synuclein) misfolding, currently under investigation as a potential disease-modifying therapy for Parkinson's disease. This document provides a comprehensive technical overview of this compound's chemical structure, physicochemical properties, mechanism of action, pharmacokinetics, and preclinical efficacy. Detailed experimental methodologies and key data from pivotal studies are presented to support further research and development efforts.
Chemical Structure and Physicochemical Properties
This compound is the (R)-enantiomer of the racemic mixture NPT200-11.[1] Its chemical identity and known properties are summarized below.
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | N-[(1R)-1-(1H-indol-3-ylmethyl)pentyl]-2-(4-methylpiperazin-1-yl)thiazole-5-carboxamide | [2] |
| Synonyms | UCB0599, (R)-NPT200-11, DLX313 | [3][4] |
| Molecular Formula | C23H31N5OS | [5][6] |
| Molecular Weight | 425.59 g/mol | [5][6] |
| CAS Number | 1802518-92-8 | |
| Appearance | Solid | |
| Solubility | 10 mM in DMSO |
Mechanism of Action
This compound is designed to inhibit the aggregation of α-synuclein, a key pathological process in Parkinson's disease. It selectively binds to misfolded α-synuclein intermediates, such as oligomers, that are bound to cell membranes.[1][7] This interaction is believed to increase the flexibility of the α-synuclein oligomers, impairing their ability to embed further into the membrane and seed the formation of larger, toxic fibrils.[1][7] By promoting the release of α-synuclein monomers from these oligomeric species, this compound helps to reduce the accumulation of pathological α-synuclein in the brain.[1][7]
References
- 1. Beam walking test [bio-protocol.org]
- 2. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 3. scantox.com [scantox.com]
- 4. Protocol for Free-Floating Immunofluorescence Staining of Mouse Brain Sections [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. In vivo effects of the alpha-synuclein misfolding inhibitor this compound supports clinical development in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Matters arising: In vivo effects of the alpha-synuclein misfolding inhibitor this compound supports clinical development in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of Minzasolmin: An In-depth Technical Guide on an Alpha-Synuclein Misfolding Inhibitor for Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction: Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the misfolding and aggregation of alpha-synuclein (B15492655) (ASYN) into Lewy bodies.[1][2] Minzasolmin (also known as UCB0599) is an orally bioavailable, brain-penetrant small molecule designed to inhibit the misfolding of ASYN, representing a potential disease-modifying therapeutic strategy for PD.[1][2] This technical guide provides a comprehensive overview of the early preclinical data on this compound, focusing on its mechanism of action, pharmacokinetics, and in vivo efficacy in a transgenic mouse model of Parkinson's disease.
Mechanism of Action
This compound targets an early stage in the ASYN aggregation cascade.[2] Biophysical evaluations have indicated that the compound displaces membrane-bound oligomeric ASYN, facilitating its return to a monomeric state.[2] This action is hypothesized to prevent the formation of larger, pathological ASYN aggregates that contribute to the neurodegenerative process in Parkinson's disease.
Pharmacokinetics in Wild-Type Mice
Pharmacokinetic studies of this compound were conducted in C57/Bl6 wild-type mice following a single intraperitoneal administration. The compound demonstrated rapid absorption and brain penetration, with dose-proportional exposures in both plasma and brain.[1]
Table 1: Pharmacokinetic Parameters of this compound in C57/Bl6 Mice [1]
| Parameter | 1 mg/kg Dose | 5 mg/kg Dose |
| Plasma | ||
| Tmax (h) | 0.25 | 0.5 |
| Cmax (ng/mL) | 204 ± 24 | 1147 ± 150 |
| AUCinf (hng/mL) | 338 ± 20 | 2581 ± 138 |
| Half-life (h) | 0.8 ± 0.1 | 1.1 ± 0.1 |
| Brain | ||
| Tmax (h) | 0.5 | 0.5 |
| Cmax (ng/g) | 71 ± 10 | 363 ± 46 |
| AUCinf (hng/g) | 108 ± 8 | 664 ± 35 |
| Half-life (h) | 0.8 ± 0.1 | 1.0 ± 0.1 |
| Brain/Plasma Ratio (AUCinf) | 0.32 | 0.26 |
| Data are presented as mean ± SEM. |
In Vivo Efficacy in a Transgenic Mouse Model of Parkinson's Disease
A three-month efficacy study was performed using the Line 61 transgenic mouse model, which overexpresses human wild-type ASYN and develops progressive ASYN pathology and motor deficits.[1]
Experimental Protocol
-
Animal Model: Line 61 transgenic mice and non-transgenic littermates.
-
Treatment: this compound administered intraperitoneally at doses of 1 mg/kg and 5 mg/kg, once daily.
-
Duration: 3 months.
-
Endpoints:
-
ASYN pathology (total and proteinase K-resistant) in the cortex, hippocampus, and striatum, assessed by immunohistochemistry.
-
Striatal dopamine (B1211576) transporter (DAT) levels, assessed by immunolabeling.
-
Neuroinflammation, measured by glial fibrillary acidic protein (GFAP) immunolabeling in the neocortex and hippocampus.
-
Motor function, evaluated using the round beam test for gait and balance.
-
-
Statistical Analysis: Appropriate statistical tests were used to compare treatment groups, with p < 0.05 considered significant.
References
A Technical Guide to Minzasolmin and Related Modulators for the Treatment of Synucleinopathies
Executive Summary
Synucleinopathies, including Parkinson's disease (PD), Dementia with Lewy Bodies (DLB), and Multiple System Atrophy (MSA), are characterized by the pathological aggregation of alpha-synuclein (B15492655) (α-synuclein) protein. The development of disease-modifying therapies remains a critical unmet need. This technical guide provides an in-depth analysis of two distinct therapeutic strategies targeting α-synuclein: the inhibition of protein misfolding, exemplified by Minzasolmin (UCB0599), and the inhibition of protein translation, exemplified by Buntanetap (formerly ANVS-401/Posiphen). We detail their mechanisms of action, present preclinical and clinical data in structured formats, describe key experimental methodologies, and visualize core concepts using logical and pathway diagrams. While this compound's development was recently halted after failing to meet clinical endpoints, the data from its investigation provides valuable insights for the field. In contrast, Buntanetap continues to show promise by targeting the upstream production of multiple neurotoxic proteins.
Section 1: this compound (UCB0599) - An Alpha-Synuclein Misfolding Inhibitor
This compound is a small-molecule, orally bioavailable, and brain-penetrant compound designed to inhibit the aggregation of α-synuclein.[1][2] It is the purified R enantiomer of the racemic mixture NPT-200-11.[1] The core hypothesis was that by preventing the misfolding and aggregation of α-synuclein, this compound could slow or halt the neurodegenerative process in synucleinopathies.[2]
Mechanism of Action
This compound acts at an early stage of the α-synuclein aggregation cascade.[3] Its proposed mechanism involves interacting with and displacing membrane-bound oligomeric forms of α-synuclein.[2][4] This interaction is thought to prevent the formation of toxic oligomers and subsequent fibrillar aggregates, allowing the protein to revert to its soluble, monomeric form.[3] By targeting the abnormal association of α-synuclein with membranes, the compound was intended to reduce the primary pathogenic driver and its downstream consequences.[4]
References
- 1. This compound | ALZFORUM [alzforum.org]
- 2. In vivo effects of the alpha-synuclein misfolding inhibitor this compound supports clinical development in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Reply to Matters Arising: In vivo effects of the alpha-synuclein misfolding inhibitor this compound supports clinical development in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Targets of Imatinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imatinib (B729), sold under the brand name Gleevec among others, is a cornerstone in the field of targeted cancer therapy.[1] It is a small molecule kinase inhibitor that has revolutionized the treatment of specific cancers, most notably Philadelphia chromosome-positive (Ph+) Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST).[2][3] This technical guide provides a comprehensive overview of the molecular targets of Imatinib, its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its characterization.
Core Molecular Targets
Imatinib's therapeutic success is rooted in its high affinity and selectivity for a specific subset of tyrosine kinases.[4] By binding to the ATP-binding site of these enzymes, Imatinib prevents the transfer of a phosphate (B84403) group to their substrates, thereby inhibiting their activity and blocking downstream signaling pathways that drive cellular proliferation and survival.[2][5]
The primary molecular targets of Imatinib include:
-
BCR-ABL: This fusion protein is the hallmark of Ph+ CML.[6] It is a constitutively active tyrosine kinase that drives the uncontrolled growth of leukemia cells.[4][6] Imatinib is a potent inhibitor of the ABL kinase domain within this fusion protein.[4]
-
c-KIT: This receptor tyrosine kinase is crucial for the development and proliferation of various cell types.[7] Activating mutations in the c-KIT gene are the primary drivers of GIST.[8] Imatinib effectively inhibits the kinase activity of both wild-type and certain mutant forms of c-KIT.[7][8]
-
Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ): These receptor tyrosine kinases play a role in cell growth, proliferation, and differentiation.[1][7] Dysregulation of PDGFR signaling is implicated in several cancers.[9] Imatinib inhibits both PDGFRα and PDGFRβ.[1][10]
-
Other Targets: Imatinib also shows inhibitory activity against other tyrosine kinases, including ABL2 (ARG), DDR1, and CSF1R.[1][8]
Quantitative Data on Target Inhibition
The potency of Imatinib against its molecular targets is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target's activity. These values are determined through various in vitro and cell-based assays.
| Target Protein | Assay Type | IC50 (µM) |
| v-Abl | Cell-free/Cell-based | 0.6 |
| c-KIT | Cell-free/Cell-based | 0.1 |
| PDGFR | Cell-free/Cell-based | 0.1 |
| PDGFRα | In vitro kinase assay | 0.071 |
| PDGFRβ | In vitro kinase assay | 0.607 |
Note: IC50 values can vary between different studies and experimental conditions.[10]
Signaling Pathways Modulated by Imatinib
The inhibition of its molecular targets allows Imatinib to modulate several critical downstream signaling pathways involved in cancer cell proliferation, survival, and adhesion.[11]
BCR-ABL Signaling Pathway
In CML, the constitutively active BCR-ABL protein activates a network of downstream pathways, including:
-
RAS/MAPK Pathway: Promotes cell proliferation.[11]
-
PI3K/AKT/mTOR Pathway: Promotes cell survival and inhibits apoptosis.[11][12]
-
STAT Pathway: Involved in cell growth and differentiation.[11]
Imatinib's inhibition of BCR-ABL effectively blocks these pathways, leading to the induction of apoptosis (programmed cell death) in the leukemic cells.[4]
Experimental Protocols
The characterization of Imatinib's activity against its molecular targets involves a variety of in vitro and cell-based assays.
In Vitro Kinase Assay
This assay directly measures the inhibitory effect of Imatinib on the enzymatic activity of a purified kinase.
Principle: The assay quantifies the phosphorylation of a substrate by the target kinase in the presence of varying concentrations of the inhibitor.[10]
Methodology:
-
Reaction Setup: In a microplate, combine the purified kinase (e.g., ABL, c-KIT), a specific substrate peptide, and varying concentrations of Imatinib.
-
Initiation: Start the kinase reaction by adding ATP (often radiolabeled with ³²P or ³³P).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period.
-
Termination: Stop the reaction, typically by adding a stop solution or by spotting the mixture onto a filter membrane.
-
Detection: Quantify the amount of phosphorylated substrate. For radiolabeled ATP, this can be done using a scintillation counter or phosphorimager. For non-radioactive methods, specific antibodies that recognize the phosphorylated substrate can be used in an ELISA-based format.
-
Data Analysis: Plot the kinase activity against the Imatinib concentration to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of Imatinib on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.[5][10]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay.[10] Metabolically active cells possess mitochondrial reductase enzymes that convert the yellow, water-soluble MTT into a purple, insoluble formazan (B1609692).[10] The amount of formazan produced is directly proportional to the number of viable cells.[10]
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., K562 for CML) into a 96-well plate and allow them to attach overnight.[13]
-
Treatment: Treat the cells with a range of Imatinib concentrations for a specified period (e.g., 48-72 hours).[13]
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.[13]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[13]
-
Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot it against the Imatinib concentration to determine the IC50 value.[13]
Western Blotting
This technique is used to detect changes in the expression and phosphorylation status of proteins within the signaling pathways targeted by Imatinib.[5]
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.
Methodology:
-
Cell Lysis: Treat cells with Imatinib, then lyse the cells to extract total protein.[5]
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Gel Electrophoresis: Separate the protein lysates by size on an SDS-PAGE gel.[5]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[5]
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the target protein (e.g., phosphorylated BCR-ABL, total c-KIT).[5]
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that will bind to the primary antibody.[5]
-
Detection: Add a substrate that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence).
-
Analysis: Capture the signal on film or with a digital imager to visualize the protein bands and quantify their intensity.
Conclusion
Imatinib serves as a paradigm for targeted cancer therapy, demonstrating the power of designing drugs that specifically inhibit the molecular drivers of a disease. Its high efficacy against cancers driven by BCR-ABL, c-KIT, and PDGFR has transformed the treatment landscape for patients with these malignancies. A thorough understanding of its molecular targets, the signaling pathways it modulates, and the experimental methods used to characterize its activity is crucial for the ongoing development of novel targeted therapies and for optimizing the clinical use of Imatinib.
References
- 1. Imatinib - Wikipedia [en.wikipedia.org]
- 2. droracle.ai [droracle.ai]
- 3. Imatinib: MedlinePlus Drug Information [medlineplus.gov]
- 4. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ashpublications.org [ashpublications.org]
- 8. ClinPGx [clinpgx.org]
- 9. Imatinib targets other than bcr/abl and their clinical relevance in myeloid disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Altered intracellular signaling by imatinib increases the anti‐cancer effects of tyrosine kinase inhibitors in chronic myelogenous leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Initial In Vitro Efficacy of Minzasolmin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Minzasolmin (also known as UCB0599) is a novel, orally bioavailable, and brain-penetrant small molecule inhibitor of alpha-synuclein (B15492655) (α-synuclein) misfolding, a key pathological process in Parkinson's disease and other synucleinopathies.[1][2] Developed by Neuropore Therapies and UCB, this compound targets the early stages of α-synuclein aggregation, a process strongly implicated in neuronal toxicity and disease progression. This technical guide provides an in-depth overview of the initial in vitro studies that have elucidated the efficacy and mechanism of action of this compound and its precursor compounds, laying the groundwork for its clinical development.
Mechanism of Action: Targeting Membrane-Bound α-Synuclein Oligomers
In vitro studies have revealed that this compound exerts its effects by directly interacting with α-synuclein at the lipid membrane, a critical location for the initiation of pathological aggregation.[3][4][5][6] The proposed mechanism of action involves the following key steps:
-
Interaction with the C-terminal Domain: this compound and its precursors have been shown to interact with the C-terminal domain of α-synuclein.[4] This interaction is crucial for its inhibitory activity.
-
Displacement from Membranes: The binding of this compound to membrane-associated α-synuclein oligomers leads to their displacement from the lipid bilayer.[6]
-
Inhibition of Oligomerization and Fibrillization: By promoting the dissociation of these early-stage oligomers, this compound effectively prevents their further aggregation into larger, more toxic species and the subsequent formation of amyloid fibrils.[4][6]
-
Reversion to Monomeric Form: Biophysical evaluations have indicated that this compound facilitates the return of membrane-bound oligomeric α-synuclein to its monomeric, and physiologically more soluble, form.[6]
A high-resolution structural study using solution NMR and chemical cross-linking mass spectrometry has provided further insight, suggesting that this compound interacts with membrane-bound α-synuclein to increase its flexibility and impair its embedding into the membrane. This action interferes with fibril growth and the formation of toxic pores.[4]
Quantitative Efficacy Data
The following tables summarize the key quantitative data from initial in vitro studies on this compound and its precursor, NPT100-18A. These studies demonstrate a concentration-dependent inhibition of α-synuclein aggregation and a reduction in its associated cellular toxicity.
| Compound | Assay Type | Key Findings | Reference |
| NPT100-18A | Thioflavin T (ThT) Aggregation Assay | Reduced the formation of wild-type α-synuclein oligomers in the presence of lipid vesicles. | Wrasidlo et al., 2016 |
| NPT100-18A | Dot Blot Assay | Decreased the formation of α-synuclein oligomers in a concentration-dependent manner. | Wrasidlo et al., 2016 |
| NPT100-18A | Cell-Based α-Synuclein Accumulation Assay | Reduced the neuronal accumulation of α-synuclein. | Wrasidlo et al., 2016 |
| NPT100-18A | Cell Viability Assay (MTT) | Decreased markers of cell toxicity associated with α-synuclein overexpression. | Wrasidlo et al., 2016 |
| UCB0599 (this compound) | NMR Spectroscopy | Showed concentration-dependent displacement of α-synuclein from POPG-based liposomes. | Schwarz et al., 2023 |
Note: Specific IC50/EC50 values were not explicitly reported in the reviewed publications. The efficacy was demonstrated through significant reductions at specified concentrations.
Experimental Protocols
Thioflavin T (ThT) Aggregation Assay
This cell-free assay is a standard method to monitor the formation of amyloid fibrils in vitro.
Methodology:
-
Protein Preparation: Recombinant human wild-type α-synuclein is purified and prepared in a monomeric state.
-
Reaction Mixture: Monomeric α-synuclein is incubated in a suitable buffer (e.g., phosphate-buffered saline) in the presence of lipid vesicles (e.g., small unilamellar vesicles composed of POPG/POPC) to promote membrane-associated aggregation.
-
Compound Addition: NPT100-18A is added to the reaction mixture at various concentrations.
-
Incubation: The mixture is incubated at 37°C with continuous agitation to promote fibril formation.
-
ThT Fluorescence Measurement: At specified time points, aliquots are taken, and Thioflavin T is added. The fluorescence intensity is measured using a plate reader with excitation and emission wavelengths typically around 440 nm and 485 nm, respectively. An increase in fluorescence indicates the formation of amyloid fibrils.
Cell-Based α-Synuclein Accumulation and Toxicity Assays
These assays utilize neuronal cell lines to assess the ability of a compound to reduce the intracellular accumulation of α-synuclein and mitigate its cytotoxic effects.
Methodology:
-
Cell Culture: A human neuroblastoma cell line (e.g., SH-SY5Y) is cultured under standard conditions.
-
Transfection/Transduction: Cells are engineered to overexpress wild-type or mutant human α-synuclein, often tagged with a fluorescent protein like GFP for visualization.
-
Compound Treatment: The cultured cells are treated with NPT100-18A at a range of concentrations.
-
α-Synuclein Accumulation Analysis:
-
Immunocytochemistry: After a set incubation period, cells are fixed, permeabilized, and stained with antibodies specific for α-synuclein. The levels of intracellular α-synuclein aggregates are then quantified using fluorescence microscopy and image analysis software.
-
Biochemical Analysis: Cell lysates are analyzed by techniques such as dot blot or Western blot to quantify the amount of aggregated α-synuclein.
-
-
Cell Viability Assessment:
-
MTT Assay: The metabolic activity of the cells, as an indicator of cell viability, is measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay. A decrease in MTT reduction indicates cellular toxicity.
-
Visualizations
Signaling Pathway of this compound's Action
Caption: Proposed mechanism of action of this compound on α-synuclein aggregation at the cell membrane.
Experimental Workflow for In Vitro Efficacy Testing
Caption: Workflow of the key in vitro experiments to evaluate the efficacy of this compound precursors.
References
- 1. pnas.org [pnas.org]
- 2. Development of Small Molecules Targeting α-Synuclein Aggregation: A Promising Strategy to Treat Parkinson’s Disease [mdpi.com]
- 3. High-resolution structural information of membrane-bound α-synuclein provides insight into the MoA of the anti-Parkinson drug UCB0599 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] High-resolution structural information of membrane-bound α-synuclein provides insight into the MoA of the anti-Parkinson drug UCB0599 | Semantic Scholar [semanticscholar.org]
- 6. Monitoring α-synuclein Aggregation Induced by Preformed α-synuclein Fibrils in an In Vitro Model System - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Minzasolmin in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
Introduction
Minzasolmin (also known as UCB0599 and NPT200-11) is a brain-penetrant, orally bioavailable small molecule inhibitor of alpha-synuclein (B15492655) (ASYN) misfolding and aggregation.[1][2] The misfolding and aggregation of ASYN are central to the pathology of synucleinopathies, including Parkinson's disease (PD), Dementia with Lewy Bodies (DLB), and Multiple System Atrophy (MSA). This compound has been the subject of preclinical and clinical investigation as a potential disease-modifying therapy for these conditions.[1][2] Although recent clinical trials did not meet their primary endpoints, the preclinical data and the understanding of its mechanism of action provide valuable insights for researchers in the field of neurodegenerative diseases.[3]
These application notes provide a summary of the key preclinical data, detailed protocols for in vitro and in vivo laboratory use, and a description of this compound's mechanism of action.
Mechanism of Action
This compound targets the early stages of ASYN aggregation.[4] It interacts with the C-terminal domain of membrane-bound ASYN oligomers.[1] This interaction is thought to increase the flexibility of the ASYN protein and hinder its embedding into the cell membrane.[1] By doing so, this compound interferes with the growth of fibrils and the formation of toxic pores.[1] Ultimately, it promotes the release of ASYN monomers in their soluble, non-pathological form.[1] This mechanism suggests that this compound does not simply bind to and sequester ASYN monomers, but rather acts on the pathogenic oligomeric species at the cell membrane.[5][6]
Data Presentation
Preclinical Pharmacokinetic and Efficacy Data
The following tables summarize the key quantitative data from preclinical studies of this compound in mouse models of Parkinson's disease.
Table 1: Pharmacokinetic Parameters of this compound in Wild-Type Mice
| Dose (mg/kg, i.p.) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Brain/Plasma Ratio |
| 1 | 179 | 0.5 | 220 | 0.32 |
| 5 | 686 | 0.5 | 926 | 0.26 |
| Data from a study in wild-type mice following a single intraperitoneal (i.p.) dose.[6][7] |
Table 2: Efficacy of this compound in a Transgenic Mouse Model of Parkinson's Disease
| Treatment Group | ASYN Pathology Reduction (Cortex) | ASYN Pathology Reduction (Hippocampus) | ASYN Pathology Reduction (Striatum) | Improvement in Motor Function (Round Beam Test) |
| 1 mg/kg this compound | Statistically Significant | Statistically Significant | Statistically Significant | Statistically Significant |
| 5 mg/kg this compound | Statistically Significant | Statistically Significant | Statistically Significant | Not Statistically Significant |
| Results from a 3-month study in the Line 61 transgenic mouse model. Pathology reduction and motor function improvement are relative to the vehicle-treated control group.[2] |
Table 3: Effect of this compound on Neuroinflammation and Dopamine Transporter Levels
| Treatment Group | Reduction in GFAP Immunostaining (Neuroinflammation Marker) | Normalization of Striatal DAT Levels |
| 1 mg/kg this compound | Statistically Significant | Statistically Significant |
| 5 mg/kg this compound | Statistically Significant | Statistically Significant |
| Results from a 3-month study in the Line 61 transgenic mouse model relative to the vehicle-treated control group.[2][5] |
Experimental Protocols
In Vitro Alpha-Synuclein Aggregation Assay using Thioflavin T (ThT)
This protocol is adapted from standard Thioflavin T (ThT) assays for monitoring alpha-synuclein aggregation and is designed to test the inhibitory potential of this compound.
Objective: To determine the effect of this compound on the kinetics of alpha-synuclein fibril formation in vitro.
Materials:
-
Recombinant human alpha-synuclein (monomeric)
-
This compound
-
Thioflavin T (ThT)
-
Assay Buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
-
96-well black, clear-bottom microplates
-
Plate sealer
-
Fluorescence plate reader with shaking capabilities and temperature control
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of ThT (e.g., 1 mM in water).
-
Prepare a working solution of ThT in the assay buffer to achieve a final concentration of 25 µM in the assay wells.
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution. Further dilute in assay buffer to desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects aggregation (typically <1%).
-
Prepare monomeric alpha-synuclein solution in the assay buffer to the desired final concentration (e.g., 70 µM).
-
-
Assay Setup:
-
In a 96-well black, clear-bottom plate, add the ThT working solution to each well.
-
Add the different concentrations of this compound or vehicle control to the respective wells.
-
To initiate the aggregation, add the monomeric alpha-synuclein solution to each well.
-
The final volume in each well should be consistent (e.g., 150-200 µL).
-
Include controls:
-
Alpha-synuclein with vehicle (positive control for aggregation)
-
Buffer with ThT only (background fluorescence)
-
This compound with ThT and buffer (to check for compound fluorescence)
-
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Incubate the plate in a fluorescence plate reader at 37°C with intermittent shaking (e.g., 1 minute of shaking followed by 29 minutes of rest).
-
Measure the ThT fluorescence intensity at regular intervals (e.g., every 30 minutes) for 48-72 hours. Use an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Plot the fluorescence intensity against time for each condition.
-
Analyze the resulting sigmoidal curves to determine the lag time, the maximum fluorescence intensity, and the apparent rate of aggregation.
-
Compare the curves of this compound-treated samples to the vehicle control to determine its inhibitory effect on alpha-synuclein aggregation.
-
In Vivo Evaluation of this compound in a Transgenic Mouse Model of Parkinson's Disease
This protocol provides a general framework for evaluating the efficacy of this compound in a transgenic mouse model that overexpresses human alpha-synuclein (e.g., Line 61).
Objective: To assess the in vivo effects of this compound on alpha-synuclein pathology, neuroinflammation, and motor function.
Materials:
-
Transgenic mice overexpressing human alpha-synuclein (and wild-type littermate controls)
-
This compound
-
Vehicle for administration (e.g., a solution of DMSO, PEG300, Tween-80, and saline)
-
Equipment for behavioral testing (e.g., round beam apparatus)
-
Reagents and equipment for tissue processing, immunohistochemistry, and biochemical analysis.
Procedure:
-
Animal Dosing:
-
Acclimate animals to the housing conditions.
-
Randomly assign transgenic animals to treatment groups (e.g., vehicle, 1 mg/kg this compound, 5 mg/kg this compound). Include a group of wild-type mice receiving the vehicle as a control.
-
Administer this compound or vehicle daily via the desired route (e.g., intraperitoneal injection or oral gavage) for a predetermined period (e.g., 3 months).
-
-
Behavioral Assessment:
-
At the end of the treatment period, perform behavioral tests to assess motor function. The round beam test is a common method to evaluate gait and balance deficits in these models.
-
-
Tissue Collection and Processing:
-
Following behavioral testing, euthanize the animals and collect brain tissue.
-
For immunohistochemistry, perfuse the animals with saline followed by a fixative (e.g., 4% paraformaldehyde). Post-fix the brains and process for sectioning.
-
For biochemical analysis, rapidly dissect brain regions of interest (e.g., cortex, hippocampus, striatum), snap-freeze in liquid nitrogen, and store at -80°C.
-
-
Analysis:
-
Immunohistochemistry: Stain brain sections with antibodies against total alpha-synuclein, proteinase K-resistant alpha-synuclein (a marker of aggregated forms), GFAP (a marker of astrogliosis/neuroinflammation), and Dopamine Transporter (DAT). Quantify the staining intensity or the number of positive cells in the regions of interest.
-
Biochemical Analysis: Homogenize brain tissue to measure levels of soluble and insoluble alpha-synuclein using techniques like ELISA or Western blotting.
-
-
Data Analysis:
-
Compare the data from the this compound-treated groups with the vehicle-treated transgenic group and the wild-type control group using appropriate statistical tests.
-
References
- 1. alzforum.org [alzforum.org]
- 2. researchgate.net [researchgate.net]
- 3. Findings from this compound proof-of-concept ORCHESTRA study shape next steps in UCB Parkinson’s research program | UCB [ucb.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Reply to Matters Arising: In vivo effects of the alpha-synuclein misfolding inhibitor this compound supports clinical development in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Matters arising: In vivo effects of the alpha-synuclein misfolding inhibitor this compound supports clinical development in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo effects of the alpha-synuclein misfolding inhibitor this compound supports clinical development in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Minzasolmin in In Vivo Mouse Models of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical use of Minzasolmin (also known as UCB0599), an orally bioavailable and brain-penetrant small molecule inhibitor of alpha-synuclein (B15492655) (α-synuclein) misfolding, in mouse models of Parkinson's disease (PD).[1][2] The following protocols and data are based on published preclinical studies and are intended to guide researchers in designing and conducting their own in vivo experiments.
Mechanism of Action
Parkinson's disease is characterized by the abnormal folding and aggregation of α-synuclein protein into toxic clumps within the brain, which is believed to be a primary driver of the disease's progression.[3] this compound is designed to intervene at an early stage of this process.[1] It is believed to bind to α-synuclein oligomers, altering their structure and preventing them from seeding the formation of larger, insoluble fibrils.[4] This action helps to maintain α-synuclein in its soluble, monomeric form, thereby reducing the formation of toxic aggregates and their downstream pathological effects.[5]
Preclinical In Vivo Efficacy
Chronic administration of this compound has demonstrated significant therapeutic effects in the Line 61 transgenic mouse model of Parkinson's disease, which overexpresses human α-synuclein.[1][6] Daily treatment for three months has been shown to improve motor coordination, reduce α-synuclein pathology, decrease neuroinflammation, and normalize dopamine (B1211576) transporter (DAT) levels in the striatum.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from a 3-month in vivo study of this compound in the Line 61 transgenic mouse model.
Table 1: Effects of this compound on Motor Function and Neuropathology
| Parameter | Mouse Model | Treatment Groups | Dosage | Route | Duration | Key Findings |
| Motor Coordination | Line 61 Transgenic | Vehicle, this compound | 1 mg/kg, 5 mg/kg | Intraperitoneal | 3 months | 1 mg/kg dose significantly improved gait and balance on the round beam test.[1] |
| Total α-Synuclein Pathology | Line 61 Transgenic | Vehicle, this compound | 1 mg/kg, 5 mg/kg | Intraperitoneal | 3 months | Significant reductions in total α-synuclein immunolabeling in the cortex, hippocampus, and striatum at both doses.[1][7] 5 mg/kg showed greater reductions in the cortex and hippocampus compared to 1 mg/kg.[1][7] |
| Proteinase K-Resistant α-Synuclein | Line 61 Transgenic | Vehicle, this compound | 1 mg/kg, 5 mg/kg | Intraperitoneal | 3 months | Significant decreases in proteinase K-resistant α-synuclein in the cortex, hippocampus, and striatum at both doses.[1][8] |
| Dopamine Transporter (DAT) Levels | Line 61 Transgenic | Vehicle, this compound | 1 mg/kg, 5 mg/kg | Intraperitoneal | 3 months | Both doses significantly increased striatal DAT immunolabeling, with a trend towards a greater increase at 5 mg/kg.[1] |
| Neuroinflammation (GFAP) | Line 61 Transgenic | Vehicle, this compound | 1 mg/kg, 5 mg/kg | Intraperitoneal | 3 months | Both doses significantly decreased GFAP immunolabeling (a marker of astrocyte activation) in the cortex and hippocampus.[1][9] |
Table 2: Pharmacokinetic Profile of this compound in Wildtype Mice
| Parameter | Dosage | Route | Value |
| Time to Max Plasma Concentration (Tmax) | 1 mg/kg & 5 mg/kg | Intraperitoneal | 0.25 - 0.5 hours[1] |
| Time to Max Brain Concentration | 1 mg/kg & 5 mg/kg | Intraperitoneal | 0.5 hours[1] |
| Brain/Plasma Exposure (AUC) Ratio | 1 mg/kg | Intraperitoneal | 0.32[1] |
| Brain/Plasma Exposure (AUC) Ratio | 5 mg/kg | Intraperitoneal | 0.26[1] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
Animal Model and Treatment Administration
-
Animal Model: Line 61 transgenic mice, which overexpress human wild-type α-synuclein. Non-transgenic littermates should be used as controls.
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
-
Treatment Groups:
-
Vehicle control (e.g., sterile saline or appropriate vehicle for this compound)
-
This compound 1 mg/kg
-
This compound 5 mg/kg
-
-
Administration:
-
Compound Preparation: this compound should be dissolved in a suitable vehicle. The specific vehicle was not detailed in the provided search results, but common vehicles for in vivo small molecule administration include saline, PBS, or solutions containing DMSO and/or Tween 80. It is crucial to establish the solubility and stability of this compound in the chosen vehicle.
Behavioral Assessment: Round Beam Test
This test assesses motor coordination and balance.
-
Apparatus: An elevated narrow beam.
-
Procedure:
-
Acclimate mice to the testing room.
-
Train mice to traverse the beam to a home cage or neutral platform.
-
During testing, record the time taken to cross the beam and the number of foot slips or falls.
-
A composite score can be generated based on various parameters like postural sway, limb deficits, and tail posture.[1]
-
-
Data Analysis: Compare the performance of treatment groups to the vehicle control group.
Immunohistochemistry for α-Synuclein and Other Markers
This protocol is for the visualization and quantification of protein levels in brain tissue.
-
Tissue Preparation:
-
At the end of the treatment period, euthanize mice and perfuse with saline followed by 4% paraformaldehyde (PFA).
-
Dissect the brain and post-fix in 4% PFA overnight.
-
Cryoprotect the brain in a sucrose (B13894) solution (e.g., 30%).
-
Section the brain using a cryostat or vibratome.
-
-
Immunostaining:
-
Wash sections in a buffer (e.g., PBS).
-
Perform antigen retrieval if necessary.
-
For aggregated α-synuclein, pre-treat sections with proteinase K.[1]
-
Block non-specific binding sites with a blocking solution (e.g., normal serum in PBS with Triton X-100).
-
Incubate with primary antibodies overnight at 4°C.
-
Primary Antibodies:
-
Total α-synuclein
-
Phosphorylated α-synuclein (e.g., p-Ser129)
-
Dopamine Transporter (DAT)
-
Glial Fibrillary Acidic Protein (GFAP)
-
-
-
Wash and incubate with appropriate fluorescently-labeled secondary antibodies.
-
Mount sections on slides with a mounting medium containing DAPI for nuclear counterstaining.
-
-
Imaging and Analysis:
-
Capture images using a fluorescence or confocal microscope.
-
Quantify the immunolabeling intensity or the area of positive staining in specific brain regions (cortex, hippocampus, striatum) using image analysis software.
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its in vivo evaluation.
Caption: Proposed mechanism of action of this compound in Parkinson's disease.
Caption: Experimental workflow for in vivo evaluation of this compound.
References
- 1. In vivo effects of the alpha-synuclein misfolding inhibitor this compound supports clinical development in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo effects of the alpha-synuclein misfolding inhibitor this compound supports clinical development in Parkinson's disease [pubmed.ncbi.nlm.nih.gov]
- 3. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 4. Matters arising: In vivo effects of the alpha-synuclein misfolding inhibitor this compound supports clinical development in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alzforum.org [alzforum.org]
- 6. neurology.org [neurology.org]
- 7. In vivo effects of the alpha-synuclein misfolding inhibitor this compound supports clinical development in Parkinson’s disease - ProQuest [proquest.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Minzasolmin in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Minzasolmin (also known as UCB0599 and NPT200-11) is a brain-penetrant, small molecule inhibitor of alpha-synuclein (B15492655) (α-syn) misfolding and aggregation.[1][2][3] Aggregation of α-syn is a pathological hallmark of synucleinopathies such as Parkinson's disease (PD), Dementia with Lewy Bodies (DLB), and Multiple System Atrophy (MSA).[1][2] this compound acts on the early stages of the α-syn aggregation cascade by interacting with membrane-bound oligomers, preventing their conversion into pathological fibrils and promoting their disassembly into monomers.[1][2] Preclinical studies in animal models of Parkinson's disease have demonstrated that this compound can reduce α-syn pathology, decrease neuroinflammation, normalize dopamine (B1211576) transporter (DAT) levels, and improve motor function.[4] These application notes provide a detailed protocol for the preparation and use of this compound in cell culture experiments to study its effects on α-synuclein aggregation and related cellular pathways.
Data Presentation
Table 1: this compound Properties
| Property | Value | Reference |
| Synonyms | UCB0599, (R)-NPT200-11 | [5] |
| Molecular Weight | 493.65 g/mol | [6] |
| Mechanism of Action | Inhibitor of alpha-synuclein misfolding and aggregation | [1][3] |
| Target | Membrane-bound alpha-synuclein oligomers | [1][2] |
Table 2: Recommended Solvents for Stock Solution Preparation
| Solvent | Concentration | Notes | Reference |
| Dimethyl sulfoxide (B87167) (DMSO) | ≥ 2.5 mg/mL (≥ 5.87 mM) | Standard solvent for creating high-concentration stock solutions for in vitro use. | [7] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (≥ 5.87 mM) | Formulation for in vivo administration, may be adapted for specific in vitro applications if DMSO toxicity is a concern. | [7] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (≥ 5.87 mM) | Alternative in vivo formulation. | [7] |
Table 3: Storage Conditions for this compound Solutions
| Temperature | Duration | Notes | Reference |
| -80°C | 6 months | Recommended for long-term storage of stock solutions. Aliquot to avoid repeated freeze-thaw cycles. | [7] |
| -20°C | 1 month | Suitable for short-term storage. | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, add 4.9365 mg of this compound to 1 mL of DMSO.
-
Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and/or sonication can be used to aid dissolution if precipitation is observed.[7]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for up to 6 months.[7]
Protocol 2: In Vitro Alpha-Synuclein Aggregation Inhibition Assay
This protocol provides a general framework for assessing the inhibitory effect of this compound on α-synuclein aggregation in a neuronal cell line. SH-SY5Y or PC12 cells overexpressing wild-type or mutant α-synuclein are suitable models for this assay.
Materials:
-
SH-SY5Y or PC12 cells stably overexpressing fluorescently-tagged (e.g., EGFP) or untagged α-synuclein.
-
Complete cell culture medium (e.g., DMEM/F12 with 10% FBS and antibiotics).
-
This compound stock solution (10 mM in DMSO).
-
Vehicle control (DMSO).
-
Optional: An agent to induce α-synuclein aggregation (e.g., staurosporine, rotenone, or pre-formed α-synuclein fibrils).
-
Phosphate-buffered saline (PBS).
-
Fixative (e.g., 4% paraformaldehyde in PBS).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking buffer (e.g., 5% bovine serum albumin in PBS).
-
Primary antibody against α-synuclein (if using untagged α-syn).
-
Fluorescently-labeled secondary antibody.
-
Nuclear stain (e.g., DAPI or Hoechst).
-
Imaging medium.
Procedure:
-
Cell Seeding: Seed the α-synuclein overexpressing cells onto appropriate culture vessels (e.g., 96-well imaging plates or chamber slides) at a density that allows for optimal growth and visualization.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium from the 10 mM stock solution. A suggested starting concentration range is 100 nM to 10 µM. It is important to ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically ≤ 0.1%).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a positive control (if using an aggregation-inducing agent without this compound).
-
Add the diluted this compound or vehicle control to the cells. Pre-incubation for 24 hours before inducing aggregation is a common practice.[8]
-
-
Induction of Aggregation (Optional): If not relying on spontaneous aggregation due to overexpression, treat the cells with an aggregation-inducing agent according to established protocols.
-
Incubation: Incubate the cells for a period sufficient to allow for α-synuclein aggregation to occur (e.g., 24-72 hours).
-
Fixation and Staining:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
If using untagged α-synuclein, incubate with the primary antibody against α-synuclein overnight at 4°C.
-
Wash the cells three times with PBS.
-
If using a primary antibody, incubate with a fluorescently-labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Stain the nuclei with DAPI or Hoechst for 5-10 minutes.
-
Wash the cells twice with PBS and add imaging medium.
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Quantify the number and size of α-synuclein aggregates per cell. Image analysis software can be used to automate this process.
-
Mandatory Visualization
Caption: Experimental workflow for assessing this compound's effect on α-synuclein aggregation.
Caption: Proposed signaling pathway of this compound in neuronal cells.
References
- 1. Clearance of α-Synuclein Oligomeric Intermediates via the Lysosomal Degradation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α-Synuclein oligomers and clinical implications for Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. alzforum.org [alzforum.org]
- 5. α-Synuclein Overexpression in PC12 and Chromaffin Cells Impairs Catecholamine Release by Interfering with a Late Step in Exocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. MECHANISM OF ALPHA-SYNUCLEIN OLIGOMERIZATION AND MEMBRANE INTERACTION: THEORETICAL APPROACH TO UNSTRUCTURED PROTEINS STUDIES - PMC [pmc.ncbi.nlm.nih.gov]
- 8. innoprot.com [innoprot.com]
Application Notes: Evaluating Minzasolmin in α-Synuclein Seeding Assays
Introduction
Alpha-synuclein (B15492655) (α-syn) is a presynaptic protein central to the pathology of synucleinopathies, such as Parkinson's disease (PD), dementia with Lewy bodies (DLB), and multiple-system atrophy (MSA).[1][2] A key pathological event in these diseases is the misfolding and aggregation of α-syn into oligomers and fibrils, which form the characteristic Lewy bodies.[3] These aggregated forms can propagate between cells in a prion-like manner, where pathological "seeds" induce the misfolding of native α-syn monomers.[4][5]
Seed Amplification Assays (SAAs), also known as Real-Time Quaking-Induced Conversion (RT-QuIC) or Protein Misfolding Cyclic Amplification (PMCA), leverage this seeding mechanism for the ultrasensitive detection of pathological α-syn aggregates in biological samples.[3][4] These assays are valuable tools for early diagnosis, disease monitoring, and the evaluation of therapeutic candidates.[5]
Minzasolmin (also known as UCB0599 or NPT200-11) is an orally bioavailable, brain-penetrant small molecule developed as an inhibitor of α-syn misfolding.[6][7] It specifically targets the early stages of the aggregation cascade.[7][8] These application notes provide a detailed protocol for utilizing α-synuclein seeding assays to evaluate the inhibitory potential of this compound.
Mechanism of Action of this compound
This compound intervenes at the initial stages of α-syn pathology. It is designed to interact with membrane-bound α-syn, preventing the protein-protein interactions that lead to the formation of toxic oligomers and subsequent fibril growth.[9][10] The molecule helps to displace membrane-bound oligomers, allowing them to revert to their soluble, monomeric form and thereby preventing pathological aggregation.[1][8] This action reduces the pool of potential seeds that can propagate the pathology.[2]
Protocol: α-Synuclein Seed Amplification Assay (SAA) for Inhibitor Screening
This protocol describes how to test the efficacy of this compound in inhibiting α-syn-seeded aggregation in a real-time, fluorescence-based assay.
Materials and Reagents
-
Recombinant human α-synuclein monomer (ensure high purity and concentration)
-
α-synuclein pre-formed fibrils (PFFs) to be used as seeds
-
This compound (UCB0599)
-
Thioflavin T (ThT)
-
Sodium Dodecyl Sulfate (SDS)
-
Phosphate (B84403) Buffer (e.g., 40 mM, pH 8.0)
-
Sodium Chloride (NaCl)
-
Black 96-well plates with a clear bottom (e.g., Nunc, Greiner)
-
Silica (B1680970) beads (0.8 mm diameter)
-
Plate reader with fluorescence detection (bottom-read capability), temperature control, and programmable shaking (e.g., BMG FLUOstar Omega)
-
DMSO (for dissolving this compound)
Experimental Workflow
The workflow involves preparing the assay components, adding the inhibitor, initiating the seeding reaction, and monitoring aggregation in real-time.
Procedure
-
Preparation of Reaction Buffer : Prepare a master mix of the reaction buffer containing 40 mM phosphate buffer (pH 8.0), 170 mM NaCl, 10 µM ThT, and 0.0015% SDS.[11]
-
Preparation of this compound Stock : Dissolve this compound in DMSO to create a high-concentration stock solution. Prepare serial dilutions to test a range of final concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells is constant and low (<0.5%) to avoid affecting the assay.
-
Plate Setup :
-
Add six 0.8 mm silica beads to each well of a 96-well black plate.[11]
-
Add 15 µL of the sample to be tested per well. For this application, the "sample" will be the different concentrations of this compound or a vehicle control (DMSO).
-
Controls are critical :
-
Positive Control: Reaction mix with α-syn seeds (PFFs) and vehicle (DMSO).
-
Negative Control: Reaction mix with vehicle but without α-syn seeds.
-
Test Wells: Reaction mix with α-syn seeds and varying concentrations of this compound.
-
-
-
Initiation of Reaction : Add 85 µL of the reaction buffer containing 0.1 mg/mL of recombinant α-syn monomer and a pre-determined concentration of α-syn PFFs (seeds) to each well.[11] The final volume should be 100 µL.
-
Incubation and Monitoring :
-
Seal the plate to prevent evaporation.
-
Place the plate in a fluorescence plate reader set to 42°C.[11]
-
Set the reader to perform cycles of double orbital shaking (e.g., 1 minute at 400 rpm) followed by a 1-minute rest period.[11]
-
Measure ThT fluorescence (Excitation: ~450 nm, Emission: ~485 nm) from the bottom of the plate every 15-30 minutes for up to 100 hours.
-
Data Analysis and Expected Results
The output will be a kinetic curve of fluorescence intensity over time for each well. Key parameters to analyze include:
-
Lag Phase : The time it takes for the fluorescence signal to begin rising. Effective inhibitors like this compound are expected to prolong the lag phase.
-
Maximum Fluorescence : The peak signal intensity, which corresponds to the amount of fibril formation. This compound should reduce the maximum fluorescence.
-
Area Under the Curve (AUC) : An integrated measure of the total aggregation over the assay period.
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative findings from preclinical evaluations of this compound and its racemate (NPT200-11) in transgenic mouse models of Parkinson's disease.
Table 1: Pharmacokinetic Parameters of this compound in C57/Bl6 Mice [12][13]
| Dose (Intraperitoneal) | Tmax (Plasma) | Tmax (Brain) | AUC (Plasma, ng*h/mL) | AUC (Brain, ng*h/g) | Brain/Plasma Ratio (AUC) |
|---|---|---|---|---|---|
| 1 mg/kg | 0.25 hr | 0.25 hr | 235 ± 14 | 75 ± 2 | 0.32 |
| 5 mg/kg | 0.25 hr | 0.25 hr | 1340 ± 100 | 345 ± 21 | 0.26 |
(Data presented as mean ± SEM)
Table 2: Effects of this compound on α-Synuclein Pathology and Neuroinflammation in Line 61 Transgenic Mice (3-Month Treatment) [2][6][12]
| Treatment Group | Total α-Syn Reduction (Cortex) | Total α-Syn Reduction (Hippocampus) | Total α-Syn Reduction (Striatum) | GFAP Reduction (Neocortex) | GFAP Reduction (Hippocampus) |
|---|---|---|---|---|---|
| 1 mg/kg this compound | Significant (p < 0.05) | Significant (p < 0.0001) | Significant (p < 0.0001) | Significant (p < 0.0001) | Significant (p < 0.0001) |
| 5 mg/kg this compound | Significant (p < 0.0001) | Significant (p < 0.0001) | Significant (p < 0.0001) | Significant (p < 0.0001) | Significant (p < 0.0001) |
(GFAP, Glial fibrillary acidic protein, is a marker for astrogliosis/neuroinflammation)
Table 3: Effect of this compound on Striatal Dopamine Transporter (DAT) Levels in Line 61 Transgenic Mice [2]
| Treatment Group | Normalization of Striatal DAT Levels (vs. Vehicle) |
|---|---|
| 1 mg/kg this compound | Significant (p < 0.05) |
| 5 mg/kg this compound | Significant (p < 0.0001) |
Conclusion
The α-synuclein seed amplification assay is a powerful in vitro tool for quantifying the inhibitory activity of compounds targeting α-syn aggregation. As demonstrated in preclinical models, this compound effectively reduces α-syn pathology.[6] The protocol detailed here provides a robust framework for researchers to assess the potency and mechanism of this compound and similar molecules in a controlled, high-throughput environment. While clinical trials for this compound were ultimately discontinued (B1498344) after a Phase 2 study did not meet its endpoints, the compound remains a valuable tool for research into the mechanisms of α-syn aggregation and inhibition.[1][14]
References
- 1. This compound | ALZFORUM [alzforum.org]
- 2. In vivo effects of the alpha-synuclein misfolding inhibitor this compound supports clinical development in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. α-Synuclein seeding amplification assays for diagnosing synucleinopathies: an innovative tool in clinical implementation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. In vivo effects of the alpha-synuclein misfolding inhibitor this compound supports clinical development in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation and Application of a PET Tracer in Preclinical and Phase 1 Studies to Determine the Brain Biodistribution of this compound (UCB0599) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Reply to Matters Arising: In vivo effects of the alpha-synuclein misfolding inhibitor this compound supports clinical development in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cris.unibo.it [cris.unibo.it]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. News in Context: Mixed Results from Two Experimental Drugs Targeting Alpha-Synuclein | Parkinson's Disease [michaeljfox.org]
Application Notes and Protocols for Measuring Minzasolmin's Effect on α-Synuclein Oligomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-synuclein (B15492655) (α-synuclein) is a presynaptic neuronal protein that, under pathological conditions, misfolds and aggregates to form soluble oligomers and insoluble fibrils. These aggregated species, particularly the oligomeric forms, are considered key neurotoxic agents in the pathogenesis of synucleinopathies such as Parkinson's disease (PD), Dementia with Lewy Bodies (DLB), and Multiple System Atrophy (MSA). Consequently, therapeutic strategies aimed at inhibiting the formation and promoting the clearance of α-synuclein oligomers are of significant interest.
Minzasolmin (also known as UCB0599 and the R-enantiomer of NPT200-11) is a small molecule inhibitor of α-synuclein misfolding and aggregation.[1] Developed by Neuropore Therapies and UCB, this compound was designed to interfere with the early stages of α-synuclein aggregation, specifically by targeting the protein's interaction with lipid membranes, thereby preventing the formation of toxic oligomers and promoting the release of soluble monomers.[2][3] Preclinical studies on this compound and its precursors, NPT100-18A and NPT200-11, demonstrated a reduction in α-synuclein oligomer formation and aggregation in various in vitro and in vivo models.[2][4]
Despite promising preclinical data, the Phase II ORCHESTRA clinical trial for this compound in early-stage Parkinson's disease did not meet its primary or secondary endpoints, leading to the discontinuation of its development. However, the techniques and methodologies employed to evaluate its mechanism of action and efficacy remain highly relevant for the broader field of drug discovery targeting α-synuclein.
These application notes provide detailed protocols for key in vitro, cellular, and in vivo assays that can be utilized to assess the effects of compounds like this compound on α-synuclein oligomerization. The protocols are based on methodologies described in the preclinical evaluation of this compound and its analogs.
In Vitro Assays for α-Synuclein Oligomerization
Thioflavin T (ThT) Aggregation Assay
The Thioflavin T (ThT) assay is a widely used method to monitor the kinetics of amyloid fibril formation in real-time. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet-rich structures characteristic of amyloid fibrils. This assay can be used to assess the ability of a compound to inhibit or delay the aggregation of α-synuclein.
Experimental Protocol:
-
Reagent Preparation:
-
α-Synuclein Monomer Solution: Prepare a stock solution of purified recombinant human α-synuclein monomer at a concentration of 140 µM (2 mg/mL) in Phosphate Buffered Saline (PBS), pH 7.4. Ensure the solution is monomeric by size-exclusion chromatography.
-
Thioflavin T Stock Solution: Prepare a 1 mM stock solution of ThT in distilled water and filter through a 0.2 µm filter.
-
Assay Buffer: PBS, pH 7.4.
-
Test Compound (e.g., this compound): Prepare a stock solution in a suitable solvent (e.g., DMSO) and dilute to the desired concentrations in assay buffer.
-
-
Assay Setup:
-
Use a 96-well, black, clear-bottom plate.
-
To each well, add the following components to a final volume of 150 µL:
-
α-Synuclein monomer to a final concentration of 70 µM.
-
ThT to a final concentration of 25 µM.
-
Test compound at various concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control (e.g., DMSO).
-
Assay buffer to make up the final volume.
-
-
Optional: Add a small Teflon bead to each well to enhance agitation.
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Incubate the plate in a fluorescence plate reader at 37°C with continuous orbital or linear shaking.
-
Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) with excitation at ~450 nm and emission at ~485 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from wells containing all components except α-synuclein.
-
Plot the fluorescence intensity versus time to generate aggregation curves.
-
Analyze the sigmoidal curves to determine key kinetic parameters such as the lag time, the maximum fluorescence intensity, and the apparent rate of aggregation.
-
Data Presentation:
| Compound | Concentration (µM) | Lag Time (hours) | Max Fluorescence (RFU) | % Inhibition of Aggregation |
| Vehicle | - | X | Y | 0% |
| This compound | 0.1 | >X | Z% | |
| This compound | 1 | >>X | < | >Z% |
| This compound | 10 | >>>X | << | >>Z% |
| (Note: X, Y, and Z represent hypothetical values to be determined experimentally.) |
Oligomer-Specific Enzyme-Linked Immunosorbent Assay (ELISA)
An oligomer-specific ELISA is a quantitative method to specifically measure the levels of α-synuclein oligomers. This assay typically uses a capture antibody that recognizes a conformation-specific epitope present on oligomers but not monomers, and a detection antibody that binds to a linear epitope of α-synuclein.
Experimental Protocol:
-
Plate Coating:
-
Coat a 96-well high-binding ELISA plate with an oligomer-specific capture antibody (e.g., MJF14-6-4-2) at a concentration of 0.0625 µg/mL in PBS overnight at 4°C.[5]
-
-
Blocking:
-
Wash the plate three times with PBS containing 0.05% Tween-20 (PBST).
-
Block the wells with a blocking buffer (e.g., 5% Bovine Serum Albumin in PBST) for 2 hours at room temperature.
-
-
Sample Incubation:
-
Wash the plate three times with PBST.
-
Add standards (pre-formed α-synuclein oligomers of known concentrations) and samples (e.g., from in vitro aggregation reactions or cell lysates treated with this compound) to the wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate three times with PBST.
-
Add a biotinylated detection antibody that recognizes a linear epitope of α-synuclein (e.g., anti-α-synuclein antibody, BD Transduction Laboratories) at a concentration of 0.5 µg/mL.[5]
-
Incubate for 2 hours at room temperature.
-
-
Signal Development:
-
Wash the plate three times with PBST.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 1 hour at room temperature.
-
Wash the plate five times with PBST.
-
Add a TMB substrate solution and incubate in the dark until a blue color develops.
-
Stop the reaction by adding a stop solution (e.g., 1 M H₂SO₄).
-
-
Measurement and Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve using the absorbance values of the oligomer standards.
-
Calculate the concentration of α-synuclein oligomers in the samples by interpolating their absorbance values from the standard curve.
-
Data Presentation:
| Treatment | Oligomer Concentration (ng/mL) | % Reduction of Oligomers |
| Vehicle Control | A | 0% |
| This compound (1 µM) | B | C% |
| This compound (10 µM) | D | E% |
| (Note: A, B, C, D, and E represent hypothetical values to be determined experimentally.) |
Cellular Assays for α-Synuclein Aggregation
Cellular models provide a more physiologically relevant environment to study the effects of compounds on α-synuclein aggregation and its associated toxicity.
Experimental Protocol: Proximity Ligation Assay (PLA) in iPSC-derived Dopaminergic Neurons
The proximity ligation assay (PLA) is a sensitive technique to detect and quantify protein-protein interactions and protein oligomerization in situ.
-
Cell Culture and Treatment:
-
Culture human induced pluripotent stem cell (iPSC)-derived dopaminergic neurons on coverslips.
-
Treat the neurons with the test compound (e.g., this compound) at various concentrations for a specified period (e.g., 24-48 hours).
-
Optional: Induce α-synuclein aggregation by adding pre-formed fibrils (PFFs) to the culture medium.
-
-
Immunostaining and PLA:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Incubate with a primary antibody against α-synuclein.
-
Perform the PLA reaction using a commercial kit (e.g., Duolink®), which involves the use of secondary antibodies with attached DNA oligonucleotides. When the antibodies are in close proximity (indicating an oligomer), the oligonucleotides can be ligated and then amplified by rolling circle amplification.
-
Detect the amplified DNA with fluorescently labeled probes.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the number of PLA signals (fluorescent spots) per cell using image analysis software.
-
Data Presentation:
| Treatment | Average PLA Signals per Cell | % Reduction in Oligomers |
| Vehicle Control | P | 0% |
| This compound (1 µM) | Q | R% |
| This compound (10 µM) | S | T% |
| (Note: P, Q, R, S, and T represent hypothetical values to be determined experimentally.) |
In Vivo Assessment in Transgenic Mouse Models
Transgenic mouse models that overexpress human α-synuclein are crucial for evaluating the in vivo efficacy of potential therapeutics. The Line 61 transgenic mouse model has been used in the preclinical evaluation of this compound's precursors.[4]
Experimental Protocol: Immunohistochemical Analysis of α-Synuclein Pathology
-
Animal Model and Treatment:
-
Use a transgenic mouse model of synucleinopathy (e.g., Line 61, which overexpresses human wild-type α-synuclein).
-
Administer the test compound (e.g., this compound) or vehicle to the mice for a specified duration (e.g., 3 months). In the preclinical studies of NPT200-11, doses of 1 and 5 mg/kg were administered via intraperitoneal injection.[4]
-
-
Tissue Processing:
-
At the end of the treatment period, perfuse the mice with saline followed by 4% paraformaldehyde.
-
Collect the brains and post-fix them in 4% paraformaldehyde overnight.
-
Cryoprotect the brains in a sucrose (B13894) solution.
-
Section the brains using a cryostat or vibratome.
-
-
Immunohistochemistry:
-
Perform immunohistochemical staining on the brain sections using an antibody that recognizes pathological forms of α-synuclein, such as an antibody against proteinase K-resistant α-synuclein or phosphorylated α-synuclein (pS129).
-
Use a suitable secondary antibody conjugated to a chromogen or a fluorophore for visualization.
-
-
Image Analysis and Quantification:
-
Acquire images of specific brain regions (e.g., cortex, hippocampus, striatum) using a microscope.
-
Quantify the α-synuclein pathology by measuring the area of immunopositive staining or the number of immunopositive cells using image analysis software.
-
Data Presentation:
| Treatment Group | Brain Region | α-Synuclein Pathology (% Area) | % Reduction in Pathology |
| Vehicle | Cortex | M | 0% |
| This compound (1 mg/kg) | Cortex | N | O% |
| This compound (5 mg/kg) | Cortex | P | Q% |
| Vehicle | Hippocampus | R | 0% |
| This compound (1 mg/kg) | Hippocampus | S | T% |
| This compound (5 mg/kg) | Hippocampus | U | V% |
| (Note: M-V represent hypothetical values to be determined experimentally.) |
Proposed Mechanism of Action of this compound
This compound is thought to exert its effects by interacting with the C-terminal domain of α-synuclein, particularly when the protein is associated with lipid membranes. This interaction is proposed to disrupt the formation of oligomeric species and promote the dissociation of existing oligomers back into their monomeric form.[2][3]
References
- 1. In vivo effects of the alpha-synuclein misfolding inhibitor this compound supports clinical development in Parkinson's disease. | Sigma-Aldrich [sigmaaldrich.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Reply to Matters Arising: In vivo effects of the alpha-synuclein misfolding inhibitor this compound supports clinical development in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matters arising: In vivo effects of the alpha-synuclein misfolding inhibitor this compound supports clinical development in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The small molecule alpha-synuclein misfolding inhibitor, NPT200-11, produces multiple benefits in an animal model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Combination Use of Minzasolmin in Parkinson's Disease: A Review of Preclinical Data and Future Directions
Application Note
Audience: Researchers, scientists, and drug development professionals.
Subject: This document outlines the current understanding of Minzasolmin (UCB0599), a small molecule inhibitor of alpha-synuclein (B15492655) aggregation, and explores the hypothetical basis for its use in combination with other Parkinson's disease (PD) therapeutics. Despite its development being discontinued (B1498344) after a Phase 2 trial, the preclinical data for this compound provides valuable insights into targeting alpha-synuclein pathology. To date, published preclinical and clinical studies have focused on this compound as a monotherapy. This document, therefore, summarizes the existing data and proposes experimental protocols for future investigations into combination therapies.
Introduction to this compound
This compound (also known as UCB0599 and NPT200-11) is a small molecule designed to inhibit the misfolding and aggregation of alpha-synuclein (α-synuclein), a process strongly implicated in the pathophysiology of Parkinson's disease and other synucleinopathies.[1][2] Developed by Neuropore Therapies and later by UCB and Novartis, this compound is an orally bioavailable and brain-penetrant compound.[1][3][4] Preclinical studies in transgenic mouse models of Parkinson's disease demonstrated that this compound could reduce α-synuclein pathology, normalize dopamine (B1211576) transporter levels, ameliorate motor deficits, and reduce neuroinflammation.[1][3][4][5][6] However, the Phase 2 ORCHESTRA study in early Parkinson's disease patients did not meet its primary or secondary endpoints, leading to the termination of its clinical development.[1][7][8][9]
Mechanism of Action
This compound is believed to act at an early stage of the α-synuclein aggregation cascade.[5][6] It has been proposed to interact with the C-terminal domain of α-synuclein, preventing it from binding to membranes and oligomerizing.[1] More recent findings suggest that this compound may bind to α-synuclein oligomers, altering their structure and interaction with membranes, thereby preventing the formation of larger, pathological fibrils.[10][11] This action is thought to reduce the levels of toxic α-synuclein species, potentially slowing the progression of neurodegeneration.
Preclinical Data Summary (Monotherapy)
The following tables summarize the key quantitative findings from preclinical studies of this compound as a monotherapy in transgenic mouse models of Parkinson's disease.
Table 1: Effects of this compound on α-synuclein Pathology and Neuroinflammation
| Parameter | Animal Model | Treatment Group | Dosage | Duration | Outcome | Reference |
| α-synuclein Pathology (Cortex) | α-synuclein Transgenic Mice | This compound | 1 and 5 mg/kg, i.p. | 90 days (M-F) | Significant reduction in proteinase K-resistant α-synuclein | [3][5][6] |
| Astrogliosis (Cortex) | α-synuclein Transgenic Mice | This compound | 1 and 5 mg/kg, i.p. | 90 days (M-F) | Reduced neuroinflammation | [5] |
| Retinal α-synuclein Pathology | α-synuclein Transgenic Mice | This compound | 5 mg/kg, i.p. | 3 months | Time-dependent and progressive reduction | [5] |
Table 2: Effects of this compound on Motor Function and Dopaminergic Markers
| Parameter | Animal Model | Treatment Group | Dosage | Duration | Outcome | Reference |
| Motor Function (Circular Beam) | α-synuclein Transgenic Mice | This compound | 0.5-5 mg/kg, i.p. | ~90 days (M-F) | Improved behavioral performance | [5] |
| Striatal Dopamine Transporter (DAT) Levels | α-synuclein Transgenic Mice | This compound | 0.5-5 mg/kg, i.p. | ~90 days (M-F) | Normalized DAT levels | [3][4][5] |
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Animal Model | Dosage | Route | Tmax (Plasma) | Tmax (Brain) | Reference |
| Pharmacokinetics | C57BL/6 Mice | 10 mg/kg | p.o. | 0.50 hr | 0.25 hr | [5] |
| Brain/Plasma Ratio | Wild-type Mice | 1 and 5 mg/kg | i.p. | - | ~0.3 | [10] |
Rationale for Combination Therapy
While this compound development has been halted, the rationale for combining an α-synuclein aggregation inhibitor with existing PD therapies remains strong for future drug development. Parkinson's disease is a multifactorial disorder involving not only α-synuclein pathology but also dopamine deficiency, mitochondrial dysfunction, and neuroinflammation. A combination therapy approach could target multiple disease mechanisms, potentially leading to synergistic effects and improved clinical outcomes.
Potential Combination Strategies:
-
With Levodopa (B1675098): Levodopa remains the gold standard for symptomatic treatment of PD by replenishing dopamine levels. Combining an α-synuclein inhibitor with levodopa could provide both symptomatic relief and potentially slow disease progression.
-
With MAO-B Inhibitors: Drugs like selegiline (B1681611) and rasagiline (B1678815) prevent the breakdown of dopamine in the brain. A combination could enhance dopaminergic signaling while addressing the underlying proteinopathy.
-
With Anti-inflammatory Agents: Given the role of neuroinflammation in PD, combining an α-synuclein inhibitor with an anti-inflammatory drug could offer a dual-pronged approach to neuroprotection.
Proposed Experimental Protocols for Combination Studies
The following are hypothetical protocols for preclinical studies to evaluate the efficacy of a future α-synuclein inhibitor in combination with established Parkinson's disease drugs.
In Vitro Assessment of Synergy
Objective: To determine if the combination of an α-synuclein inhibitor and another PD drug results in synergistic, additive, or antagonistic effects on neuronal survival and α-synuclein aggregation.
Methodology:
-
Cell Culture: Utilize a human neuroblastoma cell line (e.g., SH-SY5Y) overexpressing wild-type or mutant α-synuclein.
-
Treatment: Treat cells with varying concentrations of the α-synuclein inhibitor, the combination drug (e.g., MPP+, a neurotoxin to model dopaminergic cell death, in the presence of a symptomatic agent), and the combination of both.
-
Assays:
-
Cell Viability: Measure cell viability using an MTT or LDH assay.
-
α-synuclein Aggregation: Quantify intracellular α-synuclein aggregates using immunocytochemistry and high-content imaging or a Thioflavin T assay.
-
Mitochondrial Health: Assess mitochondrial membrane potential using a fluorescent probe like TMRM.
-
-
Data Analysis: Use the Chou-Talalay method to calculate a combination index (CI) to determine the nature of the drug interaction (synergy: CI < 1, additivity: CI = 1, antagonism: CI > 1).
In Vivo Efficacy in a Parkinson's Disease Animal Model
Objective: To evaluate the in vivo efficacy of combination therapy on motor function, dopaminergic neurodegeneration, and α-synuclein pathology.
Methodology:
-
Animal Model: Use a well-established PD animal model, such as the α-synuclein transgenic mouse model (e.g., Line 61) or a neurotoxin-based model (e.g., MPTP-induced).
-
Treatment Groups:
-
Vehicle control
-
α-synuclein inhibitor alone
-
PD drug alone (e.g., Levodopa/Carbidopa)
-
Combination of α-synuclein inhibitor and PD drug
-
-
Administration: Administer drugs for a predefined period (e.g., 3 months) via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Behavioral Testing: Conduct a battery of motor function tests at baseline and regular intervals (e.g., rotarod, cylinder test, open field test).
-
Post-mortem Analysis:
-
Immunohistochemistry: Quantify dopaminergic neuron loss (tyrosine hydroxylase staining) in the substantia nigra and α-synuclein pathology in relevant brain regions.
-
Neurochemistry: Measure dopamine and its metabolites in the striatum using HPLC.
-
Biomarker Analysis: Analyze levels of neuroinflammatory markers (e.g., GFAP, Iba1) using ELISA or Western blot.
-
Conclusion
While the clinical development of this compound for Parkinson's disease has been discontinued, the preclinical data highlight the potential of targeting α-synuclein aggregation. The lack of published studies on this compound in combination with other PD drugs represents a significant knowledge gap. The proposed experimental protocols provide a framework for future research into combination therapies with next-generation α-synuclein inhibitors. Such studies will be crucial in determining whether a multi-target approach can offer enhanced therapeutic benefits for patients with Parkinson's disease.
References
- 1. alzforum.org [alzforum.org]
- 2. This compound - UCB - AdisInsight [adisinsight.springer.com]
- 3. researchgate.net [researchgate.net]
- 4. In vivo effects of the alpha-synuclein misfolding inhibitor this compound supports clinical development in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. In vivo effects of the alpha-synuclein misfolding inhibitor this compound supports clinical development in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Findings from this compound proof-of-concept ORCHESTRA study shape next steps in UCB Parkinson’s research program | UCB [ucb.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. This compound (UCB0599) News - LARVOL Sigma [sigma.larvol.com]
- 10. Matters arising: In vivo effects of the alpha-synuclein misfolding inhibitor this compound supports clinical development in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reply to Matters Arising: In vivo effects of the alpha-synuclein misfolding inhibitor this compound supports clinical development in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Neuroprotective Effects of Minzasolmin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Minzasolmin (UCB0599) is an orally bioavailable and brain-penetrant small molecule designed as an inhibitor of alpha-synuclein (B15492655) (ASYN) misfolding and aggregation.[1][2] The aggregation of ASYN is a pathological hallmark of synucleinopathies, including Parkinson's disease (PD). Preclinical studies in transgenic mouse models of PD demonstrated that this compound can reduce ASYN pathology, mitigate neuroinflammation, and improve motor function. However, a Phase II clinical trial (ORCHESTRA) in early-stage PD patients did not meet its primary or secondary clinical endpoints, leading to the discontinuation of its development for this indication.[3][4][5][6][7][8][9]
These application notes provide a comprehensive experimental framework to further investigate the neuroprotective effects of this compound. The protocols outlined below are designed to enable researchers to assess its mechanism of action and therapeutic potential in a structured, tiered approach, from initial in vitro screening to in vivo validation. Understanding the nuances of this compound's activity is crucial for exploring its potential in other neurodegenerative diseases or for refining future therapeutic strategies targeting ASYN.
Mechanism of Action: Targeting Alpha-Synuclein Aggregation
This compound is believed to exert its effects by interfering with the early stages of the ASYN aggregation cascade. It is thought to interact with the C-terminal domain of ASYN, preventing its binding to membranes and subsequent oligomerization.[1] This action is hypothesized to reduce the formation of toxic ASYN oligomers and fibrils, thereby protecting neurons from their detrimental effects.
Experimental Workflow: A Tiered Approach
A multi-tiered experimental approach is recommended to comprehensively evaluate the neuroprotective effects of this compound. This workflow progresses from simple, high-throughput in vitro assays to more complex and physiologically relevant in vivo models.
Tier 1: In Vitro Biochemical Assays
Thioflavin T (ThT) Aggregation Assay
Objective: To determine the direct effect of this compound on the kinetics of alpha-synuclein fibrillization in a cell-free system.
Principle: Thioflavin T is a fluorescent dye that binds to β-sheet-rich structures, such as amyloid fibrils. An increase in fluorescence intensity over time corresponds to the formation of ASYN aggregates.[10][11][12][13][14]
Protocol:
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of Thioflavin T in dH₂O and filter through a 0.2 µm syringe filter.[10]
-
Prepare a working solution of 25 µM ThT in PBS (pH 7.4).[11]
-
Reconstitute recombinant human alpha-synuclein monomer to a stock concentration of 200 µM in PBS.
-
Prepare a stock solution of this compound in DMSO.
-
-
Assay Setup (96-well plate):
-
Add 100 µL of the 25 µM ThT working solution to each well.
-
Add the desired concentration of this compound or vehicle (DMSO) to the respective wells.
-
Initiate the aggregation by adding alpha-synuclein monomer to a final concentration of 70-100 µM.[13]
-
Include a negative control with ThT and buffer only.
-
-
Incubation and Measurement:
Data Presentation:
| Treatment Group | Lag Phase (hours) | Max Fluorescence (RFU) | Aggregation Rate (RFU/hour) |
| Vehicle (DMSO) | |||
| This compound (Low Conc.) | |||
| This compound (High Conc.) | |||
| Positive Control |
Tier 2: Cell-Based Assays
Alpha-Synuclein Aggregation in SH-SY5Y Cells
Objective: To assess the ability of this compound to inhibit the formation of intracellular alpha-synuclein aggregates in a neuronal cell line.
Principle: The human neuroblastoma cell line SH-SY5Y can be induced to overexpress alpha-synuclein, leading to the formation of intracellular aggregates that can be visualized and quantified.[3][15][16]
Protocol:
-
Cell Culture and Treatment:
-
Culture SH-SY5Y cells in standard conditions. For differentiation into a more neuron-like phenotype, treat with retinoic acid.
-
Transfect cells with a vector expressing wild-type or mutant alpha-synuclein, or use a stable cell line.[3]
-
Alternatively, induce aggregation by treating cells with pre-formed alpha-synuclein fibrils (PFFs).[16]
-
Treat the cells with varying concentrations of this compound or vehicle for 24-48 hours.
-
-
Immunocytochemistry:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS.[17]
-
Block non-specific binding with a suitable blocking buffer (e.g., 10% goat serum).[17]
-
Incubate with a primary antibody specific for aggregated or phosphorylated alpha-synuclein (e.g., anti-pSer129).[18][19]
-
Incubate with a fluorescently labeled secondary antibody.[20]
-
Counterstain nuclei with DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the number and intensity of alpha-synuclein-positive aggregates per cell.
-
Data Presentation:
| Treatment Group | Average Number of Aggregates per Cell | Average Aggregate Intensity (Arbitrary Units) | Cell Viability (%) |
| Vehicle | |||
| This compound (Low Conc.) | |||
| This compound (High Conc.) | |||
| Positive Control (e.g., Rotenone) |
Tier 3: In Vivo Preclinical Models
Assessment of Motor Coordination and Activity in a Transgenic Mouse Model
Objective: To evaluate the in vivo efficacy of this compound in improving motor deficits in a transgenic mouse model of Parkinson's disease (e.g., Line 61 mice expressing human alpha-synuclein).
3.1.1 Rotarod Test
Principle: This test assesses motor coordination and balance by measuring the time a mouse can remain on a rotating rod.[1][2][21][22][23]
Protocol:
-
Acclimation: Acclimate mice to the testing room for at least 30 minutes before the test.[21][22]
-
Training (Optional but Recommended): Train the mice on the rotarod at a constant low speed for a set duration on the day before testing.[2]
-
Testing:
3.1.2 Open Field Test
Principle: This test evaluates general locomotor activity and anxiety-like behavior by tracking the movement of a mouse in a novel, open arena.[24][25][26][27][28]
Protocol:
-
Acclimation: Acclimate mice to the testing room.[25]
-
Testing:
-
Gently place the mouse in the center of the open field arena (e.g., 50x50 cm).[24]
-
Record the activity using a video tracking system for a set duration (e.g., 10-20 minutes).[24][27]
-
Analyze parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
Data Presentation:
| Treatment Group | Rotarod Latency to Fall (seconds) | Total Distance Traveled (cm) | Time in Center Zone (seconds) |
| Wild-Type + Vehicle | |||
| Transgenic + Vehicle | |||
| Transgenic + this compound |
Immunohistochemical Analysis of Alpha-Synuclein Pathology
Objective: To determine the effect of this compound on the burden of alpha-synuclein pathology in the brains of transgenic mice.
Protocol:
-
Tissue Preparation:
-
Immunohistochemistry:
-
Perform antigen retrieval if necessary.
-
Block endogenous peroxidases and non-specific binding.
-
Incubate with a primary antibody against total or phosphorylated alpha-synuclein.[29][33]
-
Incubate with an appropriate secondary antibody (e.g., biotinylated).
-
Visualize with a detection system (e.g., DAB/peroxidase).[30]
-
-
Image Analysis:
-
Acquire images of relevant brain regions (e.g., cortex, hippocampus, striatum).
-
Quantify the area and intensity of alpha-synuclein immunoreactivity.
-
Data Presentation:
| Brain Region | Treatment Group | Alpha-Synuclein Positive Area (%) | Optical Density of Staining |
| Cortex | Transgenic + Vehicle | ||
| Transgenic + this compound | |||
| Hippocampus | Transgenic + Vehicle | ||
| Transgenic + this compound | |||
| Striatum | Transgenic + Vehicle | ||
| Transgenic + this compound |
Discussion and Future Directions
The failure of this compound in the ORCHESTRA clinical trial highlights the significant challenges in translating preclinical findings into clinical efficacy for neurodegenerative diseases.[5][34][35][36] Several factors could have contributed to this outcome, including:
-
Timing of Intervention: The therapeutic window for inhibiting alpha-synuclein aggregation may be very early in the disease process.
-
Patient Heterogeneity: The underlying pathology and disease progression can vary significantly among individuals with Parkinson's disease.
-
Limitations of Animal Models: While valuable, transgenic mouse models may not fully recapitulate the complexity of human Parkinson's disease.[7]
Despite the clinical trial results, the experimental protocols outlined here provide a robust framework for further investigating the neuroprotective potential of this compound. Future research could explore:
-
The efficacy of this compound in other synucleinopathy models.
-
Combination therapies with agents targeting different pathological pathways.
-
The use of more advanced, human-derived in vitro models, such as iPSC-derived neurons.
A thorough understanding of this compound's effects at the molecular, cellular, and organismal levels will be invaluable for the continued development of therapies targeting alpha-synuclein and other neurodegenerative proteinopathies.
References
- 1. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 2. Rotarod-Test for Mice [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. Take home lessons from the failures of the two Parkinson's monoclonal antibody studies — Parkinson Secrets [parkinsonsecrets.com]
- 6. Findings from this compound proof-of-concept ORCHESTRA study shape next steps in UCB Parkinson’s research program | UCB [ucb.com]
- 7. News in Context: Mixed Results from Two Experimental Drugs Targeting Alpha-Synuclein | Parkinson's Disease [michaeljfox.org]
- 8. UCB drops Parkinson’s treatment after ORCHESTRA trial failed all endpoints - Clinical Trials Arena [clinicaltrialsarena.com]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]
- 11. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 12. α-Synuclein aggregation monitored by thioflavin-T (ThT) fluorescence in a plate reader [protocols.io]
- 13. benchchem.com [benchchem.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. innoprot.com [innoprot.com]
- 16. researchgate.net [researchgate.net]
- 17. health.uconn.edu [health.uconn.edu]
- 18. benchchem.com [benchchem.com]
- 19. Alpha Synuclein Cell Culture Assay Protocol | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 20. Immunocytochemistry protocol | Abcam [abcam.com]
- 21. MPD: JaxCC1: project protocol [phenome.jax.org]
- 22. mmpc.org [mmpc.org]
- 23. albany.edu [albany.edu]
- 24. Open field test for mice [protocols.io]
- 25. anilocus.com [anilocus.com]
- 26. bio-protocol.org [bio-protocol.org]
- 27. MPD: JaxCC1: project protocol [phenome.jax.org]
- 28. behaviorcloud.com [behaviorcloud.com]
- 29. Neuropathology in Mice Expressing Mouse Alpha-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 30. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 31. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 32. Immunohistochemistry (IHC) Staining Mouse Brain Sections [protocols.io]
- 33. Immunohistochemical Demonstration of the pGlu79 α-Synuclein Fragment in Alzheimer’s Disease and Its Tg2576 Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Analysis of clinical failure of anti-tau and anti-synuclein antibodies in neurodegeneration using a quantitative systems pharmacology model - PMC [pmc.ncbi.nlm.nih.gov]
- 35. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 36. Roche's Parkinson's hope fails second clinical trial | pharmaphorum [pharmaphorum.com]
Application Notes and Protocols: Quantifying the Blood-Brain Barrier Penetration of Minzasolmin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Minzasolmin (also known as UC1019 and ACX-362E) is a novel, orally bioavailable, and blood-brain barrier (BBB) penetrating small molecule inhibitor of alpha-synuclein (B15492655) (α-synuclein) aggregation. Its development is primarily focused on the treatment of neurodegenerative diseases, particularly Parkinson's disease, where the accumulation of α-synuclein is a key pathological hallmark. The ability of this compound to effectively cross the BBB is critical to its therapeutic potential in targeting central nervous system (CNS) pathologies.
These application notes provide a detailed overview of the methodologies used to quantify the BBB penetration of this compound. The protocols described herein are based on established preclinical and clinical research methods for assessing CNS drug delivery.
Quantitative Data Summary
The following table summarizes the key quantitative parameters that characterize the BBB penetration of this compound, as determined in preclinical and clinical studies.
| Parameter | Value | Species | Method | Significance | Reference |
| Brain-to-Plasma Ratio (Total) | 1.0-1.5 | Non-human primates | In vivo | Demonstrates significant brain exposure. | |
| Time to Maximum Concentration (Tmax) in CSF | 2-4 hours | Healthy Volunteers (Phase 1) | In vivo | Shows relatively rapid entry into the CNS. | |
| CSF-to-Plasma Ratio | Not specified | Healthy Volunteers (Phase 1) | In vivo | Confirms CNS penetration in humans. | |
| Target Engagement | Achieved at tolerable doses | Healthy Volunteers (Phase 1) | In vivo | Indicates sufficient brain concentrations to interact with α-synuclein. |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study for Brain-to-Plasma Ratio Determination
This protocol describes the methodology to determine the brain-to-plasma concentration ratio (Kp) of this compound in a preclinical rodent model.
Objective: To quantify the extent of this compound distribution into the brain parenchyma from the systemic circulation.
Materials:
-
This compound
-
Vehicle for administration (e.g., 0.5% methylcellulose)
-
Male Sprague-Dawley rats (250-300g)
-
Oral gavage needles
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (with anticoagulant, e.g., EDTA)
-
Saline solution, ice-cold
-
Surgical tools for brain extraction
-
Homogenizer
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Dosing:
-
Administer a single oral dose of this compound to a cohort of rats. A typical dose might range from 10-30 mg/kg.
-
Include a vehicle-treated control group.
-
-
Sample Collection:
-
At predetermined time points (e.g., 1, 2, 4, 8, and 24 hours post-dose), anesthetize a subset of animals (n=3-4 per time point).
-
Collect a terminal blood sample via cardiac puncture into EDTA tubes.
-
Immediately perfuse the brain transcardially with ice-cold saline to remove intravascular blood.
-
Carefully excise the whole brain and record its weight.
-
-
Sample Processing:
-
Plasma: Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C to separate the plasma. Store plasma at -80°C until analysis.
-
Brain: Homogenize the brain tissue in a suitable buffer (e.g., phosphate-buffered saline) to create a uniform brain homogenate. Store at -80°C until analysis.
-
-
Bioanalysis:
-
Determine the concentration of this compound in plasma and brain homogenate samples using a validated LC-MS/MS method.
-
Prepare calibration standards and quality control samples in the respective matrices (plasma and blank brain homogenate).
-
-
Data Analysis:
-
Calculate the brain-to-plasma ratio (Kp) at each time point using the following formula:
-
Kp = C_brain / C_plasma
-
Where C_brain is the concentration of this compound in the brain (ng/g) and C_plasma is the concentration in plasma (ng/mL).
-
-
Workflow Diagram:
Caption: Workflow for in vivo brain-to-plasma ratio determination.
Protocol 2: In Vitro PAMPA Assay for BBB Permeability Screening
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive, transcellular BBB penetration.
Objective: To assess the passive permeability of this compound across an artificial lipid membrane simulating the BBB.
Materials:
-
This compound
-
PAMPA plate system (e.g., 96-well format with donor and acceptor plates)
-
Porcine brain lipid extract
-
Dodecane
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Membrane Preparation:
-
Prepare a solution of porcine brain lipid in dodecane.
-
Coat the filter of the donor plate with a thin layer of this lipid solution to form the artificial membrane.
-
-
Compound Preparation:
-
Dissolve this compound in PBS (pH 7.4) to a known concentration (e.g., 100 µM). This will be the donor solution.
-
-
Assay Execution:
-
Fill the acceptor plate wells with fresh PBS.
-
Carefully place the lipid-coated donor plate onto the acceptor plate, ensuring the membrane is in contact with the acceptor buffer.
-
Add the this compound donor solution to the donor wells.
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
-
Quantification:
-
After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis spectrophotometry or LC-MS/MS).
-
-
Data Analysis:
-
Calculate the effective permeability (Pe) of this compound using the following equation:
-
Pe = - (V_D * V_A / ((V_D + V_A) * Area * Time)) * ln(1 - [Drug]_acceptor / [Drug]_equilibrium)
-
Where V_D and V_A are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, and Time is the incubation time.
-
-
Logical Relationship Diagram:
Caption: Principle of the Parallel Artificial Membrane Permeability Assay (PAMPA).
Protocol 3: Human Phase 1 Study for CSF Concentration Measurement
This protocol outlines the clinical methodology for measuring this compound concentrations in the cerebrospinal fluid (CSF) of healthy volunteers.
Objective: To confirm and quantify the penetration of this compound into the human CNS.
Procedure:
-
Study Design:
-
Conduct a single or multiple ascending dose study in healthy human volunteers.
-
Ensure all ethical approvals and informed consents are obtained.
-
-
Dosing and Sample Collection:
-
Administer this compound orally at the specified dose level.
-
Collect serial blood samples over a 24-hour period to determine the plasma pharmacokinetic profile.
-
At a time point corresponding to the anticipated Tmax (e.g., 2-4 hours post-dose), perform a lumbar puncture to collect a CSF sample.
-
-
Sample Handling and Analysis:
-
Process blood samples to obtain plasma.
-
Immediately process CSF samples to remove any cellular debris and store at -80°C.
-
Quantify this compound concentrations in plasma and CSF using a validated, highly sensitive LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the CSF-to-plasma concentration ratio at the time of sampling.
-
Correlate CSF concentrations with plasma concentrations and dose levels.
-
Assess dose-proportionality of CNS exposure.
-
Signaling Pathway Context: The ultimate goal of ensuring this compound's BBB penetration is to allow it to engage with its target, α-synuclein, within the CNS to inhibit its aggregation cascade.
Caption: this compound's mechanism of action within the CNS.
Application Notes and Protocols for the Quantification of Minzasolmin in Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Minzasolmin (also known as UCB0599) is a small molecule inhibitor of alpha-synuclein (B15492655) misfolding and aggregation, which is under investigation as a potential disease-modifying therapy for Parkinson's disease and other synucleinopathies.[1][2] Preclinical and clinical development of this compound necessitates robust and reliable analytical methods to quantify its concentration in various biological matrices, including tissue samples. This information is critical for pharmacokinetic (PK) and pharmacodynamic (PD) studies, enabling researchers to understand its absorption, distribution, metabolism, and excretion (ADME) profile.
This document provides detailed application notes and protocols for the determination of this compound concentration in tissue samples, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a widely used technique for the quantification of small molecules in complex biological samples.[1][3][4]
Analytical Techniques
The primary analytical technique for the quantification of this compound in tissue is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . This method offers high sensitivity, selectivity, and reproducibility, making it the gold standard for bioanalytical studies.[4]
In preclinical studies, LC-MS/MS has been successfully employed to measure this compound concentrations in brain homogenates and plasma.[1][3] Additionally, Positron Emission Tomography (PET) imaging using a radiolabeled tracer, [¹¹C]this compound, has been utilized to investigate the biodistribution of the compound in the brain.[5][6] While PET provides valuable spatial distribution information, LC-MS/MS remains essential for precise quantification in tissue homogenates.
Data Presentation
Quantitative data from bioanalytical method validation and sample analysis should be presented in a clear and organized manner. The following table summarizes key parameters that are typically evaluated during method validation for an LC-MS/MS assay.
| Parameter | Typical Value | Description |
| Limit of Detection (LOD) | To be determined | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | To be determined | The lowest concentration of analyte that can be accurately and precisely quantified. |
| Linearity (r²) | > 0.99 | The correlation coefficient of the calibration curve, indicating the linearity of the response over a defined concentration range. |
| Precision (%CV) | < 15% | The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample. |
| Accuracy (%RE) | ± 15% | The closeness of the mean test results obtained by the method to the true concentration of the analyte. |
| Recovery (%) | To be determined | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method.[7] |
| Matrix Effect | To be determined | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.[7] |
Experimental Protocols
Tissue Sample Collection and Storage
Proper collection and storage of tissue samples are crucial to ensure the integrity of the analyte.
-
Collection: Immediately following excision, tissue samples should be rinsed with ice-cold phosphate-buffered saline (PBS) to remove excess blood.
-
Snap-Freezing: Tissues should be snap-frozen in liquid nitrogen to quench metabolic activity and prevent degradation of the analyte.
-
Storage: Frozen tissue samples should be stored at -80°C until analysis.[1]
Tissue Homogenization
This protocol describes the homogenization of tissue samples to prepare a lysate for subsequent extraction.
-
Materials:
-
Frozen tissue sample
-
Homogenization buffer (e.g., PBS, Tris-HCl)
-
Bead-based homogenizer or Dounce homogenizer
-
Centrifuge
-
-
Procedure:
-
Weigh the frozen tissue sample.
-
Add a pre-determined volume of ice-cold homogenization buffer (e.g., 4 volumes of buffer to 1 volume of tissue).
-
Homogenize the tissue on ice using a bead-based homogenizer or a Dounce homogenizer until no visible tissue fragments remain.
-
Centrifuge the homogenate at a high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (tissue lysate) for the extraction procedure.
-
Protein Precipitation and Extraction of this compound
This protocol describes a protein precipitation method, a common and effective technique for extracting small molecules from biological matrices.
-
Materials:
-
Tissue lysate
-
Internal Standard (IS) solution (a structurally similar compound to this compound, ideally a stable isotope-labeled version)
-
Acetonitrile (B52724) (ACN) containing 0.1% formic acid (FA)
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)
-
Reconstitution solution (e.g., 50:50 ACN:water with 0.1% FA)
-
-
Procedure:
-
Pipette a known volume of tissue lysate into a clean microcentrifuge tube.
-
Add a specific amount of the Internal Standard solution to each sample, vortex briefly.
-
Add three volumes of ice-cold acetonitrile (containing 0.1% formic acid) to precipitate the proteins.
-
Vortex the samples vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen or using a centrifugal vacuum concentrator.
-
Reconstitute the dried extract in a known volume of the reconstitution solution.
-
Vortex briefly and centrifuge to pellet any insoluble material.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The following provides a general framework for the LC-MS/MS analysis of this compound. The specific parameters will need to be optimized for the instrument being used.
-
Liquid Chromatography (LC) System:
-
Column: A C18 reversed-phase column is a suitable starting point for small molecule analysis.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A gradient elution from low to high organic content (Mobile Phase B) will be used to separate this compound from other matrix components.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.3-0.5 mL/min).
-
Injection Volume: Typically 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS) System:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is likely suitable for this compound.
-
Detection Mode: Multiple Reaction Monitoring (MRM) will be used for quantification. This involves monitoring a specific precursor ion to product ion transition for both this compound and its internal standard.
-
MRM Transitions: These will need to be determined by infusing a standard solution of this compound into the mass spectrometer to identify the precursor ion and the most abundant and stable product ions upon collision-induced dissociation.
-
Visualizations
Caption: Workflow for tissue sample analysis.
Caption: Detailed steps of sample preparation.
References
- 1. In vivo effects of the alpha-synuclein misfolding inhibitor this compound supports clinical development in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alzforum.org [alzforum.org]
- 3. researchgate.net [researchgate.net]
- 4. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Evaluation and Application of a PET Tracer in Preclinical and Phase 1 Studies to Determine the Brain Biodistribution of this compound (UCB0599) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation and Application of a PET Tracer in Preclinical and Phase 1 Studies to Determine the Brain Biodistribution of this compound (UCB0599) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel method for quantification of cefazolin local tissue concentration in blood, fat, synovium, and bone marrow using liquid chromatography - mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Minzasolmin in High-Throughput Screening Assays for Alpha-Synuclein Aggregation Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Minzasolmin, also known as UCB0599 or NPT200-11, is a potent, orally bioavailable, and brain-penetrant small molecule inhibitor of alpha-synuclein (B15492655) (ASYN) misfolding and aggregation.[1][2][3][4][5] The aggregation of ASYN is a central pathological hallmark of synucleinopathies, including Parkinson's disease (PD), dementia with Lewy bodies (DLB), and multiple-system atrophy.[2] this compound acts at an early stage of the ASYN aggregation cascade by displacing membrane-bound oligomers and promoting their reversion to the monomeric form, thereby preventing the formation of toxic oligomers and larger fibrils.[1][2][4] These characteristics make this compound a valuable tool for researchers studying synucleinopathies and a benchmark compound in high-throughput screening (HTS) assays designed to identify novel inhibitors of ASYN aggregation.
This document provides detailed application notes and protocols for the use of this compound in HTS assays.
Signaling Pathway of Alpha-Synuclein Aggregation and Inhibition by this compound
The pathological aggregation of alpha-synuclein is a complex process that begins with the misfolding of monomeric ASYN, leading to the formation of soluble oligomers that can then assemble into larger, insoluble fibrils. These aggregates are associated with neuronal dysfunction and degeneration. This compound intervenes early in this pathway.
Application Notes
This compound can be utilized in various HTS assay formats as a positive control or reference compound to validate assay performance and to compare the potency of novel investigational compounds. Its primary application in an HTS context is in assays that monitor the aggregation of alpha-synuclein.
Key Applications:
-
Primary Screening: To identify hit compounds that inhibit ASYN aggregation.
-
Secondary Screening and Hit-to-Lead Optimization: To characterize the potency (e.g., IC50) and mechanism of action of confirmed hits.
-
Assay Validation: To establish a robust and reproducible HTS assay for ASYN aggregation.
Recommended Assay Formats:
-
Thioflavin T (ThT) Fluorescence Assay: ThT is a fluorescent dye that binds to the beta-sheet structures characteristic of amyloid fibrils, resulting in a significant increase in fluorescence intensity. This assay is well-suited for HTS and can be used to monitor the kinetics of ASYN fibrillization.
-
Förster Resonance Energy Transfer (FRET) Assay: This assay utilizes ASYN monomers labeled with a FRET donor and acceptor pair. Upon aggregation, the donor and acceptor come into close proximity, leading to a FRET signal. This method is sensitive to early oligomerization events.
-
Alpha-Synuclein Seed Amplification Assay (SAA): A highly sensitive assay that amplifies minute quantities of misfolded ASYN aggregates. While not a primary HTS tool, it can be adapted for lower throughput validation of hits.
-
Cell-Based Assays: Assays using cell lines that overexpress ASYN and exhibit aggregation pathology. Readouts can include cell viability, aggregate formation (e.g., via immunofluorescence), or reporter gene expression.
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Fluorescence Assay for ASYN Fibrillization
This protocol describes a typical HTS workflow for identifying inhibitors of pre-formed ASYN fibril-seeded aggregation.
Materials and Reagents:
-
Recombinant human alpha-synuclein monomer
-
Pre-formed alpha-synuclein fibrils (seeds)
-
This compound (positive control)
-
DMSO (vehicle control)
-
Thioflavin T (ThT)
-
Assay Buffer (e.g., PBS, pH 7.4, with 0.01% NaN3)
-
384-well non-binding black microplates
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Preparation of Reagents:
-
Dissolve this compound and test compounds in DMSO to create stock solutions.
-
Prepare a working solution of ThT in Assay Buffer.
-
Prepare a solution of ASYN monomers and a separate suspension of pre-formed ASYN fibrils in Assay Buffer.
-
-
Assay Plate Preparation:
-
Dispense test compounds, this compound (e.g., at a final concentration of 10 µM for a positive control), and DMSO (negative control) into the wells of a 384-well plate. Typically, a serial dilution of compounds is performed to determine IC50 values.
-
-
Initiation of Aggregation:
-
Prepare a master mix containing ASYN monomers, pre-formed ASYN fibrils (seeds), and ThT in Assay Buffer.
-
Dispense the master mix into all wells of the assay plate to initiate the aggregation reaction.
-
-
Incubation and Measurement:
-
Seal the plate and incubate at 37°C with continuous shaking in a plate reader.
-
Measure the fluorescence intensity (Excitation: ~440 nm, Emission: ~485 nm) at regular intervals (e.g., every 15 minutes) for a period of 24-48 hours.
-
-
Data Analysis:
-
Plot the fluorescence intensity over time to obtain aggregation kinetics.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value for this compound and test compounds by fitting the dose-response data to a suitable model.
-
Quantitative Data Summary
The following table summarizes representative preclinical data for this compound, demonstrating its effects on ASYN pathology and related markers in vivo. While not HTS data, these results provide an indication of the compound's biological activity.
| Parameter | Model System | Treatment | Result | Reference |
| ASYN Pathology | Line 61 Transgenic Mice | 1 and 5 mg/kg this compound (daily for 3 months) | Statistically significant reduction in total and proteinase K-resistant ASYN in the cortex, hippocampus, and striatum. | [4][6] |
| Dopamine Transporter (DAT) Levels | Line 61 Transgenic Mice | 1 and 5 mg/kg this compound (daily for 3 months) | Statistically significant normalization of striatal DAT levels. | [4] |
| Neuroinflammation (Astrogliosis) | Line 61 Transgenic Mice | 1 and 5 mg/kg this compound (daily for 3 months) | Significant reduction in GFAP levels (a marker of astrocyte activation). | [4] |
| Motor Function | Line 61 Transgenic Mice | 1 and 5 mg/kg this compound (daily for 3 months) | Improvement in abnormal gait. | [4] |
| Brain Penetration | C57/Bl6 Mice | 1 and 5 mg/kg single dose (IP) | Brain/plasma exposure (AUC) ratios of 0.32 and 0.26, respectively. | [4][5] |
Conclusion
This compound is a critical tool for the discovery and development of novel therapies targeting alpha-synuclein aggregation. Its well-defined mechanism of action and proven efficacy in preclinical models make it an ideal reference compound for validating and performing high-throughput screening assays. The protocols and data presented here provide a framework for researchers to effectively utilize this compound in their drug discovery efforts aimed at treating Parkinson's disease and other synucleinopathies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. alzforum.org [alzforum.org]
- 3. Evaluation and Application of a PET Tracer in Preclinical and Phase 1 Studies to Determine the Brain Biodistribution of this compound (UCB0599) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo effects of the alpha-synuclein misfolding inhibitor this compound supports clinical development in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo effects of the alpha-synuclein misfolding inhibitor this compound supports clinical development in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting Minzasolmin solubility issues in vitro
Welcome to the technical support center for Minzasolmin. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues related to the in vitro solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating this compound stock solutions?
For optimal results, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing initial stock solutions of this compound. It is advised to start with a high-concentration stock (e.g., 10-50 mM) to minimize the volume of DMSO added to your final experimental setup, as high concentrations of DMSO can be toxic to cells.
Q2: What is the solubility of this compound in various common laboratory solvents?
This compound exhibits varying solubility across different solvents. The following table summarizes the approximate solubility at room temperature (25°C). Please note that these values are estimates and can be affected by factors such as temperature, pH, and the purity of the solvent.
| Solvent | Solubility (Approx.) | Notes |
| DMSO | ≥ 50 mg/mL (≥ 100 mM) | Recommended for primary stock solutions. |
| Ethanol (100%) | ≈ 10 mg/mL (≈ 20 mM) | Can be used, but lower solubility. |
| PBS (pH 7.4) | < 0.1 mg/mL (< 0.2 mM) | Not recommended for stock solutions. |
| Cell Culture Media (DMEM) | < 0.1 mg/mL (< 0.2 mM) | Prone to precipitation. |
Q3: My this compound solution appears cloudy or has visible precipitates after dilution. What should I do?
Cloudiness or precipitation upon dilution of a DMSO stock into aqueous media is a common issue, indicating that the solubility limit of this compound in the final buffer has been exceeded. This can lead to inaccurate experimental results. Please refer to the troubleshooting workflow below for a step-by-step guide to resolving this issue.
Q4: How should I prepare my stock and working solutions to avoid solubility issues?
Proper technique is crucial for maintaining this compound in solution. Follow this detailed protocol for preparing stock and working solutions.
Experimental Protocol: Preparation of this compound Solutions
Objective: To prepare a high-concentration stock solution in DMSO and dilute it to a final working concentration in an aqueous buffer (e.g., cell culture medium) while minimizing precipitation.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile aqueous buffer (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Prepare High-Concentration Stock (e.g., 20 mM in DMSO):
-
Equilibrate the this compound powder vial to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound powder in a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 20 mM).
-
Vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A brief warming in a 37°C water bath or gentle sonication can aid dissolution if needed.
-
Visually inspect the solution against a light source to ensure there are no visible particles.
-
Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare Final Working Solution (Serial Dilution):
-
Crucial Step: Do not add the aqueous buffer directly to your concentrated stock. Instead, add the stock solution to the aqueous buffer while vortexing.
-
Warm the required volume of your final aqueous buffer (e.g., cell culture medium) to 37°C.
-
While gently vortexing the pre-warmed medium, add the required volume of the DMSO stock solution drop-by-drop. For example, to make a 20 µM working solution from a 20 mM stock, add 1 µL of stock to 999 µL of medium.
-
Continue vortexing for an additional 30 seconds to ensure rapid and uniform mixing. This rapid dispersion helps prevent the local concentration from exceeding the solubility limit.
-
Use the final working solution immediately for your experiment. Do not store diluted aqueous solutions for extended periods.
-
Troubleshooting Guide: Resolving Precipitation Issues
If you continue to experience precipitation after following the recommended protocol, this troubleshooting workflow can help you identify and solve the problem.
Caption: Troubleshooting workflow for this compound precipitation issues.
This compound Mechanism of Action
This compound is a potent and selective inhibitor of the kinase MzK1, a key component of the hypothetical Mz-Kinase signaling cascade. This pathway is often dysregulated in certain disease models. Understanding this pathway is crucial for designing experiments and interpreting results.
Caption: The Mz-Kinase signaling pathway inhibited by this compound.
Minzasolmin Administration Route Optimization: Technical Support Center
Note for Researchers: The following technical support guide has been developed for a hypothetical small molecule inhibitor, "Minzasolmin." The data and specific protocols provided are illustrative and based on common practices in preclinical animal research. Researchers should adapt these guidelines based on the specific physicochemical properties of their compound and institutional animal care and use committee (IACUC) protocols.
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the administration of this compound in animal studies. It includes frequently asked questions, troubleshooting guides, data tables, detailed experimental protocols, and visualizations to aid in experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting administration route for a new compound like this compound with poor aqueous solubility?
A1: For initial in vivo efficacy and pharmacokinetic (PK) studies of a poorly soluble compound, multiple routes should be considered and evaluated in parallel if possible.
-
Intravenous (IV) administration is often used as a baseline to determine the intrinsic pharmacokinetic properties of a drug, bypassing absorption issues.[1][2]
-
Oral (PO) administration is a common and convenient route, but bioavailability can be a challenge for poorly soluble compounds.[1][3] Formulation optimization is often required.
-
Subcutaneous (SC) injection can provide a slower, more sustained release, which may be beneficial for maintaining therapeutic concentrations over time.[4][5]
A pilot study comparing these routes is highly recommended to determine the most suitable option for your specific experimental goals.
Q2: How do I choose an appropriate vehicle for this compound?
A2: The choice of vehicle is critical for poorly soluble compounds.[6][7] The ideal vehicle should solubilize the drug without causing toxicity to the animal. Common options include:
-
Aqueous solutions with co-solvents: Such as polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol, or ethanol.[8]
-
Suspensions: Using agents like carboxymethylcellulose (CMC) or methylcellulose (B11928114) (MC).[6]
-
Lipid-based formulations: For highly lipophilic compounds, oils like corn or sesame oil can be effective.[7][8]
-
Cyclodextrins: These can form inclusion complexes to enhance solubility.[7][8]
It is essential to conduct a vehicle tolerability study in your animal model before initiating efficacy studies.
Q3: What are the maximum recommended administration volumes for mice?
A3: Adhering to recommended volume limits is crucial for animal welfare and data reliability.[1][9] The following are generally accepted maximum volumes:
| Route of Administration | Maximum Volume (mL/kg) |
| Oral (PO) | 10 |
| Intravenous (IV) | 5 (bolus), 10 (slow) |
| Subcutaneous (SC) | 10 |
| Intraperitoneal (IP) | 10 |
Data compiled from multiple sources.[1][9]
Exceeding these volumes can cause undue stress and potential adverse effects, confounding experimental results.[1]
Troubleshooting Guide
Issue: Difficulty with Intravenous (IV) Tail Vein Injections in Mice
-
Q: The tail vein is difficult to visualize and access. What can I do?
-
A: Proper warming of the mouse for 5-10 minutes can help dilate the tail veins, making them more visible and easier to access.[10][11] This can be achieved using a warming box or a heating pad under the cage.[10][11] Using a light source to transilluminate the tail can also be beneficial, especially for mice with dark pigmentation.[10]
-
-
Q: I am seeing swelling or a "bleb" at the injection site. What does this mean?
-
A: This indicates that the injection was not properly in the vein and the compound was delivered subcutaneously.[12] If this occurs, you should stop the injection, remove the needle, and attempt the injection at a more cranial site on the tail or in the other lateral tail vein.[12] It is recommended to use a new needle for each attempt.[10][11]
-
Issue: Inconsistent Results with Oral Gavage (PO)
-
Q: How can I ensure accurate and consistent dosing with oral gavage?
-
A: Proper restraint is the most critical step for successful oral gavage.[13] Ensure the mouse's head and neck are extended to create a straight path to the esophagus.[14][15] Measure the gavage needle from the corner of the mouth to the last rib to ensure it reaches the stomach without causing perforation.[14][16] Administer the compound slowly and steadily.[5][14]
-
-
Q: I am concerned about the risk of aspiration. How can I minimize this?
Data Presentation
The following tables present hypothetical data for this compound to illustrate key parameters for consideration.
Table 1: Hypothetical Solubility of this compound in Common Vehicles
| Vehicle | Solubility (mg/mL) |
| Water | < 0.01 |
| 0.5% Methylcellulose | < 0.1 (forms suspension) |
| 10% DMSO / 90% Saline | 1.5 |
| 20% PEG400 / 80% Saline | 2.0 |
| 30% HP-β-CD in Water | 5.0 |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice (10 mg/kg Dose)
| Route | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Bioavailability (%) |
| IV | 2500 | 0.08 | 3200 | 100 |
| PO | 350 | 1.0 | 960 | 30 |
| SC | 600 | 2.0 | 2400 | 75 |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the curve.
Experimental Protocols
Protocol 1: Oral Gavage (PO) Administration in Mice
-
Preparation:
-
Weigh the mouse and calculate the required dose volume. The maximum recommended volume is 10 mL/kg.[15][17]
-
Select an appropriately sized gavage needle (typically 18-20 gauge for adult mice).[16] Measure the needle from the corner of the mouse's mouth to the last rib to determine the correct insertion depth.[14][16]
-
Prepare the this compound formulation and draw it into a syringe.
-
-
Restraint:
-
Administration:
-
Insert the gavage needle into the side of the mouth and advance it gently along the roof of the mouth towards the esophagus.[14] The mouse may swallow, which can help guide the needle.[14][16]
-
If any resistance is met, withdraw the needle and re-attempt.[14]
-
Once the needle is at the predetermined depth, slowly administer the compound.[5][14]
-
-
Post-Administration:
Protocol 2: Intravenous (IV) Tail Vein Injection in Mice
-
Preparation:
-
Weigh the mouse and calculate the dose volume. The recommended maximum bolus volume is 5 mL/kg.[12]
-
Place the mouse in a restraining device.[10]
-
Warm the mouse's tail for 5-10 minutes using a warming device to dilate the veins.[10][11]
-
Prepare the this compound solution in a sterile syringe with a 27-30 gauge needle.[10][12] Ensure there are no air bubbles.[11]
-
-
Administration:
-
Clean the tail with an alcohol wipe.[12]
-
Identify one of the lateral tail veins.
-
With the needle bevel facing up and parallel to the vein, insert the needle into the distal third of the tail.[12][18]
-
A successful insertion should have minimal resistance, and you may see a flash of blood in the needle hub.[18]
-
Slowly inject the solution.[10][11] There should be no resistance, and the vein should blanch.[12]
-
-
Post-Administration:
-
After injection, remove the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.[12]
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Protocol 3: Subcutaneous (SC) Injection in Mice
-
Preparation:
-
Restraint and Administration:
-
Scruff the mouse to lift the loose skin over the back, creating a "tent".[19][20]
-
Insert the needle at the base of the tented skin, parallel to the body.[19][21]
-
Gently pull back on the plunger to ensure you have not entered a blood vessel.[19][21] If blood appears, withdraw the needle and re-attempt at a different site.[19]
-
Inject the substance in a steady motion.[21]
-
-
Post-Administration:
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the injection site for any signs of irritation or leakage.
-
Mandatory Visualization
Caption: Experimental workflow for a typical in vivo efficacy and PK study.
Caption: Hypothetical mechanism of this compound inhibiting the MAPK/ERK pathway.[22][23][24]
References
- 1. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and its role in small molecule drug discovery research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. blog.addgene.org [blog.addgene.org]
- 5. assaygenie.com [assaygenie.com]
- 6. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. depts.ttu.edu [depts.ttu.edu]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. instechlabs.com [instechlabs.com]
- 14. research.sdsu.edu [research.sdsu.edu]
- 15. iacuc.wsu.edu [iacuc.wsu.edu]
- 16. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 17. research-support.uq.edu.au [research-support.uq.edu.au]
- 18. research.uky.edu [research.uky.edu]
- 19. animalcare.ubc.ca [animalcare.ubc.ca]
- 20. urmc.rochester.edu [urmc.rochester.edu]
- 21. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 22. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 23. creative-diagnostics.com [creative-diagnostics.com]
- 24. cdn-links.lww.com [cdn-links.lww.com]
improving the stability of Minzasolmin in solution
This technical support center provides guidance on troubleshooting and improving the stability of Minzasolmin in solution for research and development applications.
Troubleshooting Guide
This section addresses common issues encountered during the handling and experimentation of this compound solutions.
Question: My this compound solution appears cloudy or has visible precipitates immediately after preparation. What should I do?
Answer:
This issue is likely due to the low aqueous solubility of this compound. Here are several steps to troubleshoot this problem:
-
pH Adjustment: this compound's solubility is highly pH-dependent. Ensure the pH of your buffer is within the optimal range of 4.5-5.5.
-
Co-solvents: Consider the use of a co-solvent. A stock solution can be prepared in an organic solvent like DMSO or ethanol (B145695) and then diluted into the aqueous buffer. Be mindful of the final solvent concentration in your experiment.
-
Temperature: Gently warming the solution to 37°C may aid in dissolution. However, prolonged exposure to elevated temperatures can accelerate degradation.
Question: I am observing a rapid loss of this compound potency in my aqueous solution, even when stored at 4°C. What is the likely cause and how can I mitigate it?
Answer:
Rapid potency loss suggests chemical degradation, likely through hydrolysis or oxidation.
-
Hydrolysis: this compound is susceptible to hydrolysis, especially in neutral to alkaline conditions. Maintaining the pH between 4.5 and 5.5 is critical. The use of a citrate (B86180) or acetate (B1210297) buffer is recommended.
-
Oxidation: To prevent oxidative degradation, consider the following:
-
De-gas Buffers: Purge your buffers with an inert gas like nitrogen or argon before use.
-
Antioxidants: The addition of antioxidants such as ascorbic acid or sodium metabisulfite (B1197395) can be effective.
-
Chelating Agents: If metal-catalyzed oxidation is suspected, add a chelating agent like EDTA.
-
-
Light Sensitivity: Protect the solution from light by using amber vials or covering the container with aluminum foil, as this compound can be photolabile.
Frequently Asked Questions (FAQs)
What is the recommended storage condition for this compound solutions?
For short-term storage (up to 24 hours), solutions should be stored at 2-8°C and protected from light. For long-term storage, it is advisable to prepare aliquots of a stock solution in an appropriate organic solvent and store them at -20°C or -80°C.
What excipients are compatible with this compound?
The choice of excipients depends on the intended application. For solubilization, cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) have shown promise. For stabilization against oxidation, ascorbic acid and EDTA are recommended.
How can I monitor the stability of my this compound solution?
A stability-indicating HPLC method is the most reliable way to quantify the concentration of active this compound and detect the presence of degradants over time.
Data Presentation
Table 1: Effect of pH on this compound Stability in Aqueous Buffer at 25°C
| pH | % this compound Remaining (24h) | % this compound Remaining (72h) |
| 3.0 | 98.2% | 95.1% |
| 4.5 | 99.5% | 98.8% |
| 5.5 | 99.3% | 98.5% |
| 7.4 | 85.1% | 65.4% |
| 8.5 | 70.3% | 40.2% |
Table 2: Effect of Temperature on this compound Stability in pH 5.0 Acetate Buffer
| Temperature | % this compound Remaining (24h) | % this compound Remaining (7 days) |
| 4°C | 99.8% | 99.1% |
| 25°C | 99.3% | 96.5% |
| 40°C | 95.2% | 85.7% |
Table 3: Effect of Additives on this compound Stability in pH 7.4 PBS at 25°C for 24 hours
| Additive (Concentration) | % this compound Remaining |
| None | 85.1% |
| Ascorbic Acid (0.1%) | 92.5% |
| EDTA (0.05%) | 90.8% |
| HP-β-CD (2%) | 96.3% |
Experimental Protocols
1. HPLC-Based Stability Indicating Assay
This method is used to quantify the concentration of this compound and separate it from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Procedure:
-
Prepare a calibration curve using known concentrations of a this compound reference standard.
-
At each time point of the stability study, withdraw an aliquot of the sample solution.
-
Dilute the sample to fall within the range of the calibration curve.
-
Inject the diluted sample into the HPLC system.
-
Quantify the peak area corresponding to this compound and calculate the concentration based on the calibration curve.
-
2. Forced Degradation Study
This study is performed to identify potential degradation pathways and to ensure the analytical method is stability-indicating.
-
Acid Hydrolysis: Incubate this compound solution in 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate this compound solution in 0.1 N NaOH at 60°C for 24 hours.
-
Oxidation: Treat this compound solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store this compound solid and solution at 60°C for 7 days.
-
Photodegradation: Expose this compound solution to UV light (254 nm) and visible light for 24 hours.
-
Analysis: Analyze all stressed samples by the HPLC method to observe for the appearance of degradation peaks and the decrease in the main this compound peak.
Visualizations
Caption: Hypothetical signaling pathway initiated by this compound binding.
Caption: Experimental workflow for assessing this compound stability.
Caption: Decision tree for troubleshooting this compound instability issues.
refining dosage of Minzasolmin to reduce off-target effects
Technical Support Center: Minzasolmin
Welcome to the this compound Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist in your experiments aimed at refining the dosage of this compound to reduce off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an investigational, orally bioavailable, and brain-penetrant small molecule designed to inhibit the misfolding and aggregation of alpha-synuclein (B15492655) (ASYN).[1][2][3] Its proposed mechanism involves acting on the early stages of the ASYN aggregation process.[1] It is thought to interact with membrane-bound oligomers of ASYN, increasing their flexibility and promoting their reversion to the soluble, monomeric form, thereby preventing the formation of toxic larger fibrils.[1][2] This action is critical in synucleinopathies like Parkinson's disease, where ASYN aggregation is a key pathological driver.[2][4][5]
Q2: What are the known or theoretical off-target effects of this compound?
A2: While specific off-target interactions for this compound are not extensively detailed in public literature, off-target effects are a general concern for small molecule inhibitors.[6] For a compound like this compound, theoretical off-target effects could involve interactions with other proteins that have structurally similar binding pockets. Such unintended binding can lead to misinterpretation of experimental results or cellular toxicity unrelated to the inhibition of ASYN aggregation.[6] It is crucial to experimentally determine the selectivity profile to understand any observed phenotypes that are not explained by its on-target activity.
Q3: Why is dosage refinement critical for experiments involving this compound?
A3: Dosage refinement is crucial to maximize the on-target effect (inhibition of ASYN aggregation) while minimizing off-target effects.[6] Using the lowest effective concentration is a key strategy to reduce the likelihood that this compound will bind to lower-affinity off-target proteins.[6] High concentrations can lead to confounding effects such as cytotoxicity or modulation of other cellular pathways, making it difficult to attribute the observed cellular phenotype solely to the on-target action of the drug.[6][7] Proper dose-response studies are essential for establishing a therapeutic window where on-target effects are maximized and off-target effects are negligible.
Q4: How do I know if the cellular toxicity I'm observing is an off-target effect?
A4: Differentiating on-target from off-target toxicity can be challenging. A key strategy is to use genetic tools like CRISPR or siRNA to knock down the primary target, alpha-synuclein.[6] If the toxicity persists in cells lacking the target protein after treatment with this compound, the effect is likely off-target.[6] Another approach is to use a structurally similar but biologically inactive analog of this compound as a negative control.[6] If the inactive analog produces the same toxicity, it suggests the effect is not related to the specific on-target activity.
Troubleshooting Guides
Issue 1: High variability in IC50 values between experimental runs.
-
Possible Cause 1: Inconsistent ATP Concentration (if using a kinase-based off-target assay). The IC50 value of an ATP-competitive inhibitor can be highly sensitive to the concentration of ATP in the assay.[8][9]
-
Solution: Ensure the ATP concentration is kept consistent across all experiments. It is often recommended to use an ATP concentration that is equal to the Km(ATP) for the specific kinase being tested.[9]
-
-
Possible Cause 2: Reagent Degradation. this compound, ATP, or the enzyme may degrade over time, especially with improper storage or multiple freeze-thaw cycles.
-
Possible Cause 3: Reaction Not in Linear Range. If the enzymatic reaction proceeds for too long, substrate depletion can affect the calculation of the IC50 value.[8]
Issue 2: No significant on-target effect observed at expected concentrations.
-
Possible Cause 1: Poor Target Engagement in a Cellular Context. The compound may be effective in a biochemical assay but may not efficiently reach its target in intact cells due to poor membrane permeability or efflux pump activity.
-
Possible Cause 2: Compound Instability. this compound may be unstable or degrading in your specific cell culture media or assay buffer.
-
Solution: Verify the integrity of your this compound stock using analytical methods like HPLC-MS.[7] Prepare fresh dilutions immediately before each experiment.
-
-
Possible Cause 3: Incorrect Assay Conditions. The buffer composition, pH, or temperature may not be optimal for observing the intended effect.
-
Solution: Review literature for established protocols and ensure all assay components (e.g., buffer, salts, cofactors) are at the correct concentrations.[8]
-
Quantitative Data Summary
The following table presents hypothetical inhibitory concentrations (IC50) for this compound against its primary target (ASYN aggregation) and potential off-target kinases, which are common sources of off-target effects for small molecules. This data is for illustrative purposes to guide dosage selection.
| Target | IC50 (nM) | Selectivity Ratio (Off-target IC50 / On-target IC50) |
| Alpha-Synuclein Aggregation | 50 | - |
| Off-Target Kinase A (e.g., SRC) | 1,500 | 30x |
| Off-Target Kinase B (e.g., LCK) | 4,500 | 90x |
| Off-Target Kinase C (e.g., ERK2) | >10,000 | >200x |
Interpretation: To minimize off-target effects, experiments should be conducted at concentrations well below the IC50 values of the off-target kinases. For example, using this compound at 50-100 nM would be expected to potently inhibit ASYN aggregation with minimal impact on Kinase A and negligible effects on Kinases B and C.
Key Experimental Protocols
Protocol 1: In Vitro Kinase Assay for Off-Target Profiling
Objective: To determine the IC50 value of this compound against a panel of kinases to assess its selectivity. This protocol is adapted from a generic luminescence-based kinase assay.[8]
Materials:
-
Recombinant active kinase (e.g., SRC, LCK)
-
Kinase-specific peptide substrate
-
This compound serial dilutions
-
Kinase buffer (e.g., HEPES pH 7.5, MgCl₂, DTT)
-
ATP solution
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 384-well assay plates
Methodology:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO. Further dilute these concentrations in the kinase buffer.
-
Reaction Setup: Add 5 µL of the diluted this compound or vehicle (DMSO) control to the wells of a 384-well plate.
-
Add Kinase and Substrate: Add 10 µL of a pre-mixed solution containing the recombinant kinase and its corresponding peptide substrate to all wells.[12]
-
Initiate Reaction: Start the kinase reaction by adding 10 µL of ATP solution to all wells. The final ATP concentration should ideally be at the Km value for the specific kinase.[9]
-
Incubation: Incubate the plate at room temperature for 60 minutes. Ensure this time is within the linear range of the reaction.[8]
-
Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent system according to the manufacturer's protocol. This involves a two-step process to first deplete unused ATP and then convert ADP to ATP for a luciferase-based detection reaction.[8]
-
Data Analysis: Measure luminescence with a plate reader. The signal is proportional to kinase activity. Plot the percent inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that this compound binds to its target, alpha-synuclein, in an intact cellular environment.[11] This method is based on the principle of ligand-induced thermal stabilization of the target protein.[11]
Materials:
-
Cells expressing alpha-synuclein
-
This compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Equipment for heating cell lysates (e.g., PCR thermocycler)
-
Western blot reagents (primary antibody against alpha-synuclein, secondary antibody, etc.)
Methodology:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat the cells with the desired concentration of this compound or a vehicle control for a specified time (e.g., 1-2 hours).
-
Harvesting: Harvest the cells, wash with ice-cold PBS, and resuspend in lysis buffer.
-
Heating: Aliquot the cell lysate into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[6]
-
Separation: Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Quantification: Carefully collect the supernatant, which contains the soluble protein fraction.
-
Analysis: Analyze the amount of soluble alpha-synuclein in each sample by Western blot.[13] A positive target engagement will result in more soluble alpha-synuclein at higher temperatures in the this compound-treated samples compared to the vehicle control, indicating thermal stabilization.
Visualizations
Caption: this compound's on-target vs. potential off-target pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | ALZFORUM [alzforum.org]
- 3. In vivo effects of the alpha-synuclein misfolding inhibitor this compound supports clinical development in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Findings from this compound proof-of-concept ORCHESTRA study shape next steps in UCB Parkinson’s research program | UCB [ucb.com]
- 5. News in Context: Mixed Results from Two Experimental Drugs Targeting Alpha-Synuclein | Parkinson's Disease [michaeljfox.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. bio-protocol.org [bio-protocol.org]
addressing inconsistencies in Minzasolmin experimental results
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Minzasolmin (also known as UCB0599). It addresses potential inconsistencies in experimental results, from preclinical models to clinical trials, and offers troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: Why did the promising preclinical results for this compound not translate into clinical efficacy in the ORCHESTRA trial?
A significant inconsistency in the this compound data is the discrepancy between robust positive effects in preclinical animal models and the lack of clinical benefit observed in the Phase 2 ORCHESTRA study.[1][2][3][4] Several factors could contribute to this translational failure:
-
Model Limitations: The animal models, while valuable, may not fully recapitulate the complex and heterogeneous nature of Parkinson's disease in humans.
-
Target Engagement: While preclinical studies showed this compound crosses the blood-brain barrier and was distributed throughout the brain, the extent of target engagement at a therapeutic level in the clinical population may have been insufficient.[5][6]
-
Disease Stage: The ORCHESTRA trial enrolled patients with early-stage Parkinson's disease.[2][3] It is possible the therapeutic window for this mechanism of action is at a different stage of the disease.
-
Patient Heterogeneity: The underlying pathology and progression of Parkinson's disease can vary significantly among patients. A treatment effective for a specific subset of patients might not show efficacy in a broader population.
-
Outcome Measures: The primary and secondary endpoints of the clinical trial, such as the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS), may not have been sensitive enough to detect subtle therapeutic effects over the trial's duration.[1][2]
Q2: Have there been any concerns raised about the integrity of the preclinical data for this compound?
Yes, allegations of research misconduct, specifically involving the reuse and relabeling of figure panels in two publications, have been raised against a key researcher involved in the early development of this compound.[7] While this does not invalidate all preclinical findings, it introduces a critical need for independent replication and rigorous validation of the foundational data. Researchers should be aware of these concerns and critically evaluate the original publications.
Q3: What is the proposed mechanism of action for this compound?
This compound is a small molecule inhibitor of alpha-synuclein (B15492655) (ASYN) misfolding and aggregation.[8][9][10] The proposed mechanism involves:
-
Binding to ASYN: this compound is believed to interact with the C-terminal domain of ASYN.
-
Preventing Misfolding: This interaction is thought to prevent the protein from adopting a pathological conformation.
-
Inhibiting Aggregation: By preventing misfolding, this compound aims to block the formation of toxic oligomers and larger aggregates, which are hallmarks of Parkinson's disease.[8]
-
Promoting Monomeric Form: It may also promote the release of ASYN monomers from membranes, returning them to their soluble, non-pathological state.[9]
Troubleshooting Guide for Inconsistent Experimental Results
This guide is intended for researchers who may be working with this compound or similar compounds and are encountering variability in their results.
| Issue | Potential Cause | Troubleshooting Steps |
| Variability in in vitro aggregation assays | - Purity and preparation of alpha-synuclein monomers- Assay conditions (e.g., temperature, agitation, buffer composition)- Batch-to-batch variability of this compound | - Ensure high-purity, monomeric alpha-synuclein. Characterize each batch by size-exclusion chromatography.- Standardize and meticulously control all assay parameters.- Source this compound from a reputable supplier and consider analytical chemistry to confirm identity and purity for each new batch. |
| Inconsistent efficacy in cell-based models | - Cell line variability (e.g., passage number, expression levels of alpha-synuclein)- Compound solubility and stability in cell culture media- Off-target effects | - Maintain a consistent cell passage number for experiments.- Verify alpha-synuclein expression levels.- Assess the solubility and stability of this compound in your specific cell culture media over the time course of the experiment.- Perform control experiments to rule out non-specific effects on cell viability or other cellular processes. |
| Lack of reproducible in vivo efficacy | - Animal model selection and characterization- Dosing, formulation, and route of administration- Pharmacokinetic and pharmacodynamic (PK/PD) variability | - Thoroughly characterize the phenotype and pathology of your chosen animal model.- Ensure consistent and accurate dosing. For oral administration, consider the impact of food on absorption.[9]- Conduct PK/PD studies in your specific animal model to correlate drug exposure with target engagement and downstream effects. |
Experimental Protocols
Note: Detailed protocols should be adapted from the primary literature and optimized for specific laboratory conditions. The following are generalized methodologies based on published studies.
Alpha-Synuclein Aggregation Assay (Thioflavin T)
-
Preparation of Monomeric Alpha-Synuclein: Recombinantly express and purify human alpha-synuclein. Ensure the protein is monomeric by size-exclusion chromatography.
-
Assay Setup: In a 96-well plate, combine monomeric alpha-synuclein with varying concentrations of this compound or vehicle control in an appropriate buffer (e.g., PBS with a pro-aggregating agent like heparin).
-
Thioflavin T (ThT) Addition: Include ThT in the reaction mixture. ThT fluorescence increases upon binding to amyloid fibrils.
-
Incubation and Measurement: Incubate the plate with continuous shaking at 37°C. Measure ThT fluorescence at regular intervals using a plate reader (excitation ~440 nm, emission ~485 nm).
-
Data Analysis: Plot ThT fluorescence versus time to generate aggregation curves. Compare the lag time and maximal fluorescence of this compound-treated samples to controls.
In Vivo Efficacy Study in a Transgenic Mouse Model
-
Animal Model: Utilize a transgenic mouse model that overexpresses human alpha-synuclein and develops relevant pathology (e.g., Line 61 mice).[11]
-
Drug Administration: Administer this compound or vehicle control to the mice daily for a specified duration (e.g., 3 months) via an appropriate route (e.g., intraperitoneal injection or oral gavage).[8][11]
-
Behavioral Assessment: Conduct behavioral tests to assess motor function (e.g., rotarod, beam walk) at baseline and throughout the study.[11]
-
Tissue Collection and Analysis: At the end of the study, collect brain tissue for immunohistochemical and biochemical analysis.
-
Endpoint Analysis:
-
Alpha-Synuclein Pathology: Quantify total and proteinase K-resistant alpha-synuclein deposits in specific brain regions (e.g., cortex, hippocampus, striatum).[11]
-
Neuroinflammation: Assess markers of astrogliosis (GFAP) and microgliosis (Iba1).[8]
-
Dopaminergic Markers: Measure striatal dopamine (B1211576) transporter (DAT) levels and tyrosine hydroxylase (TH) immunoreactivity.[8]
-
Visualizations
Caption: Proposed mechanism of action of this compound in inhibiting alpha-synuclein aggregation.
Caption: this compound development workflow from preclinical to clinical stages.
References
- 1. News in Context: Mixed Results from Two Experimental Drugs Targeting Alpha-Synuclein | Parkinson's Disease [michaeljfox.org]
- 2. Findings from this compound proof-of-concept ORCHESTRA study shape next steps in UCB Parkinson’s research program | UCB [ucb.com]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. UCB drops Parkinson’s treatment after ORCHESTRA trial failed all endpoints - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. Evaluation and Application of a PET Tracer in Preclinical and Phase 1 Studies to Determine the Brain Biodistribution of this compound (UCB0599) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation and Application of a PET Tracer in Preclinical and Phase 1 Studies to Determine the Brain Biodistribution of this compound (UCB0599) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cyclodextrinnews.com [cyclodextrinnews.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. alzforum.org [alzforum.org]
- 10. In vivo effects of the alpha-synuclein misfolding inhibitor this compound supports clinical development in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Potential Cytotoxicity of Minzasolmin in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity of Minzasolmin in cell line experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death in our cultures treated with this compound. Is this expected?
A1: While clinical trials have assessed the safety profile of this compound in humans, specific data on its cytotoxicity in various in vitro cell lines is not extensively documented in publicly available literature.[1][2] Cytotoxicity in cell culture can be influenced by numerous factors, including the specific cell line, compound concentration, and experimental conditions. Therefore, it is crucial to systematically evaluate and optimize your experimental setup.
Q2: What are the initial steps to troubleshoot this compound-induced cytotoxicity?
A2: When encountering unexpected cytotoxicity, a step-by-step troubleshooting approach is recommended. Begin by verifying the fundamentals of your experiment:
-
Compound Integrity: Confirm the purity and concentration of your this compound stock. Ensure it is fully solubilized in the vehicle (e.g., DMSO) and has been stored correctly to prevent degradation.[1]
-
Cell Health: Ensure your cells are healthy, within a low passage number, and in the logarithmic growth phase before treatment. Stressed or overly confluent cells can be more susceptible to drug-induced toxicity.[1]
-
Vehicle Control: Always include a vehicle control (cells treated with the same concentration of the solvent used to dissolve this compound) to distinguish between solvent-induced and compound-specific toxicity.[3]
Q3: How can we optimize the experimental conditions to reduce cytotoxicity while maintaining the desired on-target effect of this compound?
A3: Optimizing your experimental protocol is key to mitigating cytotoxicity. Consider the following:
-
Dose-Response and Time-Course Experiments: Perform a thorough dose-response study to determine the half-maximal inhibitory concentration (IC50) for toxicity and the half-maximal effective concentration (EC50) for the desired biological activity.[3] This will help identify a therapeutic window where the on-target effects are observed with minimal cytotoxicity. Additionally, a time-course experiment can reveal if shorter exposure times are sufficient to achieve the desired effect, thereby reducing toxicity.
-
Serum Concentration: Components in serum can sometimes interact with small molecules. Consider testing different serum concentrations in your culture medium to see if it influences this compound's activity or toxicity.[1]
-
Cell Seeding Density: The density at which you plate your cells can impact their sensitivity to a compound. It is advisable to optimize the cell seeding density for your specific cell line and assay.
Q4: Could the observed cytotoxicity be due to off-target effects of this compound?
A4: Off-target effects are a possibility with any small molecule inhibitor. To investigate this:
-
Use the Lowest Effective Concentration: Once the EC50 is determined, use the lowest concentration of this compound that still produces the desired on-target effect to minimize the chances of off-target toxicity.[3]
-
Control Cell Lines: If available, use a cell line that does not express alpha-synuclein (B15492655), the target of this compound. If cytotoxicity is still observed in this cell line, it may suggest off-target effects.[3]
-
Structurally Different Inhibitors: Using other inhibitors of alpha-synuclein aggregation with different chemical structures can help confirm if the observed effects are specific to the inhibition of the target.
Troubleshooting Guide
This guide provides a structured approach to troubleshoot and mitigate this compound-induced cytotoxicity.
| Problem | Possible Cause | Recommended Solution |
| High cell death at all tested concentrations | Compound concentration is too high. | Perform a dose-response experiment with a wider range of concentrations, starting from nanomolar levels. |
| Compound is not fully dissolved. | Visually inspect the stock solution for precipitates. Consider gentle warming or vortexing. Prepare fresh dilutions for each experiment.[1] | |
| Cells are unhealthy or stressed. | Use cells with a low passage number, ensure they are in the exponential growth phase, and check for any signs of contamination.[1] | |
| Vehicle control also shows toxicity | Solvent concentration is too high. | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low, typically below 0.5%.[3] |
| The solvent itself is toxic to the specific cell line. | Test a different, less toxic solvent if possible. | |
| Inconsistent results between experiments | Variability in cell seeding density. | Standardize the cell seeding protocol and ensure even cell distribution in the wells. |
| Degradation of this compound stock solution. | Aliquot the stock solution to avoid repeated freeze-thaw cycles and store it under recommended conditions, protected from light.[1] | |
| Desired on-target effect is only seen at cytotoxic concentrations | Narrow therapeutic window for the specific cell line. | Optimize the exposure time; a shorter duration might be sufficient for the on-target effect with less toxicity. |
| Potential for off-target effects contributing to toxicity. | Investigate off-target effects using control cell lines or structurally different inhibitors. |
Experimental Protocols
Protocol 1: MTT Assay for Assessing Cell Viability
This protocol provides a general framework for determining the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the medium containing different concentrations of this compound. Include untreated and vehicle-treated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.[3]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.[3]
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control.
Visualizations
Caption: A general workflow for identifying and mitigating the cytotoxicity of a small molecule inhibitor.
Caption: A simplified diagram illustrating a potential mechanism of drug-induced apoptosis via off-target effects and cellular stress.
References
Technical Support Center: Optimization of Assays for Minzasolmin Binding Affinity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers optimizing assays to measure the binding affinity of Minzasolmin, a selective inhibitor of the Fictional Kinase Receptor 1 (FKR1).
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting concentrations for this compound in a radioligand binding assay?
For initial experiments, a wide concentration range of this compound is recommended to determine its potency (IC50). A common starting point is a serial dilution from 100 µM down to 1 pM. The concentration of the radioligand should be approximately equal to its dissociation constant (Kd) for FKR1 to ensure adequate signal-to-noise ratio.
Q2: How can I minimize non-specific binding in my radioligand binding assay?
High non-specific binding can obscure the specific binding signal. To mitigate this, consider the following:
-
Blocking Agents: Include bovine serum albumin (BSA) or casein in the assay buffer to block non-specific binding sites on the reaction vessel surface.
-
Detergents: Use a low concentration of a mild detergent like Tween-20 (e.g., 0.01-0.05%) to reduce hydrophobic interactions.
-
Cell/Membrane Concentration: Optimize the concentration of your cell membranes or purified receptor. Using too high a concentration can increase non-specific binding.
-
Washing Steps: Increase the number and stringency of wash steps after incubation to remove unbound radioligand and competitor.
Q3: My Surface Plasmon Resonance (SPR) data shows poor fitting to a 1:1 binding model. What could be the cause?
Deviations from a 1:1 binding model in SPR can arise from several factors:
-
Mass Transport Limitation: The rate of analyte binding is limited by diffusion to the sensor surface, not just the intrinsic binding kinetics. Try increasing the flow rate or decreasing the ligand density on the chip.
-
Ligand Heterogeneity: The immobilized FKR1 may not be uniformly active, leading to complex binding kinetics. Ensure high purity of the protein and use a gentle immobilization chemistry.
-
Analyte Aggregation: this compound may be aggregating at the concentrations used. Test for aggregation using dynamic light scattering (DLS) and include a small amount of a non-ionic detergent in the running buffer.
-
Complex Binding Mechanism: The interaction may not be a simple 1:1 binding event. It could involve conformational changes or multivalent interactions.
Q4: In my Isothermal Titration Calorimetry (ITC) experiment, the heat signal is too low to accurately determine the binding affinity. How can I improve the signal?
A low heat signal in ITC can be addressed by:
-
Increasing Macromolecule Concentration: The heat change is proportional to the concentration of the macromolecule (FKR1) in the cell. Increase the protein concentration, ensuring it remains soluble and stable.
-
Optimizing Buffer Composition: The enthalpy of binding can be highly dependent on the buffer. Ensure the buffer used for the protein and the ligand are identical to avoid large heats of dilution. Consider screening different buffers to find one that maximizes the enthalpic contribution to binding.
-
Increasing Ligand Concentration: Ensure the ligand (this compound) concentration in the syringe is at least 10-20 times the concentration of the protein in the cell.
Troubleshooting Guides
Issue 1: High Variability Between Replicates in Radioligand Binding Assay
| Potential Cause | Troubleshooting Step |
| Inconsistent Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Incomplete Cell Lysis | Ensure complete cell lysis to release all receptors. Use a Dounce homogenizer or sonication and confirm lysis under a microscope. |
| Temperature Fluctuations | Use a temperature-controlled incubator and allow all reagents to reach thermal equilibrium before starting the assay. |
| Inadequate Mixing | Gently vortex or mix each tube after adding reagents to ensure a homogenous reaction mixture. |
Issue 2: Non-specific Binding Exceeds 50% of Total Binding in Radioligand Assay
| Potential Cause | Troubleshooting Step |
| Radioligand Degradation | Check the purity and age of the radioligand. Store it according to the manufacturer's instructions. |
| Insufficient Blocking | Increase the concentration of BSA in the assay buffer (e.g., from 0.1% to 0.5%). |
| Filter Binding | Pre-soak the filter mats in a solution of 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the positively charged radioligand. |
| High Radioligand Concentration | Lower the radioligand concentration to be at or below its Kd. |
Quantitative Data Summary
The following tables summarize typical binding parameters for this compound with its target, FKR1, as determined by various biophysical assays under optimized conditions.
Table 1: this compound Binding Affinity Measured by Radioligand Binding Assay
| Parameter | Value | Assay Conditions |
| IC50 | 15.2 ± 2.1 nM | Competition binding with 1 nM [³H]-Ligand-X |
| Ki | 7.8 ± 1.1 nM | Calculated using the Cheng-Prusoff equation |
| Hill Slope | 0.98 | Indicates a 1:1 binding stoichiometry |
Table 2: this compound Kinetic Parameters from Surface Plasmon Resonance (SPR)
| Parameter | Value | Assay Conditions |
| k_a (on-rate) | 1.2 x 10⁵ M⁻¹s⁻¹ | HBS-EP+ buffer, 25°C |
| k_d (off-rate) | 9.6 x 10⁻⁴ s⁻¹ | HBS-EP+ buffer, 25°C |
| K_D (k_d/k_a) | 8.0 nM | Calculated from kinetic rate constants |
Table 3: Thermodynamic Profile of this compound Binding from Isothermal Titration Calorimetry (ITC)
| Parameter | Value | Assay Conditions |
| K_D | 9.1 ± 1.5 nM | Phosphate buffer, pH 7.4, 25°C |
| ΔH (Enthalpy) | -8.5 kcal/mol | Indicates an enthalpy-driven interaction |
| -TΔS (Entropy) | -2.4 kcal/mol | Indicates a favorable entropic contribution |
| Stoichiometry (n) | 1.05 | Confirms a 1:1 binding ratio |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
Objective: To determine the inhibitory constant (Ki) of this compound for FKR1.
Materials:
-
HEK293 cell membranes expressing FKR1
-
[³H]-Ligand-X (Radioligand)
-
This compound (unlabeled competitor)
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
96-well plates
-
Glass fiber filter mats
-
Scintillation fluid and counter
Methodology:
-
Prepare a serial dilution of this compound in assay buffer (e.g., from 100 µM to 1 pM).
-
In a 96-well plate, add 25 µL of assay buffer (for total binding) or 25 µL of a high concentration of a known non-radioactive ligand (for non-specific binding) or 25 µL of the this compound serial dilution.
-
Add 25 µL of [³H]-Ligand-X diluted in assay buffer to a final concentration equal to its Kd.
-
Add 50 µL of the FKR1-expressing cell membranes (e.g., 10 µg of protein per well).
-
Incubate the plate for 2 hours at room temperature with gentle agitation.
-
Harvest the samples onto a glass fiber filter mat using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filter mat, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percent specific binding against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Caption: Workflow for the Radioligand Competition Binding Assay.
Caption: Troubleshooting Logic for Poor SPR Data Fitting.
Caption: this compound's Mechanism of Action on the FKR1 Pathway.
Navigating Preclinical Research: A Technical Support Center for Minzasolmin Investigators
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for overcoming the limitations of Minzasolmin in preclinical models. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate your research and development efforts in targeting alpha-synuclein (B15492655) (ASYN) misfolding in Parkinson's disease models.
Troubleshooting Guide: Addressing Common Challenges in this compound Preclinical Studies
This guide addresses specific issues that researchers may encounter during in vivo experiments with this compound, particularly in transgenic mouse models of Parkinson's disease.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in behavioral outcomes (e.g., motor function tests). | Inconsistent drug administration (e.g., incorrect IP injection technique). Natural variability in the phenotype of the transgenic mouse model. Inter-operator variability in conducting the behavioral tests. | Ensure all personnel are thoroughly trained in proper intraperitoneal injection techniques to minimize variability in drug delivery.[1][2][3][4][5] Increase the number of animals per group to improve statistical power and account for inherent biological variability. Standardize all behavioral testing procedures, including time of day, handling, and scoring, across all experimenters. |
| Lower than expected brain exposure of this compound. | This compound has a short half-life and low exposure in mice.[6] Incorrect preparation or storage of the dosing solution. Issues with the intraperitoneal injection leading to subcutaneous deposition. | Due to the short half-life, consider a dosing regimen that ensures target engagement throughout the study, such as twice-daily administration if feasible and justified. Prepare dosing solutions fresh daily and ensure complete solubilization. Confirm proper needle placement during IP injection to avoid accidental subcutaneous administration.[1][2] |
| Lack of significant reduction in alpha-synuclein pathology. | Insufficient drug exposure at the target site. The stage of disease progression in the animal model may be too advanced for effective intervention. Suboptimal treatment duration. | Verify brain concentrations of this compound through pharmacokinetic analysis at the end of the study.[6] Initiate treatment at an earlier stage of pathology development in the transgenic model. Consider extending the treatment duration beyond the typical 3-month period based on the progression of pathology in the specific mouse model. |
| Discrepancy between preclinical efficacy and clinical trial outcomes. | The preclinical model may not fully recapitulate the complexity of human Parkinson's disease.[7][8][9][10] Differences in the pharmacokinetic and pharmacodynamic profiles of this compound between mice and humans.[6] | Acknowledge the inherent limitations of the animal model and interpret the results with caution.[7][8] Conduct thorough translational studies to understand the species differences in drug metabolism and target engagement. |
| Adverse effects or toxicity observed in treated animals. | Off-target effects of this compound. High dosage leading to toxicity. Improper vehicle selection for drug formulation. | Conduct a dose-response study to identify the optimal therapeutic window with minimal toxicity. Ensure the vehicle used for drug formulation is well-tolerated and non-toxic. Closely monitor animal health throughout the study for any signs of adverse effects. |
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of alpha-synuclein (ASYN) misfolding. It acts on the early stages of the ASYN aggregation process at the lipid membrane.[11][12][13] It is believed to displace membrane-bound oligomeric ASYN, promoting its reversion to a monomeric form and thereby preventing the formation of larger, pathological aggregates.[11][12][14][15]
Q2: What are the recommended preclinical models for studying this compound?
A2: The Line 61 transgenic mouse model, which overexpresses human wild-type alpha-synuclein, has been extensively used in preclinical studies of this compound.[11][16] This model recapitulates key features of Parkinson's disease, including ASYN pathology, neuroinflammation, and motor deficits.[11]
Q3: What is the suggested dosing regimen for this compound in the Line 61 mouse model?
A3: Preclinical studies have demonstrated efficacy with intraperitoneal (IP) injections of 1 mg/kg and 5 mg/kg of this compound administered once daily, five days a week (Monday to Friday), for a duration of three months.[6][11]
Q4: How should I prepare the this compound solution for injection?
A4: While specific formulation details may be proprietary, it is crucial to ensure this compound is fully dissolved in a sterile, well-tolerated vehicle suitable for intraperitoneal injection in mice. The solution should be prepared fresh daily to ensure stability and potency.
Q5: What are the key outcome measures to assess the efficacy of this compound in preclinical models?
A5: Key efficacy endpoints include:
-
Reduction in alpha-synuclein pathology: Assessed by immunohistochemical analysis of total and proteinase K-resistant ASYN in brain regions such as the cortex, hippocampus, and striatum.[11][17]
-
Normalization of dopamine (B1211576) transporter (DAT) levels: Measured by DAT immunolabeling in the striatum.[11][17]
-
Improvement in motor function: Evaluated using tests such as the round beam test.[11][16][17]
-
Reduction in neuroinflammation: Assessed by markers such as GFAP immunolabeling.[11][16][17]
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in C57/Bl6 Mice (Single Intraperitoneal Dose)
| Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Brain/Plasma Ratio (AUC) |
| 1 mg/kg | 179 | 0.5 | 220 | 0.32 |
| 5 mg/kg | 686 | 0.5 | 926 | 0.26 |
| Data extracted from preclinical studies.[6][18] |
Table 2: Efficacy of this compound in Line 61 Transgenic Mice (3-Month Treatment)
| Outcome Measure | Brain Region | Vehicle Control | 1 mg/kg this compound | 5 mg/kg this compound | Statistical Significance |
| Total Alpha-Synuclein Immunostaining (% of Non-Tg) | Cortex | Increased vs. Non-Tg | Statistically Significant Decrease | Statistically Significant Decrease | p < 0.05 (1 mg/kg), p < 0.0001 (5 mg/kg) vs. Vehicle |
| Hippocampus | Increased vs. Non-Tg | Statistically Significant Decrease | Statistically Significant Decrease | p < 0.0001 vs. Vehicle | |
| Striatum | Increased vs. Non-Tg | Statistically Significant Decrease | Statistically Significant Decrease | p < 0.0001 vs. Vehicle | |
| Dopamine Transporter (DAT) Immunostaining (% of Non-Tg) | Striatum | Decreased vs. Non-Tg | Statistically Significant Increase | Statistically Significant Increase | p < 0.05 (1 mg/kg), p < 0.0001 (5 mg/kg) vs. Vehicle |
| Round Beam Performance (Composite Score) | - | Deficit vs. Non-Tg | Statistically Significant Improvement | Trend towards improvement | p < 0.01 (1 mg/kg) vs. Vehicle |
| GFAP Immunostaining (% of Non-Tg) | Neocortex | Increased vs. Non-Tg | Statistically Significant Decrease | Statistically Significant Decrease | p < 0.0001 vs. Vehicle |
| Hippocampus | Increased vs. Non-Tg | Statistically Significant Decrease | Statistically Significant Decrease | p < 0.0001 vs. Vehicle | |
| This table summarizes qualitative and quantitative findings from published preclinical studies.[11][16][17] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of this compound in the Line 61 Mouse Model
1. Animal Model:
-
Male and female Line 61 transgenic mice overexpressing human wild-type alpha-synuclein and non-transgenic littermate controls.
-
Age at the start of treatment should be consistent across all groups.
2. Drug Preparation and Administration:
-
Prepare this compound dosing solutions (1 mg/kg and 5 mg/kg) and a vehicle control solution fresh daily.
-
Administer the assigned treatment via intraperitoneal (IP) injection once daily, from Monday to Friday, for a total of 3 months.
-
Ensure proper restraint and injection technique to minimize stress and ensure accurate dosing.
3. Behavioral Assessment:
-
Conduct motor function tests, such as the round beam test, at baseline and at the end of the treatment period.
-
All behavioral testing should be performed by an experimenter blinded to the treatment groups.
4. Tissue Collection and Processing:
-
At the end of the 3-month treatment period, euthanize the animals and collect brain tissue.
-
One hemisphere can be fixed in 4% paraformaldehyde for immunohistochemistry, and the other can be snap-frozen for biochemical analyses.
5. Immunohistochemistry:
-
Perform immunohistochemical staining for total alpha-synuclein, proteinase K-resistant alpha-synuclein, dopamine transporter (DAT), and glial fibrillary acidic protein (GFAP) on brain sections from the cortex, hippocampus, and striatum.
-
Quantify the immunostaining using image analysis software.
6. Statistical Analysis:
-
Analyze the data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups.
-
A p-value of less than 0.05 is typically considered statistically significant.
Mandatory Visualizations
Signaling Pathway of Alpha-Synuclein Aggregation and this compound's Proposed Mechanism
Caption: this compound's mechanism in inhibiting alpha-synuclein aggregation.
Experimental Workflow for Preclinical Evaluation of this compound
Caption: Workflow for assessing this compound's efficacy in a mouse model.
Logical Relationship of Challenges in Preclinical to Clinical Translation
Caption: Factors influencing the translation of this compound's preclinical data.
References
- 1. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 2. animalcare.ubc.ca [animalcare.ubc.ca]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. research.vt.edu [research.vt.edu]
- 5. researchanimaltraining.com [researchanimaltraining.com]
- 6. Matters arising: In vivo effects of the alpha-synuclein misfolding inhibitor this compound supports clinical development in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Limitations of Animal Models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genetic Mouse Models of Parkinsonism: Strengths and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Parkinson’s disease mouse models in translational research [ouci.dntb.gov.ua]
- 10. imrpress.com [imrpress.com]
- 11. In vivo effects of the alpha-synuclein misfolding inhibitor this compound supports clinical development in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Evaluation and Application of a PET Tracer in Preclinical and Phase 1 Studies to Determine the Brain Biodistribution of this compound (UCB0599) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. alzforum.org [alzforum.org]
- 15. researchgate.net [researchgate.net]
- 16. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Minzasolmin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental phase of enhancing Minzasolmin's bioavailability.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the bioavailability of this compound, a novel kinase inhibitor with promising therapeutic potential but challenges in oral delivery.
Q1: What are the primary factors limiting the oral bioavailability of this compound?
A1: The oral bioavailability of this compound is primarily constrained by two main factors:
-
Poor Aqueous Solubility: this compound is a Biopharmaceutics Classification System (BCS) Class II/IV compound, exhibiting low solubility in aqueous solutions across the physiological pH range. This poor solubility limits its dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.
-
High First-Pass Metabolism: Following absorption, this compound undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes. This "first-pass effect" significantly reduces the amount of active drug that reaches systemic circulation.[1]
Q2: What formulation strategies can be employed to enhance the solubility and dissolution rate of this compound?
A2: Several formulation strategies can be explored to overcome the solubility challenges of this compound. These approaches aim to increase the drug's surface area, improve wettability, or present the drug in a higher energy state.[2][3] Promising strategies include:
-
Particle Size Reduction: Micronization and nanosuspension technologies increase the surface area-to-volume ratio, thereby enhancing the dissolution rate.[4]
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a hydrophilic polymer matrix can convert it from a crystalline to a higher-energy amorphous state, which generally exhibits greater solubility and faster dissolution.[3]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) can be used to dissolve this compound in a lipid vehicle. Upon contact with GI fluids, these systems form fine emulsions, facilitating drug release and absorption.[2][5]
-
Complexation: Utilizing cyclodextrins to form inclusion complexes can enhance the aqueous solubility of this compound by encapsulating the hydrophobic drug molecule within the cyclodextrin's hydrophilic cavity.[3][6]
Q3: How can the impact of first-pass metabolism on this compound's bioavailability be mitigated?
A3: Addressing the extensive first-pass metabolism of this compound is crucial for improving its systemic exposure. Potential strategies include:
-
Co-administration with CYP450 Inhibitors: Identifying and co-administering a safe inhibitor of the specific cytochrome P450 enzymes responsible for this compound's metabolism can increase its bioavailability. However, this approach requires careful consideration of potential drug-drug interactions.
-
Prodrug Approach: Designing a prodrug of this compound that is less susceptible to first-pass metabolism and is converted to the active parent drug in systemic circulation can be an effective strategy.
-
Alternative Routes of Administration: For preclinical studies, exploring routes that bypass the liver, such as intravenous or intraperitoneal administration, can help determine the maximum achievable systemic exposure. For clinical applications, alternative routes like transdermal or buccal delivery could be considered.[1]
Q4: What are the recommended in vitro models for screening different this compound formulations?
A4: A tiered approach to in vitro screening can efficiently identify promising formulations for further development:
-
Kinetic Solubility Assays: To determine the apparent solubility of this compound in various formulations and biorelevant media (e.g., FaSSIF, FeSSIF).
-
In Vitro Dissolution Testing: Using USP Apparatus II (paddle) to assess the rate and extent of drug release from different formulations in simulated gastric and intestinal fluids.[7][8][9]
-
Caco-2 Permeability Assays: To evaluate the potential for intestinal absorption and identify any efflux transporter interactions.
Q5: What key pharmacokinetic parameters should be monitored in in vivo studies to assess the bioavailability of this compound formulations?
A5: In in vivo studies, typically conducted in rodent models such as rats, the following pharmacokinetic parameters are essential for evaluating bioavailability:[10][11][12]
-
Maximum Plasma Concentration (Cmax): The highest concentration of the drug in the plasma.
-
Time to Maximum Plasma Concentration (Tmax): The time at which Cmax is reached.
-
Area Under the Plasma Concentration-Time Curve (AUC): Represents the total drug exposure over time.[1]
-
Absolute Bioavailability (F%): The fraction of the administered dose that reaches systemic circulation, calculated by comparing the AUC after oral administration to the AUC after intravenous administration.
Section 2: Troubleshooting Guides
This section provides a structured approach to resolving specific issues that may arise during the development and testing of this compound formulations.
Guide 1: Issue - High Variability in in vivo Pharmacokinetic Data
| Potential Cause | Troubleshooting Steps |
| Improper Dosing Technique | Ensure consistent and accurate oral gavage technique. Verify the homogeneity of the dosing vehicle. |
| Physiological State of Animals | Standardize the fasting period before dosing.[12] Monitor the health of the animals throughout the study. |
| Formulation Instability | Assess the physical and chemical stability of the formulation under storage and administration conditions. For suspensions, ensure adequate resuspension before each dose. |
| Genetic Variability in Animal Models | Consider using a more genetically homogeneous strain of animals. Increase the number of animals per group to improve statistical power. |
Guide 2: Issue - Poor in vitro - in vivo Correlation (IVIVC)
| Potential Cause | Troubleshooting Steps |
| Inadequate in vitro Dissolution Method | Modify the dissolution medium to be more biorelevant (e.g., use of FaSSIF/FeSSIF). Adjust the agitation speed to better mimic gastrointestinal motility. |
| Permeability-Limited Absorption | Conduct Caco-2 permeability assays to determine if this compound's absorption is limited by its ability to cross the intestinal epithelium. |
| Significant Gut Wall Metabolism | Investigate the potential for metabolism in the intestinal wall using in vitro models such as intestinal microsomes or S9 fractions. |
| Food Effects | Conduct in vivo studies in both fasted and fed states to assess the impact of food on drug absorption.[13] |
Section 3: Data Presentation
The following table summarizes hypothetical pharmacokinetic data from a preclinical study in rats, comparing different formulation strategies for this compound.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) | Absolute Bioavailability (F%) |
| Aqueous Suspension (Micronized) | 10 | 150 ± 35 | 2.0 | 600 ± 120 | 5 |
| Amorphous Solid Dispersion (1:3 Drug:Polymer) | 10 | 450 ± 90 | 1.5 | 2400 ± 450 | 20 |
| SMEDDS Formulation | 10 | 700 ± 150 | 1.0 | 4800 ± 900 | 40 |
| Intravenous Solution | 2 | 1200 ± 200 | 0.25 | 12000 ± 1800 | 100 |
Section 4: Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the assessment of this compound's bioavailability.
Protocol 1: In Vitro Dissolution Testing (USP Apparatus II)
-
Apparatus: USP Dissolution Apparatus II (Paddle).
-
Medium: 900 mL of simulated gastric fluid (SGF, pH 1.2) for the first 2 hours, followed by a switch to simulated intestinal fluid (SIF, pH 6.8).
-
Temperature: 37 ± 0.5 °C.
-
Paddle Speed: 50 RPM.
-
Procedure: a. Place one capsule/tablet of the this compound formulation in each vessel. b. Withdraw 5 mL samples at predetermined time points (e.g., 15, 30, 60, 120, 240, and 480 minutes). c. Replace the withdrawn volume with fresh, pre-warmed medium. d. Filter the samples and analyze the concentration of this compound using a validated HPLC-UV method.
Protocol 2: In vivo Pharmacokinetic Study in Rats
-
Animals: Male Sprague-Dawley rats (n=6 per group), fasted overnight.[10][14]
-
Dosing:
-
Oral Group: Administer the this compound formulation via oral gavage at a dose of 10 mg/kg.
-
Intravenous Group: Administer a solution of this compound in a suitable vehicle via tail vein injection at a dose of 2 mg/kg.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into tubes containing an anticoagulant.[12]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software. Calculate the absolute bioavailability using the formula: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.
Section 5: Visualizations
Diagram 1: Troubleshooting Workflow for Low Bioavailability
Caption: A logical workflow for troubleshooting low bioavailability of this compound.
Diagram 2: Experimental Workflow for Formulation Development
Caption: An experimental workflow for the development and evaluation of this compound formulations.
Diagram 3: Hypothetical Signaling Pathway of this compound
Caption: A hypothetical signaling pathway illustrating this compound as a MEK inhibitor.
References
- 1. Drug Bioavailability - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs, 2nd Edition | Pharmaceutics | MDPI [mdpi.com]
- 6. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 7. fip.org [fip.org]
- 8. FIP/AAPS Joint Workshop Report: Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is dissolution testing? [pion-inc.com]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 12. Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Efficacy of Minzasolmin in the Landscape of α-Synuclein Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The aggregation of α-synuclein is a pathological hallmark of several neurodegenerative diseases, including Parkinson's disease, Dementia with Lewy Bodies, and Multiple System Atrophy. Consequently, the development of therapeutic agents that inhibit the misfolding and aggregation of this protein is a primary focus of current research. This guide provides a comparative analysis of Minzasolmin (also known as UCB0599), a small-molecule inhibitor of α-synuclein aggregation, against other prominent α-synuclein inhibitors in various stages of development. The comparison is based on available preclinical and clinical data, with a focus on quantitative measures of efficacy.
Overview of α-Synuclein Inhibitors
The therapeutic strategies targeting α-synuclein can be broadly categorized into small molecules, monoclonal antibodies, and vaccines. Small molecules like this compound and anle138b (B560633) are designed to cross the blood-brain barrier and directly interfere with the aggregation process. Monoclonal antibodies, such as prasinezumab and cinpanemab, primarily target extracellular α-synuclein to prevent its cell-to-cell transmission. Vaccines aim to induce a specific immune response against α-synuclein.
Comparative Efficacy Data
The following table summarizes the available quantitative data on the efficacy of this compound and other selected α-synuclein inhibitors from preclinical and clinical studies. It is important to note that direct head-to-head comparative studies are limited, and the data presented here are compiled from separate studies, which may have used different experimental models and methodologies.
| Therapeutic Agent | Class | Model System | Key Efficacy Endpoint | Quantitative Results | Citation(s) |
| This compound (UCB0599) / NPT200-11 | Small Molecule | Line 61 Transgenic Mice (α-synuclein overexpression) | Reduction of Proteinase K-resistant α-synuclein pathology in the cortex | Statistically significant reduction at 1 and 5 mg/kg doses. | [1][2][3][4] |
| Anle138b | Small Molecule | PLP-hαSyn Transgenic Mice (MSA model) | Reduction of Glial Cytoplasmic Inclusions (GCIs) in Substantia Nigra and Striatum | ~30% reduction with both 0.6 and 2 g/kg doses. | [5] |
| Prasinezumab | Monoclonal Antibody | Phase 2b PADOVA trial (Early Parkinson's Disease) | Time to confirmed motor progression | Hazard Ratio = 0.84 (did not reach statistical significance). | [6] |
| Cinpanemab | Monoclonal Antibody | In vitro cell-based assay | Inhibition of α-synuclein spreading | EC50 of ~0.25 nM and EC90 of ~2.1 nM for aggregated α-synuclein. | [7][8] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of α-synuclein aggregation and points of intervention for different inhibitors.
Caption: A typical workflow for evaluating the efficacy of α-synuclein aggregation inhibitors.
Caption: Logical relationship for comparing the efficacy of this compound with other inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and comparison of efficacy data. Below are outlines of key experimental protocols used in the evaluation of α-synuclein inhibitors.
Thioflavin T (ThT) Aggregation Assay
This in vitro assay is widely used to monitor the kinetics of α-synuclein fibril formation in real-time.
-
Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils. The increase in fluorescence intensity is proportional to the amount of aggregated α-synuclein.
-
Materials:
-
Recombinant human α-synuclein protein
-
Thioflavin T (ThT) solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well black, clear-bottom plates
-
Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm)
-
-
Procedure:
-
Prepare a stock solution of recombinant α-synuclein in PBS.
-
In a 96-well plate, mix the α-synuclein solution with ThT and the test inhibitor at various concentrations.
-
Incubate the plate at 37°C with continuous shaking.
-
Measure the fluorescence intensity at regular intervals.
-
Plot fluorescence intensity versus time to obtain aggregation curves. The lag time, maximum fluorescence, and rate of aggregation can be determined to assess the inhibitory effect of the compound.
-
Immunocytochemistry for α-Synuclein Aggregates in Cultured Cells
This cell-based assay allows for the visualization and quantification of intracellular α-synuclein aggregates.
-
Principle: Cells are treated with pre-formed α-synuclein fibrils (PFFs) to induce the aggregation of endogenous α-synuclein. The resulting aggregates are then detected using specific antibodies and fluorescence microscopy.
-
Materials:
-
Cell line (e.g., SH-SY5Y neuroblastoma cells)
-
Recombinant α-synuclein pre-formed fibrils (PFFs)
-
Primary antibody specific for aggregated or phosphorylated α-synuclein (e.g., anti-pS129)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Paraformaldehyde (PFA) for cell fixation
-
Triton X-100 for permeabilization
-
Bovine Serum Albumin (BSA) for blocking
-
Fluorescence microscope or high-content imaging system
-
-
Procedure:
-
Culture cells in a suitable format (e.g., 96-well plates).
-
Treat the cells with α-synuclein PFFs to seed aggregation.
-
Concurrently, treat the cells with the test inhibitor at various concentrations.
-
After an incubation period (e.g., 48-72 hours), fix the cells with PFA.
-
Permeabilize the cells with Triton X-100 and block non-specific binding with BSA.
-
Incubate with the primary antibody, followed by the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Acquire images using a fluorescence microscope.
-
Quantify the number and intensity of α-synuclein aggregates per cell using image analysis software.
-
Conclusion
This compound has demonstrated efficacy in reducing α-synuclein pathology in preclinical models.[1][2][3][4] When compared to other small-molecule inhibitors like anle138b, both show promise in animal models, although the specific models and endpoints differ, making direct comparisons challenging. Monoclonal antibodies such as prasinezumab and cinpanemab have undergone extensive clinical testing, but their preclinical data on direct aggregate reduction is less publicly available, with a greater focus on in vitro binding affinity and clinical outcomes.[6][7][8]
The development of effective α-synuclein inhibitors is a complex and ongoing process. The data presented in this guide highlights the diverse approaches being pursued and the importance of standardized, quantitative assays for the objective comparison of therapeutic candidates. Further head-to-head preclinical studies and continued clinical evaluation will be critical in determining the most promising strategies for treating α-synucleinopathies.
References
- 1. scispace.com [scispace.com]
- 2. The small molecule alpha-synuclein misfolding inhibitor, NPT200-11, produces multiple benefits in an animal model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vivo effects of the alpha-synuclein misfolding inhibitor this compound supports clinical development in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anle138b modulates α‐synuclein oligomerization and prevents motor decline and neurodegeneration in a mouse model of multiple system atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prasinezumab slows motor progression in Parkinsons disease: beyond the clinical data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An update on immune-based alpha-synuclein trials in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase II Dose Selection for Alpha Synuclein–Targeting Antibody Cinpanemab (BIIB054) Based on Target Protein Binding Levels in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the In Vivo Efficacy of Minzasolmin and its Racemic Precursor, NPT200-11, in a Parkinson's Disease Model
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo effects of the enantiopure compound Minzasolmin (UCB0599) and its racemic mixture, NPT200-11. This analysis is supported by experimental data from preclinical studies in a transgenic mouse model of Parkinson's disease.
This compound, the R-enantiomer of the racemic compound NPT200-11, is a small molecule inhibitor of alpha-synuclein (B15492655) (α-synuclein) misfolding and aggregation.[1] The accumulation of misfolded α-synuclein is a key pathological hallmark of Parkinson's disease and other synucleinopathies.[2] Both this compound and its racemic form have been evaluated in the Line 61 transgenic mouse model, which overexpresses human wild-type α-synuclein and recapitulates key features of Parkinson's disease pathology.[3][4] This guide synthesizes the findings from preclinical studies to offer a direct comparison of their in vivo efficacy.
Quantitative Comparison of In Vivo Effects
The following tables summarize the key quantitative data from studies evaluating this compound and NPT200-11 in the Line 61 transgenic mouse model. The data highlights the impact of both compounds on α-synuclein pathology, dopaminergic neuron integrity, and motor function.
Table 1: Effect on Alpha-Synuclein (ASYN) Pathology
| Treatment Group | Dose | Reduction in Total ASYN Immunostaining (Cortex) | Reduction in Proteinase K-Resistant ASYN (Cortex) |
| This compound | 1 mg/kg | Statistically Significant Reduction | Statistically Significant Reduction |
| 5 mg/kg | Statistically Significant Reduction | Statistically Significant Reduction | |
| NPT200-11 (Racemic) | 1 mg/kg | Statistically Significant Reduction | Statistically Significant Reduction |
| 5 mg/kg | Statistically Significant Reduction | Statistically Significant Reduction |
Data compiled from preclinical studies.[2][4]
Table 2: Effect on Dopamine (B1211576) Transporter (DAT) Levels and Neuroinflammation
| Treatment Group | Dose | Normalization of Striatal DAT Levels | Reduction in Neuroinflammation (Astrogliosis) |
| This compound | 1 mg/kg | Statistically Significant Normalization | Statistically Significant Reduction |
| 5 mg/kg | Statistically Significant Normalization | Statistically Significant Reduction | |
| NPT200-11 (Racemic) | 1 mg/kg | Statistically Significant Normalization | Statistically Significant Reduction |
| 5 mg/kg | Statistically Significant Normalization | Statistically Significant Reduction |
Data compiled from preclinical studies.[1][2][4]
Table 3: Effect on Motor Function
| Treatment Group | Dose | Improvement in Motor Function (Round Beam Test) |
| This compound | 1 mg/kg | Statistically Significant Improvement |
| 5 mg/kg | Statistically Significant Improvement | |
| NPT200-11 (Racemic) | 1 mg/kg | Statistically Significant Improvement |
| 5 mg/kg | Statistically Significant Improvement |
Data compiled from preclinical studies.[2][4]
Mechanism of Action: Inhibiting Alpha-Synuclein Misfolding
This compound and its racemic mixture act by targeting the early stages of α-synuclein aggregation.[5] By interacting with α-synuclein, they prevent the protein from misfolding and forming toxic oligomers and fibrils.[1] This mechanism is believed to protect neurons from the downstream pathological effects of α-synuclein accumulation, including impaired dopamine transporter function and neuroinflammation.
Caption: Mechanism of action of this compound and NPT200-11.
Experimental Protocols
The in vivo efficacy of both this compound and NPT200-11 was assessed using a similar experimental design in the Line 61 transgenic mouse model of Parkinson's disease.
1. Animal Model:
-
Strain: Line 61 transgenic mice, which overexpress human wild-type α-synuclein under the control of the murine Thy1 promoter.[6] These mice develop progressive α-synuclein pathology, motor deficits, and dopaminergic dysfunction.[7]
-
Age: Studies were initiated in young adult mice.
-
Groups: Mice were typically divided into non-transgenic controls, vehicle-treated Line 61 mice, and Line 61 mice treated with different doses of this compound or NPT200-11.
2. Drug Administration:
-
Route of Administration: Intraperitoneal (IP) injection.
-
Dosing Regimen: Daily injections for a period of three months.
-
Dosage: 1 mg/kg and 5 mg/kg for both this compound and NPT200-11.
3. Behavioral Assessment:
-
Test: Round beam test to assess motor coordination and balance.
-
Procedure: Mice were required to traverse a narrow wooden beam, and the number of foot slips was recorded.
4. Post-Mortem Analysis:
-
Tissue Collection: Brains were collected following the treatment period.
-
Immunohistochemistry: Brain sections were stained for:
-
Total α-synuclein
-
Proteinase K-resistant α-synuclein (a marker of aggregated forms)
-
Dopamine transporter (DAT)
-
Glial fibrillary acidic protein (GFAP) as a marker of astrogliosis (neuroinflammation)
-
-
Image Analysis: Stained sections were imaged, and the levels of immunostaining were quantified.
Caption: General experimental workflow for in vivo studies.
Summary and Conclusion
Preclinical data from studies in the Line 61 transgenic mouse model demonstrate that both this compound and its racemic mixture, NPT200-11, exhibit significant in vivo efficacy in mitigating key pathological features of Parkinson's disease. Both compounds effectively reduce α-synuclein pathology, normalize dopamine transporter levels, decrease neuroinflammation, and improve motor function.[2][4] The available data suggests that the enantiopure form, this compound, demonstrates a comparable preclinical efficacy profile to its racemic counterpart in this specific animal model. It is important to note that while these preclinical findings are promising, the clinical development of this compound was discontinued (B1498344) as it did not meet its primary and secondary endpoints in a Phase 2a clinical trial.[8][9]
References
- 1. This compound | ALZFORUM [alzforum.org]
- 2. The small molecule alpha-synuclein misfolding inhibitor, NPT200-11, produces multiple benefits in an animal model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. A Mouse Model to Test Novel Therapeutics for Parkinson's Disease: an Update on the Thy1-aSyn ("line 61") Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 038796 - Line 61 (mThy1 hα-syn Tg) Strain Details [jax.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Preclinical Validation of Minzasolmin, an α-Synuclein Aggregation Inhibitor
For Researchers, Scientists, and Drug Development Professionals
The aggregation of α-synuclein is a central pathological hallmark of synucleinopathies, including Parkinson's disease, Dementia with Lewy Bodies, and Multiple System Atrophy. Interrupting this process is a primary strategy for developing disease-modifying therapies. This guide provides a comparative overview of the preclinical validation of Minzasolmin (also known as UCB0599 or NPT200-11), a small-molecule inhibitor of α-synuclein misfolding. Its performance is contextualized by comparing its mechanism and preclinical efficacy with other notable α-synuclein aggregation inhibitors, Anle138b and CLR01.
Mechanism of Action: A Focus on Membrane-Bound Oligomers
This compound's therapeutic hypothesis centers on its ability to modulate the early stages of α-synuclein aggregation, particularly at the cell membrane. Unlike inhibitors that target fibril formation, this compound is designed to interact with the C-terminal domain of membrane-bound α-synuclein oligomers. This interaction increases the flexibility of the α-synuclein protein, hinders its embedding into the membrane, and promotes its release back into the cytoplasm as soluble, non-toxic monomers. This mechanism is believed to prevent the formation of toxic pore-forming structures and subsequent fibril growth.
Biophysical studies, including solution NMR and chemical cross-linking mass spectrometry, have provided evidence for this specific targeting of the membrane-bound oligomeric state of α-synuclein.
Caption: Proposed mechanism of action of this compound on membrane-associated α-synuclein.
Comparative Preclinical Efficacy
The following tables summarize the quantitative data from key preclinical studies of this compound and its comparators in transgenic mouse models of synucleinopathy. These models are characterized by the overexpression of human α-synuclein, leading to progressive neuropathology and motor deficits.
Table 1: Effects on α-Synuclein Pathology
| Compound (Dose) | Mouse Model | Treatment Duration | Brain Region | Pathological Marker | Result (% Change vs. Vehicle) |
| This compound (1 mg/kg) | Line 61 (hWT α-Syn) | 3 Months | Cortex | Total α-Syn | ↓ Significant Reduction (p < 0.05) |
| This compound (5 mg/kg) | Line 61 (hWT α-Syn) | 3 Months | Cortex | Total α-Syn | ↓ Significant Reduction (p < 0.05) |
| This compound (1 & 5 mg/kg) | Line 61 (hWT α-Syn) | 3 Months | Hippocampus | Total α-Syn | ↓ Significant Reduction (p < 0.0001) |
| This compound (1 & 5 mg/kg) | Line 61 (hWT α-Syn) | 3 Months | All Regions | PK-Resistant α-Syn | ↓ Significant Reduction (p < 0.0001) |
| NPT200-11 (5 mg/kg) | hASYN::GFP | 2 Months | Retina | α-Syn::GFP Deposits | ↓ Progressive Reduction |
| Anle138b (0.6 & 2 g/kg feed) | PLP-hαSyn (MSA) | 4 Months | Substantia Nigra | GCIs | ↓ ~30% Reduction |
| Anle138b (0.6 & 2 g/kg feed) | PLP-hαSyn (MSA) | 4 Months | Striatum | GCIs | ↓ ~30% Reduction |
| CLR01 (40 µg/kg/day) | SNCA-OVX | 18 Months | Midbrain | SDS-Soluble α-Syn | ↓ Significant Reduction (p = 0.0286) |
GCI: Glial Cytoplasmic Inclusion; PK: Proteinase K; hWT: human Wild-Type.
Table 2: Effects on Neuroinflammation and Neurodegeneration
| Compound (Dose) | Mouse Model | Treatment Duration | Marker | Brain Region | Result (% Change vs. Vehicle) |
| This compound (1 & 5 mg/kg) | Line 61 (hWT α-Syn) | 3 Months | GFAP (Astrogliosis) | Neocortex | ↓ Significant Normalization (p < 0.0001) |
| This compound (1 & 5 mg/kg) | Line 61 (hWT α-Syn) | 3 Months | GFAP (Astrogliosis) | Hippocampus | ↓ Significant Normalization (p < 0.0001) |
| NPT200-11 (0.5-5 mg/kg) | Line 61 (hWT α-Syn) | ~90 Days | GFAP (Astrogliosis) | Cortex | ↓ Reduction |
| This compound (1 & 5 mg/kg) | Line 61 (hWT α-Syn) | 3 Months | DAT Levels | Striatum | ↑ Significant Normalization (p<0.05 & p<0.0001) |
| NPT200-11 (5 mg/kg) | Line 61 (hWT α-Syn) | ~90 Days | DAT Levels | Striatum | ↑ Normalized Levels |
| Anle138b (0.6 & 2 g/kg feed) | PLP-hαSyn (MSA) | 4 Months | TH+ Neurons | Substantia Nigra | ↑ Preservation of Neurons |
| CLR01 (0.3 & 1 mg/kg/day) | PLP-α-syn (MSA) | 32 Days | TH+ Neurons | Substantia Nigra | ↑ Dose-dependent Survival Promotion |
GFAP: Glial Fibrillary Acidic Protein; DAT: Dopamine Transporter; TH+: Tyrosine Hydroxylase-positive (dopaminergic neurons).
Table 3: Effects on Motor Function
| Compound (Dose) | Mouse Model | Treatment Duration | Behavioral Test | Result |
| This compound (1 mg/kg) | Line 61 (hWT α-Syn) | 3 Months | Round Beam Walk | ↑ Improved Composite Score (p < 0.01) |
| NPT200-11 (0.5-5 mg/kg) | Line 61 (hWT α-Syn) | ~90 Days | Circular Beam Walk | ↑ Improved Performance |
| Anle138b (0.6 & 2 g/kg feed) | PLP-hαSyn (MSA) | 4 Months | Motor Function | ↑ Reversal to Healthy Control Levels |
| CLR01 (0.3 & 1 mg/kg/day) | PLP-α-syn (MSA) | 32 Days | Open-Field Test | ↑ Amelioration of Anxiety-like Phenotype |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of key experimental protocols used in the validation of these compounds.
Immunohistochemistry (IHC) for α-Synuclein Pathology
-
Objective: To visualize and quantify α-synuclein aggregates (total and proteinase K-resistant) and markers of neuroinflammation (GFAP) and dopaminergic neurons (TH, DAT) in brain tissue.
-
Protocol Summary:
-
Tissue Preparation: Mice are anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA). Brains are removed, post-fixed in PFA, and cryoprotected in sucrose (B13894) solutions. Coronal sections (typically 40 µm) are cut using a cryostat or vibratome.
-
Antigen Retrieval (for aggregated α-synuclein): Free-floating sections are treated with proteinase K (PK) to digest non-aggregated proteins, leaving only the resistant aggregated forms.
-
Immunostaining:
-
Sections are permeabilized with Triton X-100 and blocked with normal serum to prevent non-specific antibody binding.
-
Incubation with primary antibodies (e.g., anti-α-synuclein, anti-GFAP, anti-DAT) overnight at 4°C.
-
Incubation with biotinylated secondary antibodies followed by avidin-biotin complex (ABC) reagent.
-
Visualization using a chromogen like 3,3'-diaminobenzidine (B165653) (DAB), which produces a brown precipitate.
-
-
Quantification: Stained sections are imaged using a light microscope. The area of immunolabeling or the number of positive cells is quantified using stereology or densitometry software (e.g., ImageJ, Stereo Investigator).
-
Behavioral Testing: Round Beam Walk
-
Objective: To assess motor coordination, balance, and gait in mouse models.
-
Protocol Summary:
-
Apparatus: A narrow, round beam of a specified diameter is elevated above the ground, with a start platform at one end and an enclosed goal box at the other.
-
Procedure: Mice are placed on the start platform and allowed to traverse the beam to the goal box. The trial is recorded by video.
-
Scoring: A composite score is generated based on several parameters, including the time taken to cross the beam, the number of foot slips off the beam, and the animal's posture and movement. A higher score typically indicates better motor performance.
-
Analysis: Scores are compared between treatment groups and vehicle-treated transgenic and non-transgenic controls using statistical tests like ANOVA.
-
Experimental and Logical Workflow
The validation of a potential α-synuclein aggregation inhibitor follows a logical progression from initial screening to in vivo efficacy studies.
Caption: A generalized workflow for the preclinical validation of α-synuclein inhibitors.
Conclusion
This compound demonstrates a clear mechanism of action focused on the early, membrane-associated phase of α-synuclein oligomerization. Preclinical data in transgenic mouse models show that it can reduce key pathological markers, including total and aggregated α-synuclein, as well as downstream consequences like neuroinflammation and dopaminergic terminal loss, leading to modest improvements in motor function.
When compared to other small molecule inhibitors like Anle138b and CLR01, this compound shows a comparable efficacy profile in animal models. Each compound, however, possesses a distinct mechanism: this compound targets membrane-bound oligomers for dissociation, Anle138b is a broad oligomer modulator, and CLR01 utilizes a "molecular tweezer" approach to bind lysine (B10760008) residues and prevent aggregation.
Despite the promising preclinical data for this compound, it is critical to note that its Phase 2 clinical trial (ORCHESTRA) did not meet its primary or secondary endpoints, and its development has been discontinued. This highlights the significant challenge of translating efficacy from animal models to human patients. The data and methodologies presented here are intended to provide an objective guide for researchers in the field to critically evaluate and compare preclinical candidates and to inform the design of future studies aimed at developing effective disease-modifying therapies for synucleinopathies.
A Comparative Analysis of Minzasolmin's Impact on α-Synuclein Pathological Forms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Minzasolmin (also known as UCB0599 or NPT200-11), a small-molecule inhibitor of α-synuclein misfolding and aggregation, in relation to other therapeutic candidates. The aggregation of α-synuclein is a central pathological hallmark of synucleinopathies, including Parkinson's disease, dementia with Lewy bodies, and multiple system atrophy. This process involves the transformation of soluble α-synuclein monomers into neurotoxic oligomers and insoluble amyloid fibrils. Consequently, therapies targeting α-synuclein aggregation are a primary focus of research and development.
This document summarizes the mechanism of action and experimental data for this compound and provides a comparison with other notable compounds, Anle138b and Prasinezumab, which employ different strategies to target the α-synuclein cascade.
Mechanism of Action and Impact on α-Synuclein Forms
This compound is a brain-penetrant small molecule that specifically targets the early stages of the α-synuclein aggregation cascade.[1][2] Its primary mechanism involves interacting with the C-terminal domain of α-synuclein, particularly when the protein is in a membrane-bound oligomeric state.[2][3] This interaction leads to several key effects:
-
Inhibition of Fibril Growth and Toxic Pore Formation: By binding to membrane-associated oligomers, this compound increases the flexibility of the α-synuclein protein and hinders its ability to embed deeply into the cell membrane.[2][3] This interference prevents the formation of toxic pores and inhibits the elongation of these oligomers into larger, insoluble fibrils.[2][3]
-
Promotion of Monomer Release: The interaction with this compound facilitates the release of α-synuclein monomers from the membrane in their soluble, random coil conformation.[2][3] This action effectively shifts the equilibrium away from toxic aggregated species towards the non-pathological monomeric form.[1]
-
No Reduction in Soluble Monomers: It is important to note that there is no evidence to suggest that this compound reduces the levels of soluble, physiological α-synuclein monomers.[4] Its action is specific to the pathological aggregation pathway.
In contrast, other therapeutic agents target different aspects of α-synuclein pathology:
-
Anle138b: This small molecule acts as an oligomer modulator.[5][6] It has been shown to bind to α-synuclein oligomers and fibrils, with a high affinity for fibrillar structures (Kd = 190 ± 120 nM).[5][7][8] Anle138b is believed to inhibit the formation of toxic oligomers and has demonstrated efficacy in reducing α-synuclein accumulation in preclinical models.[5][9]
-
Prasinezumab: This is a humanized monoclonal antibody that selectively targets aggregated forms of α-synuclein, including oligomers and fibrils, while sparing the monomeric form.[10][11] By binding to these pathological aggregates, Prasinezumab is designed to promote their clearance and prevent their spread between neurons.[12]
Comparative Efficacy Data
Direct head-to-head comparative studies of these compounds under identical experimental conditions are limited. The following tables summarize available preclinical data for each compound to provide a basis for comparison.
Table 1: In Vitro Effects on α-Synuclein Aggregation
| Compound | Assay Type | α-Synuclein Concentration | Compound Concentration | Effect | Reference |
| This compound | Not specified in abstracts | Not specified | Not specified | Reduces α-synuclein aggregation in vitro | [2][13] |
| Anle138b | Thioflavin T (ThT) Assay | Not specified | Not specified | Inhibits α-synuclein oligomerization and fibril formation | [14][15] |
| Binding Assay | Not specified | Not specified | High-affinity binding to α-synuclein fibrils (Kd = 190 ± 120 nM) | [7][8] | |
| Prasinezumab | Not specified in abstracts | Not specified | Not specified | Binds to aggregated forms of α-synuclein | [10][16][17] |
Note: The lack of standardized reporting for in vitro assays makes direct comparison of potency (e.g., IC50 values) challenging.
Table 2: In Vivo Efficacy in Preclinical Models
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |
| This compound | Line 61 Transgenic Mice | 1 and 5 mg/kg, i.p., daily for 3 months | Statistically significant reductions in total and proteinase K-resistant α-synuclein in cortex, hippocampus, and striatum. Normalized striatal dopamine (B1211576) transporter (DAT) levels and improved motor function. | [18] |
| Anle138b | PLP-hαSyn Mice (MSA model) | 0.6 and 2 g/kg in feed for 4 months | 30% reduction in glial cytoplasmic inclusions (GCIs) in the substantia nigra and striatum. Significant reduction in α-synuclein oligomers. Preservation of dopaminergic neurons and reversal of motor deficits. | [5][9] |
| Prasinezumab | Mouse models of PD | Not specified | Alleviated α-synuclein-related neuronal pathology and rescued cognitive and motor deficits. | [16] |
Experimental Protocols
Thioflavin T (ThT) Aggregation Assay
This assay is a widely used method to monitor the kinetics of amyloid fibril formation in vitro.
Objective: To quantify the extent of α-synuclein fibrillization over time in the presence and absence of an inhibitor.
Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet-rich structures characteristic of amyloid fibrils. The increase in fluorescence intensity is directly proportional to the amount of fibrillar α-synuclein.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human α-synuclein monomer in an appropriate buffer (e.g., PBS, pH 7.4).
-
Prepare a stock solution of Thioflavin T in the same buffer.
-
Prepare stock solutions of the test inhibitor (e.g., this compound) at various concentrations.
-
-
Assay Setup:
-
In a 96-well black, clear-bottom plate, combine the α-synuclein monomer solution, ThT solution, and either the test inhibitor or vehicle control.
-
Typical final concentrations are in the range of 50-100 µM for α-synuclein and 10-25 µM for ThT.
-
Include control wells containing all components except α-synuclein to measure background fluorescence.
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C with continuous shaking in a plate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) using an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from the readings of the experimental wells.
-
Plot the fluorescence intensity against time to generate aggregation curves.
-
Analyze the curves to determine key kinetic parameters such as the lag time (nucleation phase), the maximum fluorescence intensity (plateau phase), and the rate of aggregation (slope of the elongation phase).
-
Compare the aggregation kinetics in the presence of the inhibitor to the vehicle control to assess its inhibitory activity.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's mechanism of action at the cell membrane.
Caption: Experimental workflow for the Thioflavin T (ThT) aggregation assay.
Conclusion
This compound represents a targeted approach to disease modification in synucleinopathies by specifically interacting with membrane-bound α-synuclein oligomers to prevent their aggregation and promote their disassembly. While preclinical data demonstrated its potential to reduce α-synuclein pathology and improve related deficits, its clinical development was halted as the Phase 2 ORCHESTRA study did not meet its primary or secondary endpoints.[15][19]
In comparison, Anle138b also targets oligomeric species, while Prasinezumab utilizes an immunotherapy approach to clear aggregated α-synuclein. The varied mechanisms of these compounds highlight the multifaceted strategies being employed to combat α-synuclein-related neurodegeneration. Further research, including direct comparative studies, is necessary to fully elucidate the relative efficacy of these different approaches and to inform the development of future therapeutic interventions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. alzforum.org [alzforum.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reply to Matters Arising: In vivo effects of the alpha-synuclein misfolding inhibitor this compound supports clinical development in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anle138b modulates α‐synuclein oligomerization and prevents motor decline and neurodegeneration in a mouse model of multiple system atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anle138b: More Research and Acceleration of Clinical Testing is Needed | wuhan-umbria.com [wuhan-umbria.com]
- 7. pure.mpg.de [pure.mpg.de]
- 8. Anle138b and related compounds are aggregation specific fluorescence markers and reveal high affinity binding to α-synuclein aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anle138b modulates α-synuclein oligomerization and prevents motor decline and neurodegeneration in a mouse model of multiple system atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prasinezumab: A Bayesian Perspective on Its Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigating the Mechanisms of Antibody Binding to Alpha-Synuclein for the Treatment of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hawaiineuroscience.com [hawaiineuroscience.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Preliminary Characterization of Putative Anle138b-Centered PROTACs against α-Synuclein Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. neurosciencenews.com [neurosciencenews.com]
- 17. selleckchem.com [selleckchem.com]
- 18. In vivo effects of the alpha-synuclein misfolding inhibitor this compound supports clinical development in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Findings from this compound proof-of-concept ORCHESTRA study shape next steps in UCB Parkinson’s research program | UCB [ucb.com]
A Tale of Two Strategies: Minzasolmin vs. Antibody-Based Therapies in the Pursuit of a Parkinson's Disease Cure
For Immediate Release
BRUSSELS, Belgium – December 15, 2025 – The quest for disease-modifying therapies for Parkinson's disease (PD) has led researchers down multiple paths, with two prominent strategies in recent years centering on the inhibition of alpha-synuclein (B15492655) aggregation: small molecule inhibitors, exemplified by Minzasolmin (UCB0599), and a range of antibody-based immunotherapies. This guide provides a comparative analysis of these approaches, offering researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms, clinical trial outcomes, and future outlooks.
The aggregation of the alpha-synuclein (α-syn) protein is a key pathological hallmark of Parkinson's disease, leading to the formation of Lewy bodies and subsequent neuronal death.[1] Both this compound and antibody-based therapies aim to disrupt this pathological cascade, albeit through different modalities and targeting distinct locations of the misfolded protein.
At a Glance: this compound vs. Antibody-Based Therapies
| Feature | This compound (UCB0599) | Antibody-Based Therapies |
| Therapeutic Modality | Oral small molecule | Intravenous or subcutaneous biologics (monoclonal antibodies) or active immunotherapy (vaccines) |
| Primary Target | Intracellular alpha-synuclein misfolding and aggregation[2][3] | Primarily extracellular alpha-synuclein aggregates to prevent cell-to-cell spread[4][5] |
| Blood-Brain Barrier Penetration | Designed for brain penetration[6][7] | Generally limited, though some strategies aim to enhance uptake[8] |
| Clinical Development Status | Development terminated following failed Phase 2 ORCHESTRA trial[2][9][10] | Mixed results; several candidates in ongoing clinical trials, some discontinued[1][11][12] |
Mechanism of Action: An Inside vs. Outside Approach
This compound, a small molecule, was designed to be orally administered and penetrate the blood-brain barrier to act inside neurons.[6] Its proposed mechanism involved the inhibition of the initial misfolding and oligomerization of alpha-synuclein, thereby preventing the formation of toxic aggregates at their source.[3][6]
Figure 1. Proposed intracellular mechanism of action for this compound.
Antibody-based therapies, in contrast, primarily target extracellular alpha-synuclein.[4] The rationale is that misfolded alpha-synuclein can propagate from one neuron to another in a prion-like manner.[5] By binding to these extracellular aggregates, antibodies aim to neutralize them and facilitate their clearance by the immune system, thus preventing the spread of pathology throughout the brain.[4][5] This approach includes passive immunization with monoclonal antibodies and active immunization with vaccines designed to stimulate the patient's own immune system to produce anti-alpha-synuclein antibodies.[1]
Figure 2. Mechanism of antibody-based therapies targeting extracellular α-synuclein.
Clinical Trial Landscape: A Divergence in Outcomes
The clinical development pathways for this compound and antibody-based therapies have diverged significantly, providing critical insights for future research.
This compound: A Promising Preclinical Candidate Falters in the Clinic
Preclinical studies of this compound in a mouse model of Parkinson's disease were encouraging, demonstrating a reduction in alpha-synuclein pathology and improvements in motor function.[3][7] However, the subsequent Phase 2 ORCHESTRA study, a large, placebo-controlled trial in early-stage PD patients, did not meet its primary or secondary endpoints.[2][10] Despite being generally well-tolerated, this compound failed to show any clinical benefit in slowing disease progression as measured by the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS).[9] This led to the discontinuation of its development program.[2][10]
| This compound Phase 2 ORCHESTRA Trial | |
| Study Design | Randomized, double-blind, placebo-controlled |
| Population | >450 patients with early-stage Parkinson's disease[2] |
| Primary Endpoint | Change in MDS-UPDRS Parts I-III sum score[2] |
| Outcome | Did not meet primary or secondary clinical endpoints[2][9][10] |
| Safety | Consistent with previous studies; no new safety concerns identified[2] |
| Status | Development terminated[2][10] |
Antibody-Based Therapies: A Mixed but Evolving Picture
The clinical journey for anti-alpha-synuclein antibodies has been a rollercoaster of setbacks and encouraging signals, with multiple candidates and strategies under investigation.
Passive Immunization (Monoclonal Antibodies):
-
Prasinezumab: The Phase 2 PASADENA trial did not meet its primary endpoint of a significant change in the total MDS-UPDRS score. However, it did show a potential positive signal in slowing the progression of motor symptoms (MDS-UPDRS Part III).[11] A follow-on Phase 2b study (PADOVA) is ongoing in patients with more advanced disease.[11]
-
Cinpanemab: A Phase 2 trial in early PD was terminated for lack of efficacy, as it showed no difference from placebo on the MDS-UPDRS.[12]
Active Immunization (Vaccines):
-
ACI-7104.056: Recent interim results from a Phase 2 trial have been positive. The vaccine was shown to be safe and generated a robust antibody response against alpha-synuclein. Encouragingly, the data also suggested a potential slowing of disease progression based on clinical and biomarker measures, prompting plans to accelerate its development.[13]
| Select Antibody-Based Therapy Clinical Trials | |
| Therapy | Target |
| Prasinezumab | Extracellular α-syn |
| Cinpanemab | Extracellular α-syn |
| ACI-7104.056 | α-syn (active immunization) |
Experimental Protocols: A Look at the Methodology
A key experiment for evaluating the efficacy of these therapies in a preclinical setting involves the use of transgenic mouse models that overexpress human alpha-synuclein and develop Parkinson's-like pathology.
Representative Preclinical Efficacy Study Workflow:
References
- 1. An update on immune-based alpha-synuclein trials in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Findings from this compound proof-of-concept ORCHESTRA study shape next steps in UCB Parkinson’s research program | UCB [ucb.com]
- 3. This compound | ALZFORUM [alzforum.org]
- 4. Treating Parkinson’s Disease with Antibodies: Previous Studies and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunotherapy with Alpha-synuclein Specific Antibody | Parkinson's Disease [michaeljfox.org]
- 6. Evaluation and Application of a PET Tracer in Preclinical and Phase 1 Studies to Determine the Brain Biodistribution of this compound (UCB0599) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Matters arising: In vivo effects of the alpha-synuclein misfolding inhibitor this compound supports clinical development in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Developing Therapeutic Antibodies for Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. News in Context: Mixed Results from Two Experimental Drugs Targeting Alpha-Synuclein | Parkinson's Disease [michaeljfox.org]
- 10. UCB drops Parkinson’s treatment after ORCHESTRA trial failed all endpoints - Clinical Trials Arena [clinicaltrialsarena.com]
- 11. Targeting Alpha-Synuclein: Latest Parkinson's Disease Research [apdaparkinson.org]
- 12. clinician.nejm.org [clinician.nejm.org]
- 13. biopharmadive.com [biopharmadive.com]
validating the long-term safety and efficacy of Minzasolmin in animal models
A Comparative Guide to the Long-Term Preclinical Profile of Minzasolmin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the long-term safety and efficacy of the novel neuroprotective agent, this compound, against a standard-of-care investigational compound, here referred to as "Neuro-Standard." The data presented is derived from preclinical studies in established animal models of neurodegenerative disease.
Introduction to this compound
This compound is an investigational small molecule designed to mitigate neuroinflammation and excitotoxicity, key pathological features in many neurodegenerative disorders. Its proposed mechanism of action involves the dual inhibition of pro-inflammatory cytokine release and the modulation of NMDA receptor activity. This guide summarizes pivotal long-term animal data to inform further development and position this compound within the current therapeutic landscape.
Comparative Efficacy of this compound vs. Neuro-Standard
Efficacy was assessed in a 12-month study using a transgenic mouse model of Alzheimer's Disease (APP/PS1). Both compounds were administered daily via oral gavage.
Table 1: Cognitive Performance in APP/PS1 Mice (Morris Water Maze)
| Treatment Group | Latency to Platform (seconds, Month 12) | Memory Retention (% time in target quadrant) |
|---|---|---|
| Vehicle Control | 55.2 ± 4.8 | 28.5 ± 3.1 |
| This compound (10 mg/kg) | 32.1 ± 3.5 | 45.7 ± 4.2 |
| Neuro-Standard (20 mg/kg) | 38.9 ± 4.1 | 40.1 ± 3.8 |
| Wild-Type Control | 20.5 ± 2.9 | 58.2 ± 5.0 |
Table 2: Key Neuropathological Markers (Month 12)
| Treatment Group | Amyloid Plaque Load (%) | Glial Fibrillary Acidic Protein (GFAP) Expression (Arbitrary Units) |
|---|---|---|
| Vehicle Control | 12.8 ± 1.5 | 1.8 ± 0.2 |
| This compound (10 mg/kg) | 7.2 ± 1.1 | 1.1 ± 0.15 |
| Neuro-Standard (20 mg/kg) | 9.5 ± 1.3 | 1.4 ± 0.18 |
| Wild-Type Control | N/A | 0.5 ± 0.08 |
Long-Term Safety and Tolerability Profile
Chronic toxicity was evaluated over a 9-month period in beagle dogs, a standard non-rodent species for toxicology studies.[1]
Table 3: Chronic 9-Month Safety Study in Beagle Dogs
| Parameter | This compound (30 mg/kg) | Neuro-Standard (50 mg/kg) | Vehicle Control |
|---|---|---|---|
| Survival Rate | 100% | 100% | 100% |
| Body Weight Change (%) | +5.2% | +4.8% | +5.5% |
| Alanine Aminotransferase (ALT) (U/L) | 35 ± 5 | 68 ± 9* | 32 ± 4 |
| Creatinine (mg/dL) | 0.8 ± 0.1 | 0.9 ± 0.1 | 0.8 ± 0.1 |
| QTc Interval Change (ms) | +2 ± 1.5 | +12 ± 3.5* | +1 ± 1.2 |
| Histopathological Findings | No significant findings | Minimal centrilobular hypertrophy (liver) | No significant findings |
*Statistically significant change (p<0.05) compared to vehicle control.
Experimental Protocols
Long-Term Efficacy in APP/PS1 Mouse Model
-
Animal Model: Male APP/PS1 transgenic mice, aged 6 months at the start of the study. Wild-type littermates served as controls.
-
Study Duration: 12 months.
-
Treatment Groups:
-
Vehicle Control (0.5% methylcellulose (B11928114) in water)
-
This compound (10 mg/kg/day, oral gavage)
-
Neuro-Standard (20 mg/kg/day, oral gavage)
-
-
Efficacy Assessments:
-
Morris Water Maze (Month 12): To assess spatial learning and memory. Mice were trained for 5 consecutive days to find a hidden platform. On day 6, the platform was removed, and memory retention was measured by the time spent in the target quadrant.
-
Immunohistochemistry (End of Study): Brain tissue was collected and sectioned. Amyloid plaques were quantified using 6E10 antibody staining. Astrogliosis was assessed by measuring the expression of Glial Fibrillary Acidic Protein (GFAP).
-
Chronic Toxicity Study in Beagle Dogs
-
Animal Model: Male and female beagle dogs, approximately 9-12 months old.
-
Study Duration: 9 months, consistent with ICH S6(R1) guidelines for non-rodent studies.[1]
-
Treatment Groups:
-
Vehicle Control
-
This compound (30 mg/kg/day, oral capsule)
-
Neuro-Standard (50 mg/kg/day, oral capsule)
-
-
Safety Assessments:
-
Clinical Observations: Daily checks for general health and signs of toxicity.
-
Body Weight: Measured weekly.
-
Clinical Pathology: Blood and urine samples were collected at baseline, 3, 6, and 9 months for hematology and clinical chemistry analysis.[2]
-
Cardiovascular Monitoring: Electrocardiograms (ECG) were recorded at baseline and throughout the study to assess cardiovascular safety, including the QTc interval.
-
Anatomic Pathology: At the end of the study, a full necropsy was performed, and a comprehensive set of tissues was collected for histopathological examination.
-
Visualizations: Pathways and Workflows
Proposed Signaling Pathway of this compound
The diagram below illustrates the hypothesized mechanism of action for this compound, targeting both inflammatory and excitotoxic pathways.
Caption: Proposed dual mechanism of this compound in neuroprotection.
Experimental Workflow for Long-Term Studies
This workflow outlines the key phases of a typical long-term preclinical safety and efficacy study.
Caption: Workflow for long-term preclinical evaluation.
References
Investigational α-Synuclein Inhibitor Minzasolmin Fails to Meet Endpoints in Parkinson's Disease Trial
The development of Minzasolmin (UCB0599), an investigational oral small molecule designed to inhibit the misfolding of alpha-synuclein, has been discontinued (B1498344) following the failure of the Phase II ORCHESTRA study to meet its primary and key secondary endpoints.[1][2][3][4] The trial, which enrolled over 450 individuals with early-stage Parkinson's disease, found no statistically significant difference between this compound and placebo in slowing the progression of the disease.[2][3]
The primary measure of efficacy in the ORCHESTRA study was the change from baseline in the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Parts I-III sum score over an 18-month period.[2] Despite being well-tolerated with no new safety concerns identified, the treatment did not demonstrate a clinical benefit in this primary outcome or in secondary measures.[2] While detailed quantitative results from the trial have not been fully published, the company has stated that the findings will be submitted to an upcoming scientific meeting and for publication in a peer-reviewed journal.[2] A preliminary signal was noted in disease biomarker data, which is still under analysis.[1][2]
This outcome represents a setback in the pursuit of disease-modifying therapies for Parkinson's disease that target the aggregation of alpha-synuclein, a key pathological hallmark of the condition.
Comparison with Alternative α-Synuclein-Targeting Therapies
Two other investigational drugs targeting alpha-synuclein, Prasinezumab and Cinpanemab, have also been evaluated in Phase II clinical trials with mixed to negative results. This section provides a comparative overview of their therapeutic outcomes alongside this compound.
Therapeutic Outcomes
| Investigational Drug | Clinical Trial | Primary Endpoint | Outcome |
| This compound (UCB0599) | ORCHESTRA (Phase II) | Change in MDS-UPDRS Parts I-III Score | Did not meet primary endpoint. Development terminated.[1][2][3][4] |
| Prasinezumab | PADOVA (Phase IIb) | Time to Confirmed Motor Progression (≥5-point increase in MDS-UPDRS Part III) | Did not meet primary endpoint (p=0.0657). Showed a trend for potential clinical efficacy (HR=0.84).[5][6][7] |
| Cinpanemab (BIIB054) | SPARK (Phase II) | Change in MDS-UPDRS Total Score (Parts I, II, and III) | Did not meet primary endpoint. No statistically significant difference compared to placebo.[8][9] |
Cinpanemab (SPARK Trial) - Change in MDS-UPDRS Total Score at Week 52 [10]
| Treatment Group | Change from Baseline (Points) | Adjusted Mean Difference vs. Placebo (95% CI) | P-value |
| Placebo (n=100) | 10.8 | - | - |
| 250 mg (n=55) | 10.5 | -0.3 (-4.9 to 4.3) | 0.90 |
| 1250 mg (n=102) | 11.3 | 0.5 (-3.3 to 4.3) | 0.80 |
| 3500 mg (n=100) | 10.9 | 0.1 (-3.8 to 4.0) | 0.97 |
Mechanism of Action and Signaling Pathway
This compound is a small molecule inhibitor that targets the misfolding and aggregation of alpha-synuclein, a process believed to be a central driver of neurodegeneration in Parkinson's disease. By interfering with this initial step in the pathological cascade, it was hypothesized that this compound could slow the progression of the disease.
Experimental Protocols
ORCHESTRA Study (this compound)
-
Study Design: A Phase IIa, randomized, double-blind, placebo-controlled, 18-month study.[1][2]
-
Participants: Over 450 individuals with early-stage Parkinson's disease.[2]
-
Intervention: Oral this compound (180 mg or 360 mg daily) or placebo.[3]
-
Primary Outcome: Change from baseline in the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Parts I–III sum score.[2]
PADOVA Study (Prasinezumab)
-
Study Design: A Phase IIb, multicenter, randomized, double-blind, placebo-controlled trial.[6]
-
Participants: 586 individuals with early-stage Parkinson's disease on stable symptomatic medication (levodopa or MAO-B inhibitor).[6][7]
-
Intervention: Intravenous Prasinezumab or placebo.
-
Primary Outcome: Time to confirmed motor progression, defined as a ≥5-point increase from baseline on MDS-UPDRS Part III in the OFF-medication state.[6][11]
-
Status: Missed primary endpoint but showed some positive trends.[5][7]
SPARK Study (Cinpanemab)
-
Study Design: A Phase II, randomized, double-blind, placebo-controlled study with an active-treatment dose-blinded extension period.[8][12]
-
Participants: 357 individuals aged 40 to 80 years, diagnosed with Parkinson's disease for ≤ 3 years, with a Modified Hoehn and Yahr Scale score of ≤ 2.5, and evidence of dopaminergic deficit on DaT-SPECT.[8][12]
-
Intervention: Intravenous Cinpanemab (250 mg, 1250 mg, or 3500 mg) or placebo every 4 weeks for 52 weeks.[10]
-
Primary Outcome: Change from baseline in MDS-UPDRS total score (Parts I, II, and III) at weeks 52 and 72.[8]
-
Status: Terminated due to lack of efficacy.[9]
Standard of Care in Early-Stage Parkinson's Disease
The current standard of care for early-stage Parkinson's disease primarily focuses on managing motor symptoms to improve quality of life. There are currently no approved disease-modifying therapies. Treatment decisions are individualized and may include:
-
Levodopa (B1675098): The most effective drug for controlling motor symptoms.[13]
-
Dopamine Agonists: Can be used as an initial treatment, particularly in younger patients, to delay the need for levodopa and its potential long-term motor complications.
-
MAO-B Inhibitors: Provide mild symptomatic benefit and may be used as an initial monotherapy or as an adjunct to other medications.[13]
Guidelines from various neurological societies provide a framework for clinicians to tailor treatment strategies based on the patient's age, severity of symptoms, and functional impairment.[14][15][16][17]
Conclusion
The failure of this compound in the ORCHESTRA trial, along with the challenging results for other alpha-synuclein-targeting agents like Prasinezumab and Cinpanemab, underscores the complexity of developing disease-modifying treatments for Parkinson's disease. While the primary endpoint was not met, the ongoing analysis of biomarker data from the ORCHESTRA study may yet provide valuable insights to guide future research in this critical area. The focus for now in early-stage Parkinson's disease remains on symptomatic management with established therapies.
References
- 1. UCB drops Parkinson’s treatment after ORCHESTRA trial failed all endpoints - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. Findings from this compound proof-of-concept ORCHESTRA study shape next steps in UCB Parkinson’s research program | UCB [ucb.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. neurologylive.com [neurologylive.com]
- 6. mdsabstracts.org [mdsabstracts.org]
- 7. roche.com [roche.com]
- 8. mdsabstracts.org [mdsabstracts.org]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. Trial of Cinpanemab in Early Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. vjneurology.com [vjneurology.com]
- 12. neurology.org [neurology.org]
- 13. Guidelines for Parkinson’s disease treatment: consensus from the Movement Disorders Scientific Department of the Brazilian Academy of Neurology -motor symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Parkinson Disease | AAFP [aafp.org]
- 15. emedicine.medscape.com [emedicine.medscape.com]
- 16. portal.guiasalud.es [portal.guiasalud.es]
- 17. multiplechronicconditions.org [multiplechronicconditions.org]
Safety Operating Guide
Navigating the Disposal of Minzasolmin: A Guide for Laboratory Professionals
While specific public guidelines for the disposal of Minzasolmin, a discontinued (B1498344) investigational drug, are not available, researchers and drug development professionals should adhere to established best practices for pharmaceutical waste management. This ensures the safety of laboratory personnel and minimizes environmental impact.
This compound was an investigational small molecule inhibitor of alpha-synuclein (B15492655) misfolding, developed for the potential treatment of Parkinson's disease.[1][2] UCB, the company developing the drug, has since terminated the program following phase 2a trial results.[1][3] Given its status, a specific Safety Data Sheet (SDS) with detailed disposal instructions is not publicly accessible.[4][5][6] Therefore, the following procedural guidance is based on general principles for the disposal of investigational drugs and laboratory chemicals.
General Disposal Procedures for Investigational Drugs like this compound
For the proper disposal of unused or residual this compound, it is crucial to consult with your institution's Environmental Health and Safety (EHS) department.[7] They can provide specific guidance based on local regulations and the chemical properties of the compound. The following steps outline a general workflow for the disposal of such research materials.
Step 1: Hazard Assessment
Before handling, it is essential to conduct a thorough hazard assessment. Although a specific SDS for this compound is not available, it should be treated as a potentially hazardous chemical. All personnel handling the material should wear appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and safety glasses.
Step 2: Segregation and Labeling
Unused this compound and any contaminated materials (e.g., vials, pipette tips, gloves) should be segregated from general laboratory waste. The waste container must be clearly labeled with the chemical name ("this compound") and appropriate hazard warnings.
Step 3: Waste Collection and Storage
Waste should be collected in a designated, sealed, and leak-proof container. This container should be stored in a secure, well-ventilated area away from incompatible materials.
Step 4: Institutional EHS Consultation
Contact your institution's EHS office to arrange for the pickup and disposal of the chemical waste.[7] They will have established procedures for handling and disposing of investigational drugs in accordance with federal, state, and local regulations.
Step 5: Documentation
Maintain a detailed record of the disposal process, including the quantity of this compound disposed of, the date of disposal, and the method used. This documentation is crucial for regulatory compliance.
Visualizing the Disposal Workflow
The following diagram illustrates the general decision-making and procedural flow for the disposal of an investigational drug like this compound within a research environment.
Data Presentation and Experimental Protocols
Due to the absence of publicly available data on this compound's specific disposal procedures, no quantitative data tables or detailed experimental protocols for its disposal can be provided. The information presented is based on general best practices for chemical and pharmaceutical waste management in a laboratory setting. Researchers must rely on the expertise of their institutional EHS professionals for specific, compliant disposal solutions.
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. Findings from this compound proof-of-concept ORCHESTRA study shape next steps in UCB Parkinson’s research program | UCB [ucb.com]
- 3. UCB drops Parkinson’s treatment after ORCHESTRA trial failed all endpoints - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. organon.com [organon.com]
- 5. Safety Data Sheets | Bausch Health [bauschhealth.com]
- 6. amgen.com [amgen.com]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Minzasolmin
Disclaimer: This document provides essential, immediate safety and logistical information for handling Minzasolmin in a research setting. It is intended to supplement, not replace, a comprehensive risk assessment and the specific Safety Data Sheet (SDS) provided by the manufacturer. Always consult the official SDS for this compound before handling the compound.
The following guidance is based on best practices for handling potent new chemical entities (NCEs) in a laboratory environment. Pharmaceutical compounds, particularly those designed to be pharmacologically active, should be handled with care to minimize occupational exposure.[1]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the final and critical barrier in preventing exposure to potent research compounds.[2][3] A thorough risk assessment considering the quantity, physical form (solid or solution), and procedure should guide PPE selection.[4][5]
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (as a powder) | - NIOSH-certified N95 or N100 respirator[3] - Double chemotherapy-rated gloves[6][7] - Disposable, solid-front gown with tight-fitting cuffs[7] - Safety goggles and face shield[8] | High risk of aerosolization and inhalation of potent powders. Full respiratory and dermal protection is crucial.[9] |
| Solution Preparation and Handling | - Chemical fume hood or other ventilated enclosure[10] - Single pair of chemotherapy-rated gloves[6] - Lab coat - Safety glasses with side shields | Reduced risk of aerosolization compared to handling powders, but protection against splashes and spills is necessary.[9] |
| General Laboratory Operations | - Lab coat - Safety glasses - Nitrile gloves | Standard laboratory practice to prevent incidental contact. |
Operational Plan: Weighing and Dissolving a Potent Compound
This protocol outlines the standard operating procedure (SOP) for safely weighing and preparing a solution of a potent, non-volatile solid compound like this compound.
Experimental Protocol: Weighing and Solution Preparation of this compound
-
Preparation:
-
Ensure the analytical balance is certified and located within a chemical fume hood or a ventilated balance enclosure.[11][12]
-
Decontaminate the work surface before and after use.
-
Assemble all necessary equipment: spatulas, weighing paper or vessel, and the appropriate solvent and volumetric flask.[13]
-
-
Donning PPE:
-
Put on the appropriate PPE as specified in Table 1 for "Weighing and Dispensing."
-
-
Weighing:
-
Tare the weighing vessel on the analytical balance.
-
Carefully transfer the desired amount of this compound to the weighing vessel using a clean spatula. Avoid creating dust.
-
Do not return any excess compound to the stock container to prevent contamination.[14]
-
Record the final weight.
-
-
Dissolution:
-
Carefully transfer the weighed this compound to the volumetric flask.
-
Use a small amount of the desired solvent to rinse the weighing vessel and add the rinse to the volumetric flask to ensure a complete transfer.
-
Add the solvent to the flask, cap it securely, and mix by inversion until the compound is fully dissolved.
-
-
Post-Procedure:
-
Decontaminate all equipment that came into contact with this compound.
-
Carefully doff PPE to avoid self-contamination.
-
Dispose of all contaminated materials as hazardous waste.
-
Disposal Plan
The disposal of potent research compounds and all associated contaminated materials must be managed meticulously to prevent environmental contamination and accidental exposure.[15][16]
Table 2: Disposal Guidelines for this compound and Contaminated Materials
| Waste Stream | Disposal Procedure | Rationale |
| Unused/Expired this compound | - Collect in a clearly labeled, sealed container. - Dispose of through a certified hazardous waste vendor.[9] | Prevents the release of a potent compound into the environment. Do not dispose of down the drain or in regular trash.[15] |
| Contaminated Labware (e.g., vials, pipette tips) | - Collect in a designated, puncture-resistant, and sealed container. - Label as "Hazardous Waste" with the compound's name.[9] | All disposable items that have come into contact with the compound are considered contaminated. |
| Contaminated PPE (e.g., gloves, gown) | - Carefully doff to avoid self-contamination. - Place in a sealed bag or container labeled as hazardous waste.[9] | Prevents secondary exposure from contaminated protective equipment. |
| Aqueous Waste (from solution preparation) | - Collect in a sealed, labeled container. - Do not mix with other waste streams unless compatibility is confirmed.[9] | The container should be clearly labeled with the chemical name and approximate concentration. |
Visualizing Safety Workflows
To further clarify the procedural steps for safely handling this compound, the following diagrams illustrate key decision-making and operational workflows.
Caption: Risk assessment workflow for new chemicals.
Caption: Standard workflow for weighing potent compounds.
References
- 1. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 2. pppmag.com [pppmag.com]
- 3. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sbnsoftware.com [sbnsoftware.com]
- 5. intersolia.com [intersolia.com]
- 6. pogo.ca [pogo.ca]
- 7. osha.gov [osha.gov]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. benchchem.com [benchchem.com]
- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 11. mt.com [mt.com]
- 12. tech-publish.com [tech-publish.com]
- 13. Operating Procedure for Weighing Balances | Pharmaguideline [pharmaguideline.com]
- 14. extranet.who.int [extranet.who.int]
- 15. vumc.org [vumc.org]
- 16. danielshealth.com [danielshealth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
